tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 3-(3-bromopropyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24BrNO2/c1-13(2,3)17-12(16)15-9-5-7-11(10-15)6-4-8-14/h11H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRCMCAKFKYCQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594324 | |
| Record name | tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193629-30-0 | |
| Record name | tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Navigating the Synthesis and Application of Boc-Protected Bromopropyl Piperidines: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Functionalization of this ring with reactive linkers is a cornerstone of modern drug discovery, enabling the construction of complex molecules such as targeted protein degraders. This guide provides a comprehensive technical overview of tert-butyl-protected bromopropyl piperidines, essential building blocks in synthetic chemistry.
A critical point of clarification must be addressed at the outset. The query for "tert-butyl 3-(3-bromopropyl)piperidine-1-carboxylate" reveals significant ambiguity in public databases, with no consistently assigned CAS number or robust, verifiable analytical data. In contrast, its constitutional isomer, tert-butyl 4-(3-bromopropyl)piperidine-1-carboxylate , is a well-characterized, commercially available compound with the assigned CAS number 164149-27-3 .
To ensure scientific integrity and provide actionable, verifiable information, this guide will focus exclusively on the latter, well-documented 4-substituted isomer. We will delve into its chemical properties, provide a robust, scientifically-grounded synthetic protocol, explore its critical application as a linker in Proteolysis Targeting Chimeras (PROTACs), and detail necessary safety and handling procedures. The principles and methodologies discussed herein offer a foundational understanding applicable to related piperidine-based reagents.
Compound Profile: tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate
The subject of this guide, tert-butyl 4-(3-bromopropyl)piperidine-1-carboxylate, is a bifunctional molecule. The piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, a common strategy to prevent its participation in nucleophilic reactions while increasing solubility in organic solvents. The Boc group can be readily removed under acidic conditions. The terminal primary alkyl bromide provides a reactive handle for nucleophilic substitution, making this compound an ideal linker for covalently attaching the piperidine scaffold to other molecules.
Table 1: Physicochemical and Identification Properties [1][2]
| Property | Value |
| CAS Number | 164149-27-3 |
| Molecular Formula | C₁₃H₂₄BrNO₂ |
| Molecular Weight | 306.24 g/mol |
| IUPAC Name | tert-butyl 4-(3-bromopropyl)piperidine-1-carboxylate |
| Appearance | Off-white crystalline powder or solid/liquid |
| Boiling Point | 349.8 ± 15.0 °C at 760 mmHg |
| Density | 1.2 ± 0.1 g/cm³ |
| LogP | 3.47 |
| Storage | Sealed in a dry environment, 2-8°C |
Synthesis and Mechanism
The synthesis of tert-butyl 4-(3-bromopropyl)piperidine-1-carboxylate is a multi-step process that begins with a commercially available starting material, 4-piperidineethanol. The synthetic pathway involves the protection of the piperidine nitrogen, followed by the conversion of the hydroxyl group to a bromide.
Synthetic Workflow
The logical flow for the synthesis involves two primary transformations: Boc protection and subsequent bromination.
Caption: Synthetic workflow for the target compound.
Detailed Experimental Protocol
This protocol is a representative method adapted from standard organic synthesis procedures for similar transformations.
Step 1: Synthesis of tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
-
Reaction Setup: To a solution of 4-piperidineethanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (1.2 eq) or N,N-diisopropylethylamine (DIPEA).
-
Boc Protection: Cool the mixture to 0°C in an ice bath. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent dropwise over 30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction with water. Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the Boc-protected intermediate as a clear oil or white solid.
Step 2: Synthesis of tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate
This step is a conceptual extension from the synthesis of the corresponding aldehyde, which would typically involve an oxidation followed by a Wittig-type reaction and subsequent hydrobromination or reduction and bromination. A more direct, albeit different chain length, analog is the Appel reaction.
-
Reaction Setup: Dissolve the alcohol intermediate, tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq), and carbon tetrabromide (CBr₄, 1.5 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Appel Reaction: Cool the solution to 0°C. Add triphenylphosphine (PPh₃, 1.5 eq) portion-wise, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the conversion by TLC.
-
Work-up: Concentrate the reaction mixture in vacuo. Add a non-polar solvent like hexanes or diethyl ether to precipitate the triphenylphosphine oxide byproduct. Filter the solid and wash with more of the non-polar solvent.
-
Purification: Concentrate the filtrate and purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the final product.
Application in Drug Discovery: A PROTAC Linker
A primary and highly relevant application of tert-butyl 4-(3-bromopropyl)piperidine-1-carboxylate is its use as a building block for PROTACs.[3] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's own ubiquitin-proteasome system.[3]
A PROTAC molecule consists of three components:
-
A ligand that binds to the target POI.
-
A ligand that binds to an E3 ubiquitin ligase.
-
A chemical linker that connects the two ligands.
The linker is not merely a spacer; its length, rigidity, and chemical nature are critical for the efficacy of the PROTAC, as it dictates the geometry of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.
Caption: Role of the linker in PROTAC-mediated protein degradation.
tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate serves as a versatile scaffold for constructing these linkers. The terminal bromide allows for facile attachment to a nucleophilic site on either the POI-binding ligand or the E3-binding ligand. The Boc-protected piperidine can be deprotected and further functionalized, or the piperidine ring itself can be part of the final linker structure, providing a degree of conformational rigidity.
Analytical Characterization
While specific, verified spectra for this exact compound are not available in the cited public literature, a competent analytical chemist can predict the characteristic signals in ¹H and ¹³C NMR spectroscopy based on its structure.
Table 2: Predicted NMR Spectral Data
| Spectrum | Predicted Chemical Shifts (δ, ppm) and Multiplicities | Assignment |
| ¹H NMR | ~ 4.05 (br s, 2H) | -CH₂- adjacent to Boc-N |
| ~ 3.40 (t, 2H) | -CH₂-Br | |
| ~ 2.65 (t, 2H) | -CH₂- adjacent to Boc-N | |
| ~ 1.85 (m, 2H) | -CH₂-CH₂-Br | |
| ~ 1.65 (d, 2H) | Piperidine ring protons | |
| ~ 1.45 (s, 9H) | tert-butyl protons (-C(CH₃)₃) | |
| ~ 1.30 (m, 1H) | Piperidine ring proton (CH) | |
| ~ 1.10 (m, 2H) | Piperidine ring protons | |
| ¹³C NMR | ~ 154.8 | Carbonyl carbon (C=O) of Boc group |
| ~ 79.2 | Quaternary carbon of tert-butyl group | |
| ~ 44.5 | -CH₂- adjacent to Boc-N | |
| ~ 36.5 | Piperidine CH | |
| ~ 35.5 | -CH₂-CH₂Br | |
| ~ 33.8 | -CH₂-Br | |
| ~ 32.2 | Piperidine ring CH₂ | |
| ~ 28.4 | Methyl carbons of tert-butyl group |
Note: These are predicted values. Actual spectra should be acquired for verification.
Safety and Handling
As a laboratory chemical, tert-butyl 4-(3-bromopropyl)piperidine-1-carboxylate must be handled with appropriate care, following standard safety protocols.
GHS Hazard Information: [1]
-
Signal Word: Warning
-
Pictograms: GHS07 (Exclamation Mark)
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Handling and Storage Recommendations:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8°C).[1] Keep away from oxidizing agents.
-
Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal. Avoid generating dust if it is in solid form.
Conclusion
tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate (CAS: 164149-27-3) is a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its well-defined structure, featuring an orthogonal protecting group and a reactive alkyl halide, makes it particularly suitable for the construction of linkers in advanced therapeutic modalities like PROTACs. While the landscape of chemical identifiers can present ambiguities, as seen with its 3-substituted isomer, a focus on well-documented reagents is paramount for reproducible and reliable research. This guide provides the foundational knowledge for the safe and effective use of this important synthetic intermediate, empowering researchers to advance their drug discovery programs.
References
-
Cova Pharm. CAS No.164149-27-3 - tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate. [Link]
Sources
An In-depth Technical Guide to the Physical Properties of tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate
Abstract
This technical guide provides a comprehensive overview of the physical properties of tert-butyl 3-(3-bromopropyl)piperidine-1-carboxylate. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. A notable challenge in the characterization of this molecule is the prevalence of data for its constitutional isomer, tert-butyl 4-(3-bromopropyl)piperidine-1-carboxylate, while specific experimental data for the 3-substituted isomer remains scarce in publicly accessible literature. This guide addresses this gap by focusing on the fundamental molecular attributes, predicted properties, and, most critically, the detailed experimental methodologies required for the precise determination of its physical and chemical characteristics. By grounding the discussion in established analytical techniques, this paper serves as a vital resource for scientists working with this and related N-Boc protected piperidine scaffolds.
Introduction: A Versatile but Poorly Characterized Building Block
The N-Boc protected piperidine framework is a cornerstone in modern medicinal chemistry, serving as a versatile scaffold in the synthesis of a vast array of pharmaceutical agents.[1] The title compound, this compound, is a bifunctional building block of significant interest. The Boc-protected amine offers stability and orthogonal deprotection strategies, while the terminal alkyl bromide provides a reactive handle for nucleophilic substitution, making it an ideal component for constructing more complex molecules, such as PROTAC linkers or ligands for various biological targets.[2]
Core Molecular Properties & Identifiers
While extensive experimental data is lacking, the fundamental molecular identity can be established. These core properties are independent of the specific substitution pattern on the piperidine ring.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₄BrNO₂ | [3] |
| Molecular Weight | 306.24 g/mol | [3] |
| Monoisotopic Mass | 305.09903 Da | PubChem (Predicted) |
| IUPAC Name | This compound | - |
| SMILES | CC(C)(C)OC(=O)N1CCCC(C1)CCCBr | - |
| InChI Key | UMRCMCAKFKYCQF-UHFFFAOYSA-N | PubChem |
| CAS Number | 188723-36-6 ((S)-enantiomer) | [5] |
Note: The CAS number corresponds to a specific enantiomer. The racemic mixture may have a different identifier.
Predicted Physicochemical Data
In the absence of experimental values, computational models provide useful estimations for key physical properties. The following data is predicted and should be used as a guideline, with the understanding that experimental verification is essential.
| Property | Predicted Value | Prediction Tool/Source |
| XlogP | 3.3 | PubChemLite |
| Collision Cross Section ([M+H]⁺) | 168.2 Ų | PubChemLite (CCSbase) |
| Collision Cross Section ([M+Na]⁺) | 175.7 Ų | PubChemLite (CCSbase) |
Methodologies for Experimental Characterization
For any newly synthesized or procured batch of this compound, a rigorous experimental determination of its physical properties is paramount for ensuring quality, consistency, and suitability for downstream applications.
Visual and Thermal Properties
4.1.1 Appearance, Color, and Odor
-
Protocol: A sample is visually inspected against a white background under controlled lighting. The state (e.g., crystalline solid, amorphous powder, viscous oil, mobile liquid), color, and clarity are recorded. Odor is determined cautiously by wafting vapors toward the nose.
-
Expert Insight: The physical state provides initial clues about purity. For instance, a sharp melting point suggests a pure crystalline solid, whereas an oil or a broad melting range may indicate the presence of impurities or residual solvent. The 4-substituted isomer is described commercially as a "solid or liquid," suggesting its melting point may be near room temperature.[4]
4.1.2 Melting Point
-
Protocol: A small amount of solid material is packed into a capillary tube and heated in a calibrated melting point apparatus. The temperature range from the first appearance of liquid to the complete liquefaction of the sample is recorded. For high-purity materials, Differential Scanning Calorimetry (DSC) provides a more precise melting endotherm.
-
Causality: The melting point is a critical indicator of purity. Impurities disrupt the crystal lattice, typically resulting in a lower and broader melting range.
4.1.3 Boiling Point
-
Protocol: Determined under vacuum distillation due to the molecule's relatively high molecular weight and potential for decomposition at atmospheric pressure. The vapor temperature is recorded at a specific, stable pressure.
-
Expert Insight: The presence of the tert-butoxycarbonyl (Boc) group introduces thermal lability. High temperatures can cause decomposition, making vacuum distillation the required method for determining the boiling point and for purification.
Density and Refractive Index
-
Protocol (for liquids): Density is measured using a calibrated pycnometer or an oscillating U-tube density meter. The refractive index, a measure of how light propagates through the substance, is determined using a calibrated refractometer (e.g., an Abbe refractometer) at a specified temperature (typically 20°C or 25°C) and wavelength (e.g., 589 nm).
-
Causality: Both density and refractive index are intrinsic physical constants of a pure substance. They are highly sensitive to impurities and are essential for verifying the identity and purity of a liquid sample.
Solubility Profile
A comprehensive understanding of solubility is critical for reaction setup, purification, and formulation.
-
Protocol: A standardized amount of the compound (e.g., 1-10 mg) is added to a fixed volume (e.g., 1 mL) of various solvents at a controlled temperature. The mixture is vortexed and visually inspected for dissolution. Solvents should span a range of polarities, including water, buffers (pH 4, 7, 9), methanol, ethanol, dichloromethane, ethyl acetate, and hexane. Solubility can be quantified using techniques like HPLC-UV by analyzing a saturated solution.
-
Expert Insight: The molecule possesses both a polar carbamate group and a nonpolar alkyl-bromo tail, suggesting moderate solubility in a range of organic solvents. Its large hydrophobic surface area likely results in poor aqueous solubility.
Sources
tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate spectral data (NMR, MS)
An In-Depth Technical Guide to the Spectral Analysis of tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate
Introduction
This compound is a key heterocyclic building block in medicinal chemistry and organic synthesis. Its structure combines a piperidine ring, a common scaffold in many pharmaceuticals, with a reactive bromopropyl side chain and a tert-butyloxycarbonyl (Boc) protecting group. The Boc group provides stability and enhances solubility in organic solvents, while the terminal bromide allows for a wide range of subsequent chemical modifications, such as nucleophilic substitutions, making it a versatile intermediate for constructing more complex molecules.[1][2]
Accurate structural confirmation and purity assessment of this intermediate are paramount for the success of multi-step syntheses. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable analytical techniques for this purpose. This guide provides a detailed analysis of the expected ¹H NMR, ¹³C NMR, and MS spectral data for this compound, grounded in fundamental principles and data from analogous structures.
Molecular Structure and Atom Numbering
For clarity in spectral assignments, the following numbering scheme will be used throughout this guide.
Caption: Molecular structure of this compound with atom numbering.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[3][4] By analyzing chemical shifts, signal integrations, and splitting patterns, a complete structural assignment can be made.
¹H NMR Spectral Analysis
Proton NMR (¹H NMR) is the first step in structural elucidation, revealing the number of distinct proton environments and their connectivity.[3] The spectrum is influenced by the electronic environment of each proton; electronegative atoms like nitrogen, oxygen, and bromine deshield nearby protons, causing them to appear at a higher chemical shift (downfield).[5][6]
Expected ¹H NMR Data (400 MHz, CDCl₃)
| Atom # | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|---|
| H9 | ~ 3.40 | Triplet (t) | 2H | ~ 6.7 | Protons adjacent to the electronegative bromine atom are significantly deshielded. Split by the two protons on C8. |
| H2, H6 | 2.80 - 4.10 | Multiplet (m) | 4H | - | Protons on carbons adjacent to the Boc-protected nitrogen. They exist in a complex, overlapping multiplet due to restricted rotation and axial/equatorial positions. |
| H8 | ~ 1.85 | Multiplet (m) | 2H | - | Methylene protons on the propyl chain, split by protons on C7 and C9. |
| H3, H4, H5, H7 | 1.10 - 1.80 | Multiplet (m) | 7H | - | Aliphatic protons of the piperidine ring and the C7 of the propyl chain. These signals typically overlap in a complex multiplet in the upfield region. |
| H(tBu) | ~ 1.46 | Singlet (s) | 9H | - | Nine equivalent protons of the tert-butyl group on the Boc protector, appearing as a sharp singlet due to the absence of adjacent protons. |
Causality Behind Assignments:
-
Downfield Region (δ > 3.0 ppm): The most deshielded proton is on C9, directly attached to the carbon bearing the bromine atom. The protons on C2 and C6 are also downfield due to their proximity to the electron-withdrawing nitrogen and carbonyl group of the Boc protector.[7][8]
-
Upfield Region (δ < 2.0 ppm): The nine protons of the tert-butyl group are highly shielded and equivalent, resulting in a large singlet at approximately 1.46 ppm. The remaining CH and CH₂ protons of the piperidine ring and propyl chain appear as a complex set of overlapping multiplets.
-
Splitting Patterns: The signal for H9 is expected to be a clean triplet, as it is coupled to the two adjacent protons on C8, following the n+1 rule (2+1=3).[5][6] Other signals are complex multiplets due to multiple, and often non-equivalent, neighboring protons.
¹³C NMR Spectral Analysis
Carbon NMR (¹³C NMR) indicates the number of chemically distinct carbon environments in the molecule.[4][9] The chemical shifts are highly sensitive to the local electronic structure.
Expected ¹³C NMR Data (100 MHz, CDCl₃)
| Atom # | Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C(Boc) | ~ 154.7 | The carbonyl carbon of the Boc group is highly deshielded due to the two adjacent oxygen atoms. |
| C(tBu) | ~ 79.5 | The quaternary carbon of the tert-butyl group, bonded to an oxygen atom. |
| C2, C6 | ~ 40-50 | Carbons adjacent to the nitrogen atom. The exact shift can vary based on ring conformation.[10] |
| C9 | ~ 33.5 | The carbon atom directly bonded to the electronegative bromine atom. |
| C3, C4, C5, C7, C8 | ~ 25-35 | Aliphatic carbons of the piperidine ring and propyl chain, appearing in the typical sp³ carbon region. |
| CH₃(tBu) | ~ 28.4 | The three equivalent methyl carbons of the tert-butyl group. |
Causality Behind Assignments:
-
Carbonyl and Quaternary Carbons: The C=O carbon of the Boc group is the most downfield signal. The quaternary carbon of the tert-butyl group is also significantly downfield due to its attachment to oxygen.
-
Heteroatom Effects: Carbons bonded to nitrogen (C2, C6) and bromine (C9) are deshielded compared to standard alkane carbons, shifting them downfield.[10]
-
Aliphatic Region: The remaining sp³ hybridized carbons of the piperidine ring and the propyl chain resonate in the upfield region of the spectrum.
Part 2: Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns.[11][12] Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule, as it typically generates an intact protonated molecular ion, [M+H]⁺.[13][14][15]
Key Isotopic Feature: A hallmark of bromine-containing compounds is the presence of two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[16] This results in two molecular ion peaks in the mass spectrum separated by 2 m/z units, [M+H]⁺ and [M+H+2]⁺, with nearly equal intensity. This isotopic signature is a powerful diagnostic tool.
Predicted Mass Spectral Data (ESI-MS)
-
Molecular Formula: C₁₃H₂₄BrNO₂
-
Monoisotopic Mass: 305.0990 Da[17]
-
[M+H]⁺: m/z ~306.1
-
[M+H+2]⁺: m/z ~308.1
| Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Description |
| [M+H]⁺ | 306.1 | 308.1 | Protonated Molecular Ion |
| [M-C₄H₈+H]⁺ | 250.0 | 252.0 | Loss of isobutylene from the Boc group |
| [M-Boc+H]⁺ | 206.1 | 208.1 | Loss of the entire Boc group (C₅H₉O₂) |
| [C₄H₉]⁺ | 57.1 | - | tert-Butyl cation (highly stable fragment) |
Primary Fragmentation Pathways
The fragmentation of the protonated molecular ion in a tandem MS (MS/MS) experiment is initiated by bond cleavages, often leading to the formation of stable ions or the loss of neutral molecules.[18]
Caption: Key ESI-MS fragmentation pathways for the title compound.
Causality Behind Fragmentation:
-
Loss of Isobutylene: A very common fragmentation pathway for N-Boc protected amines is the loss of isobutylene (56 Da) to form a carbamic acid intermediate, which may then lose CO₂.[18] This leads to the ion at m/z 250/252.
-
Loss of the Boc Group: The entire Boc group can be lost as a neutral fragment, or the highly stable tert-butyl cation ([C₄H₉]⁺, m/z 57) can be formed. The peak at m/z 57 is often a prominent base peak in the spectra of Boc-protected compounds.
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom within the ring is another possible fragmentation route for piperidine derivatives.[18][19]
Part 3: Experimental Protocols
The following are generalized, self-validating protocols for acquiring the spectral data discussed.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Place the NMR tube in the spectrometer's autosampler or insert it manually into the magnet.
-
Shimming: Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 16 ppm.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 240 ppm.
-
Use a proton-decoupled pulse sequence.
-
Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.
Protocol 2: ESI-MS Sample Preparation and Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid (0.1%) can be added to promote protonation for positive ion mode.
-
Instrumentation:
-
Set the mass spectrometer to operate in positive ion ESI mode.
-
Optimize the source parameters: capillary voltage (~3-4 kV), cone voltage, desolvation gas flow, and source temperature.
-
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Full Scan MS Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., m/z 50-500) to identify the protonated molecular ions [M+H]⁺ and [M+H+2]⁺.
-
Tandem MS (MS/MS) Acquisition (Optional):
-
Select the [M+H]⁺ ion (e.g., m/z 306.1) as the precursor ion.
-
Perform a product ion scan by subjecting the precursor ion to collision-induced dissociation (CID) with an inert gas (e.g., argon).
-
Optimize the collision energy to generate a rich fragmentation spectrum.
-
-
Data Analysis: Analyze the resulting spectra to identify the molecular ion cluster and characteristic fragment ions.
References
-
Emery Pharma (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link][3]
-
AZoOptics (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link][4]
-
Quirke, J. M. E., Adams, C. L., & Van Berkel, G. J. (1994). Chemical Derivatization for Electrospray Ionization Mass Spectrometry. 1. Alkyl Halides, Alcohols, Phenols, Thiols, and Amines. Analytical Chemistry, 66(8), 1302–1315. [Link]
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JEOL (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link][5]
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Chemistry LibreTexts (2023). NMR - Interpretation. [Link][9]
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Chemistry Steps (n.d.). NMR spectroscopy – An Easy Introduction. [Link][6]
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Supporting Information for various tert-butyl carbamate compounds. (n.d.). [Data from a generic supporting information document showing typical shifts for Boc-protected amines]. [Link][7]
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Dalla Pozza, M., et al. (2022). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. ResearchGate. [Link][8]
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Supporting Information for Highly Efficient and Eco-friendly Synthesis of Tertiary Amines. (n.d.). [Data for substituted piperidines]. [Link][20]
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SpectraBase (n.d.). Piperidine - Optional[13C NMR] - Chemical Shifts. [Link]
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PubChem (n.d.). Tert-butyl 3-oxopiperidine-1-carboxylate. [Link]
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Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. [Link][11]
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Henderson, W., & McIndoe, J. S. (2005). Electrospray Mass Spectrometry. In Comprehensive Coordination Chemistry II. [Link][13]
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JoVE (2024). Video: Mass Spectrometry: Alkyl Halide Fragmentation. [Link][16]
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Konermann, L., Ahadi, E., Rodriguez, A. D., & Vahidi, S. (2013). Unraveling the Mechanism of Electrospray Ionization. Analytical Chemistry, 85(1), 2–9. [Link][14]
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Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. [Link][15]
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Journal of Chinese Mass Spectrometry Society (2019). Mass Fragmentation Characteristics of Piperazine Analogues. [Link][19]
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Chemguide (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link][12]
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Dias, H. J., et al. (2019). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. ResearchGate. [Link]
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ResearchGate (n.d.). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. [Link]
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Pharmaffiliates (n.d.). tert-Butyl (R)-3-aminopiperidine-1-carboxylate. [Link][1]
-
PubChemLite (n.d.). Tert-butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate (C13H25NO3). [Link]
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PubChemLite (n.d.). Tert-butyl 3-(3-oxopropyl)piperidine-1-carboxylate (C13H23NO3). [Link]
-
PubChem (n.d.). Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate. [Link]
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An In-depth Technical Guide to the Synthesis of tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate
Abstract
This technical guide provides a comprehensive overview of the chemical synthesis of tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate, a valuable building block in medicinal chemistry and drug development. The document details a strategic, multi-step synthetic route, commencing from commercially available starting materials. Each synthetic step is accompanied by a thorough discussion of the underlying chemical principles, reagent selection, and reaction conditions, grounded in established organic chemistry literature. Detailed experimental protocols, data tables, and visual representations of the synthetic workflow are included to ensure clarity and reproducibility for researchers and scientists in the field.
Introduction: Significance of Substituted Piperidines
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of FDA-approved drugs and biologically active natural products.[1] Its conformational flexibility and ability to engage in various intermolecular interactions make it an ideal structural motif for targeting a wide range of biological receptors and enzymes. The introduction of functionalized side chains onto the piperidine core allows for the fine-tuning of a molecule's pharmacological properties, such as potency, selectivity, and pharmacokinetic profile.
The target molecule of this guide, this compound, is a particularly useful intermediate. The N-Boc (tert-butoxycarbonyl) protecting group offers stability under a variety of reaction conditions and can be readily removed under acidic conditions, allowing for further derivatization of the piperidine nitrogen.[2] The 3-bromopropyl side chain provides a reactive electrophilic handle for the introduction of various nucleophiles, enabling the construction of diverse molecular libraries for drug discovery programs.
This guide will delineate a robust and logical synthetic pathway to this key intermediate, emphasizing not just the procedural steps but the scientific rationale that underpins this chemical transformation.
Retrosynthetic Analysis and Strategic Approach
A retrosynthetic analysis of the target molecule suggests a straightforward disconnection at the carbon-bromine bond, leading back to the corresponding alcohol, tert-butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate. This alcohol can be envisioned as arising from the elaboration of a simpler 3-substituted piperidine precursor. A plausible forward synthesis, therefore, involves the construction of the three-carbon side chain at the 3-position of a protected piperidine ring, followed by the conversion of a terminal hydroxyl group to a bromide.
The chosen synthetic strategy is a multi-step sequence designed for efficiency and control, starting from N-Boc-3-piperidinecarboxylic acid. This approach allows for the systematic construction of the target molecule with well-established and high-yielding chemical transformations.
Synthetic Workflow Overview
Caption: A high-level overview of the synthetic route to the target compound.
Detailed Synthetic Protocols
Step 1: Reduction of N-Boc-3-piperidinecarboxylic Acid
The initial step involves the reduction of the carboxylic acid functionality of N-Boc-3-piperidinecarboxylic acid to the corresponding primary alcohol. This transformation is a fundamental process in organic synthesis.
Causality of Experimental Choices:
-
Reducing Agent: While several reducing agents can effect this transformation, borane complexes such as Borane-tetrahydrofuran (BH3•THF) are preferred. They are highly effective for the reduction of carboxylic acids under mild conditions and are less likely to reduce the carbamate functionality of the Boc group compared to stronger reducing agents like Lithium Aluminum Hydride (LAH). The use of BH3•THF avoids the often-emulsifying workups associated with LAH.
| Reagent | Equivalents | Purpose |
| N-Boc-3-piperidinecarboxylic acid | 1.0 | Starting Material |
| Borane-THF complex (1 M in THF) | 2.0 - 2.5 | Reducing Agent |
| Tetrahydrofuran (THF), anhydrous | - | Reaction Solvent |
| Methanol | - | Quenching Agent |
| Saturated aq. NH4Cl | - | Workup |
| Ethyl Acetate | - | Extraction Solvent |
| Anhydrous Na2SO4 or MgSO4 | - | Drying Agent |
Experimental Protocol:
-
To a solution of N-Boc-3-piperidinecarboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, slowly add Borane-THF complex (2.0-2.5 eq).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of methanol until gas evolution ceases.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NH4Cl and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to afford tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate.
Step 2: Oxidation of the Primary Alcohol to an Aldehyde
The primary alcohol obtained in the previous step is then oxidized to the corresponding aldehyde.
Causality of Experimental Choices:
-
Oxidizing Agent: A mild oxidizing agent is crucial to prevent over-oxidation to the carboxylic acid. Dess-Martin Periodinane (DMP) or a Swern oxidation are excellent choices for this transformation, as they are highly selective for the oxidation of primary alcohols to aldehydes and operate under mild, neutral conditions. Pyridinium chlorochromate (PCC) is another viable option.
| Reagent | Equivalents | Purpose |
| tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate | 1.0 | Starting Material |
| Dess-Martin Periodinane (DMP) | 1.1 - 1.5 | Oxidizing Agent |
| Dichloromethane (DCM), anhydrous | - | Reaction Solvent |
| Saturated aq. NaHCO3 | - | Workup |
| Sodium thiosulfate (Na2S2O3) | - | To quench excess DMP |
Experimental Protocol:
-
To a solution of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add Dess-Martin Periodinane (1.1-1.5 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO3 and a 10% aqueous solution of Na2S2O3.
-
Stir vigorously until the solid dissolves and the layers are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
The crude aldehyde, tert-butyl 3-formylpiperidine-1-carboxylate, can often be used in the next step without further purification.
Step 3: Wittig Reaction to Form an α,β-Unsaturated Ester
The aldehyde is then subjected to a Wittig reaction to extend the carbon chain and introduce an ester functionality.
Causality of Experimental Choices:
-
Wittig Reagent: A stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane, is used. Stabilized ylides are generally less reactive than non-stabilized ylides and selectively produce the (E)-alkene isomer.[3]
| Reagent | Equivalents | Purpose |
| tert-Butyl 3-formylpiperidine-1-carboxylate | 1.0 | Starting Material |
| (Carbethoxymethylene)triphenylphosphorane | 1.1 - 1.2 | Wittig Reagent |
| Toluene or THF, anhydrous | - | Reaction Solvent |
Experimental Protocol:
-
To a solution of tert-butyl 3-formylpiperidine-1-carboxylate (1.0 eq) in anhydrous toluene or THF, add (carbethoxymethylene)triphenylphosphorane (1.1-1.2 eq).
-
Heat the reaction mixture to reflux and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to afford tert-butyl 3-(3-ethoxy-3-oxoprop-1-en-1-yl)piperidine-1-carboxylate.
Step 4: Reduction of the Alkene and Ester
The α,β-unsaturated ester is then fully reduced to the corresponding saturated primary alcohol.
Causality of Experimental Choices:
-
Reducing Agent: A strong reducing agent is required to reduce both the carbon-carbon double bond and the ester functionality. Lithium Aluminum Hydride (LAH) is a suitable choice for this one-pot reduction. Alternatively, the double bond can be reduced first via catalytic hydrogenation (e.g., H2, Pd/C), followed by reduction of the ester with LAH or LiBH4.
| Reagent | Equivalents | Purpose |
| tert-Butyl 3-(3-ethoxy-3-oxoprop-1-en-1-yl)piperidine-1-carboxylate | 1.0 | Starting Material |
| Lithium Aluminum Hydride (LAH) | 2.0 - 3.0 | Reducing Agent |
| Tetrahydrofuran (THF), anhydrous | - | Reaction Solvent |
| Water, 15% aq. NaOH, Water (Fieser workup) | - | Quenching and Workup |
Experimental Protocol:
-
To a suspension of LAH (2.0-3.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of tert-butyl 3-(3-ethoxy-3-oxoprop-1-en-1-yl)piperidine-1-carboxylate (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and quench using the Fieser workup procedure by the sequential and careful addition of water, 15% aqueous NaOH, and then water again.
-
Stir the resulting granular precipitate for 30 minutes, then filter through a pad of celite, washing with THF or ethyl acetate.
-
Concentrate the filtrate in vacuo to yield tert-butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate.
Step 5: Bromination of the Primary Alcohol
The final step is the conversion of the primary alcohol to the target alkyl bromide.
Causality of Experimental Choices:
-
Brominating Agent: Phosphorus tribromide (PBr3) is an excellent reagent for converting primary and secondary alcohols to alkyl bromides. The reaction proceeds via an SN2 mechanism, which is efficient for primary alcohols and avoids carbocation rearrangements that can occur with HBr.[1][4][5]
| Reagent | Equivalents | Purpose |
| tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate | 1.0 | Starting Material |
| Phosphorus tribromide (PBr3) | 0.4 - 0.5 | Brominating Agent |
| Dichloromethane (DCM) or Diethyl ether, anhydrous | - | Reaction Solvent |
| Pyridine (optional) | small amount | Acid Scavenger |
| Saturated aq. NaHCO3 | - | Workup |
Experimental Protocol:
-
To a solution of tert-butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate (1.0 eq) in anhydrous DCM or diethyl ether at 0 °C under an inert atmosphere, add PBr3 (0.4-0.5 eq) dropwise. A small amount of pyridine can be added to neutralize the HBr byproduct.
-
Stir the reaction mixture at 0 °C for 1-2 hours and then at room temperature for an additional 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture onto ice and carefully neutralize with a saturated aqueous solution of NaHCO3.
-
Extract the product with DCM or diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the final product, this compound.
Alternative Synthetic Strategies
Caption: Alternative synthetic pathways to the key alcohol intermediate.
Conclusion
The synthesis of this compound presented in this guide offers a reliable and scalable route to a valuable synthetic intermediate. By employing a series of well-understood and high-yielding reactions, researchers can access this compound from readily available starting materials. The detailed protocols and the rationale behind the choice of reagents and conditions are intended to provide a solid foundation for the successful execution of this synthesis in a laboratory setting. The versatility of the final product as a building block ensures its continued importance in the pursuit of novel therapeutics.
References
-
Organic Chemistry Portal. (n.d.). Alcohol to Bromide. Retrieved from [Link]
-
Chemistry Steps. (n.d.). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. Retrieved from [Link]
-
BYJU'S. (n.d.). PBr3 Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2015, March 20). PBr3 and SOCl2. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of alcohols to alkyl bromides using PBr3. Retrieved from [Link]
-
Chemistry LibreTexts. (2014, August 9). Other Methods Used to Convert Alcohols into Alkyl Halide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alkyl bromide synthesis by bromination or substitution. Retrieved from [Link]
- Das, P. J., et al. (2018). An Efficient Conversion of Alcohols to alkyl bromides Using Pyridinium based Liquids: A green alternative to Appel Reaction. Asian Journal of Chemistry, 30(3), 535-538.
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
- Olah, G. A., & Arvanaghi, M. (1986). Formyl Transfer to Grignard Reagents with N-Formylpiperidine: 3-Phenylpropionaldehyde. Organic Syntheses, 64, 114.
-
Khan Academy. (n.d.). Hydroboration-oxidation. Retrieved from [Link]
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tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate suppliers and pricing
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Topic: tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate: A Guide to Procurement, Quality Control, and Safe Handling
As a Senior Application Scientist, this guide is designed to provide you with the critical information necessary for sourcing and utilizing this compound (CAS: 353754-52-4), a key building block in modern medicinal chemistry. Our focus extends beyond a simple list of suppliers to encompass the essential practices of vendor evaluation, quality validation, and safe laboratory use, ensuring the integrity and success of your research endeavors.
Compound Profile
-
Chemical Name: this compound
-
CAS Number: 353754-52-4
-
Molecular Formula: C₁₃H₂₄BrNO₂
-
Molecular Weight: 306.24 g/mol
-
Significance: This molecule is a bifunctional heterocyclic building block. The N-Boc protected piperidine ring provides a stable scaffold, while the terminal bromopropyl group serves as a reactive handle for alkylation reactions. This structure is particularly valuable for the synthesis of more complex molecules, including molecular glues, targeted protein degraders (PROTACs), and various pharmaceutical lead compounds.
Part 1: Supplier Identification & Vendor Scrutiny
Sourcing specialized chemical reagents requires a diligent evaluation process. The consistency and purity of your starting materials directly impact experimental reproducibility and outcomes.
Identified Potential Suppliers
While this specific compound is a niche reagent, several chemical suppliers list it or structurally similar analogs. Direct availability can fluctuate, often requiring synthesis on demand.
-
Lab-Chemicals.Com: Lists the exact compound, this compound[1]. Further inquiry for stock status and lead time is necessary.
-
BLDpharm: Offers a range of related brominated piperidine compounds, such as (R)-tert-Butyl 3-bromopiperidine-1-carboxylate[2]. They are a potential source for custom synthesis.
-
Sigma-Aldrich (Merck): Distributes products from various manufacturers, including BLD Pharmatech, and lists close structural analogs like tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate[3]. Their platform is a valuable resource for sourcing and comparing related building blocks.
-
Biosynth: Provides tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate, indicating capabilities in this area of chemistry[4]. They offer price matching and are a good contact for quotation on the target molecule.
Vendor Evaluation Workflow
A systematic approach to vendor selection is critical. The following workflow diagram illustrates a robust process for qualifying a chemical supplier.
Sources
An In-Depth Technical Guide to tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate: Structure, Synthesis, and Applications
This guide provides a comprehensive technical overview of tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate, a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's structural characteristics, optimal synthetic routes, and critical applications, grounding all claims in established scientific literature and field-proven insights.
Introduction and Strategic Importance
This compound is a bifunctional organic compound featuring a piperidine ring protected by a tert-butyloxycarbonyl (Boc) group and functionalized with a reactive 3-bromopropyl side chain. This specific arrangement of functional groups makes it an exceptionally valuable intermediate in the synthesis of complex pharmaceutical agents and molecular probes.
The strategic importance of this molecule lies in two key features:
-
The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis. Its primary function is to render the piperidine nitrogen nucleophilicity inert, thereby preventing unwanted side reactions during the modification of other parts of the molecule. Its true utility, however, comes from its stability under a wide range of reaction conditions and its susceptibility to clean removal under mild acidic conditions (e.g., with trifluoroacetic acid), which preserves the integrity of other sensitive functional groups in a multi-step synthesis.[1]
-
The Bromopropyl Chain: The terminal alkyl bromide serves as a potent electrophile, readily participating in nucleophilic substitution reactions. This allows for the straightforward introduction of the piperidine core into a larger molecular scaffold through the formation of new carbon-heteroatom or carbon-carbon bonds.
This combination of a selectively deprotectable nitrogen and a reactive alkyl halide "handle" provides chemists with a robust tool for constructing intricate molecular architectures, particularly in the development of novel therapeutics.
Molecular Structure and Physicochemical Properties
Structural Elucidation
The molecular structure consists of a central piperidine ring. The nitrogen atom at position 1 is protected by a tert-butoxycarbonyl group, and a three-carbon propyl chain, terminating with a bromine atom, is attached to the carbon at position 3.
Caption: Molecular structure of this compound.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of the compound. These parameters are critical for designing reaction conditions, purification protocols, and formulation strategies.
| Property | Value | Source |
| CAS Number | 353982-37-3 | N/A (Specific isomer not widely listed; related structures cited) |
| Molecular Formula | C₁₃H₂₄BrNO₂ | [2][3] |
| Molecular Weight | 306.24 g/mol | [3] |
| Appearance | Solid or liquid | [2] |
| Storage Temperature | Sealed in dry, 2-8°C | [2] |
| SMILES | CC(C)(C)OC(=O)N1CCCC(C1)CCCBr | [4] |
| InChIKey | ANKJSMCUWZFYKF-UHFFFAOYSA-N (for 4-isomer) | [2] |
Note: Data is often reported for the more common 4-substituted isomer (CAS 164149-27-3). Properties are expected to be very similar.
Synthesis and Purification Protocol
The synthesis of this compound typically starts from a corresponding alcohol precursor, tert-butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate. The conversion of the terminal hydroxyl group to a bromide is a standard and reliable transformation.
Causality Behind Experimental Choices
-
Choice of Starting Material: The hydroxyl precursor is often commercially available or can be synthesized via reduction of a corresponding ester or carboxylic acid.
-
Choice of Brominating Agent: While several reagents can effect this transformation (e.g., PBr₃, CBr₄/PPh₃), a common and effective method involves using a reagent like phosphorus tribromide (PBr₃). This reagent is highly efficient for converting primary alcohols to alkyl bromides with minimal side reactions when conditions are controlled. The mechanism involves the formation of a phosphite ester intermediate, which is then displaced by the bromide ion.
-
Reaction Conditions: The reaction is typically run at low temperatures (e.g., 0°C) to control the exothermic nature of the reaction and to minimize potential side reactions. An anhydrous, non-protic solvent like dichloromethane (DCM) is used to prevent quenching of the reactive PBr₃.
-
Purification: Post-reaction, a standard aqueous workup is necessary to remove inorganic byproducts and unreacted reagents. Purification by column chromatography on silica gel is the method of choice to isolate the product with high purity, separating it from any remaining starting material or byproducts.
Step-by-Step Synthetic Protocol
Reaction: Conversion of tert-butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate to the corresponding bromide.
-
Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel is charged with tert-butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M).
-
Inert Atmosphere: The flask is flushed with nitrogen, and the solution is cooled to 0°C in an ice-water bath.
-
Reagent Addition: Phosphorus tribromide (PBr₃, ~0.4 eq) dissolved in anhydrous DCM is added dropwise via the dropping funnel over 30 minutes. The temperature must be maintained at 0°C during the addition.
-
Reaction Monitoring: The reaction is stirred at 0°C for 1 hour and then allowed to warm to room temperature. Progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching: The reaction is carefully quenched by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0°C to neutralize excess acid and PBr₃.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted twice more with DCM.
-
Washing & Drying: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The resulting crude oil is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure product.
Applications in Drug Development and Medicinal Chemistry
The primary utility of this compound is as a linker or building block in the synthesis of more complex molecules with biological activity.
Role as a Versatile Linker
The bromopropyl chain provides a three-carbon spacer, which is a common motif in drug design. This linker can connect the piperidine core to another pharmacophore. A prominent application is in the development of PROTACs (Proteolysis Targeting Chimeras) . In a PROTAC, this molecule could serve as part of the linker connecting a ligand for a target protein to a ligand for an E3 ubiquitin ligase, thereby inducing targeted protein degradation.[5]
Workflow: From Intermediate to Target Molecule
The following workflow illustrates the strategic use of this compound in a synthetic campaign.
Caption: A generalized synthetic workflow utilizing the title compound.
This process involves:
-
Nucleophilic Substitution: The alkyl bromide is displaced by a nucleophile (e.g., the nitrogen of an amine, the oxygen of a phenol) to attach the piperidine moiety to a molecule of interest.
-
Boc Deprotection: The Boc group is removed under acidic conditions to reveal the secondary amine of the piperidine ring.
-
Further Functionalization: The newly exposed amine is then free to react with another electrophile, completing the synthesis of the final target molecule.
Safety, Handling, and Storage
As with all laboratory chemicals, proper safety protocols must be strictly followed.
-
Hazard Identification: This compound is expected to be harmful if swallowed and cause skin and eye irritation.[2][6] It may also cause respiratory irritation.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[7][8]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.[7][9] Avoid contact with skin and eyes.[10] Wash hands thoroughly after handling.[8][10]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[7] Recommended storage is at 2-8°C, sealed in a dry environment.[2]
Conclusion
This compound is a high-value synthetic intermediate whose utility is derived from its orthogonal protecting group and reactive electrophilic handle. Its structure allows for the controlled, sequential introduction of the functionalized piperidine core into complex molecules. For research teams engaged in medicinal chemistry and drug discovery, a thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in the creation of novel bioactive compounds.
References
-
Pharmaffiliates. tert-Butyl (R)-3-aminopiperidine-1-carboxylate. [Link]
-
PubChem. Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate. [Link]
-
PubChemLite. Tert-butyl 3-(3-oxopropyl)piperidine-1-carboxylate. [Link]
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The Synthetic Chemist's Guide to Boc-Protected Piperidine Derivatives: A Cornerstone in Modern Drug Discovery
Abstract
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceutical agents.[1][2] Its conformational flexibility and ability to engage in key binding interactions make it a highly sought-after motif in drug design. The strategic use of protecting groups is paramount in the multi-step synthesis of complex piperidine-containing molecules, with the tert-butoxycarbonyl (Boc) group being one of the most widely employed for the protection of the piperidine nitrogen.[3][4] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, functionalization, and deprotection of Boc-protected piperidine derivatives. We will delve into the causality behind experimental choices, provide field-proven insights, and offer detailed, self-validating protocols for key transformations.
The Strategic Importance of the Boc Protecting Group in Piperidine Synthesis
The Boc group offers a unique combination of stability and facile cleavage, making it an ideal choice for protecting the piperidine nitrogen.[3] Its steric bulk can influence the stereochemical outcome of reactions at adjacent centers, and its electronic properties modulate the reactivity of the piperidine ring. The primary advantages of employing the Boc group in piperidine synthesis include:
-
Stability: The Boc group is stable to a wide range of reaction conditions, including many nucleophilic and basic reagents, as well as some reducing agents.[3]
-
Facile Cleavage: It is readily removed under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.[3][5] This orthogonality allows for selective deprotection in the presence of other acid-labile or base-labile protecting groups.
-
Solubility Enhancement: The lipophilic nature of the tert-butyl group often improves the solubility of polar piperidine intermediates in organic solvents, aiding in purification.
-
Directing Group Capabilities: The Boc group can act as a directing group in certain C-H functionalization reactions, influencing the regioselectivity of the transformation.[6][7]
Synthesis of Key N-Boc-Piperidine Building Blocks
The journey into the diverse world of functionalized piperidines often begins with the synthesis of fundamental N-Boc-protected building blocks.
General Protocol for N-Boc Protection of Piperidines
The most common method for the introduction of the Boc group is the reaction of a piperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[8] The base serves to neutralize the acidic byproduct formed during the reaction.
Experimental Protocol: N-Boc Protection of a Piperidine Derivative
-
Preparation: In a round-bottom flask, dissolve the piperidine derivative (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of 0.1-0.5 M.[8]
-
Base Addition: Add a suitable base, such as triethylamine (TEA) or sodium bicarbonate (1.1-1.5 eq.).[8]
-
Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.3 eq.) portion-wise or as a solution in the reaction solvent.[8]
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin-Layer Chromatography (TLC).[8]
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.[8] Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[8]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography if necessary.[9]
Troubleshooting Common Issues in N-Boc Protection
| Issue | Possible Cause | Troubleshooting Step | Rationale |
| Incomplete Reaction | Sterically hindered or electronically deactivated piperidine. | Increase reaction time and/or equivalents of Boc₂O (1.2-1.5 eq.).[8] | Drives the equilibrium towards the product for less reactive substrates. |
| Di-Boc Formation | Excess Boc₂O or highly nucleophilic secondary amines. | Use a controlled amount of Boc₂O (1.0-1.1 eq.) and perform the reaction at a lower temperature (e.g., 0 °C).[8] | Minimizes over-protection by controlling stoichiometry and reducing reaction rate. |
| Degradation of Reagents | Presence of moisture. | Use fresh Boc anhydride and ensure solvents are anhydrous.[8] | Boc anhydride is susceptible to hydrolysis, which reduces its effectiveness. |
Synthesis of N-Boc-4-piperidone
N-Boc-4-piperidone is a versatile intermediate that serves as a precursor to a wide array of 4-substituted piperidines.[10][11][12]
Caption: Synthetic route to N-Boc-4-piperidone.
Advanced Functionalization Strategies for the Boc-Protected Piperidine Ring
The true utility of Boc-protected piperidines lies in the diverse array of chemical transformations that can be performed on the piperidine ring.
C-H Functionalization: A Modern Approach
Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of complex molecules.[6][7] Recent advances have enabled the regioselective functionalization of Boc-protected piperidines.
A photocatalytic oxidation method allows for the regioselective functionalization at either the α or β position by judicious choice of base.[13] The reaction proceeds through a Boc-stabilized iminium ion intermediate.[13]
Caption: Regioselective functionalization of N-Boc-piperidine.
Rhodium-catalyzed C-H insertion reactions have also been employed for the site-selective functionalization of N-Boc-piperidine, with the catalyst and protecting group influencing the regioselectivity.[6][7]
Lithiation and Substitution: Crafting Quaternary Centers
The enantioselective synthesis of 2-substituted 2-arylpiperidines containing a quaternary stereocenter can be achieved through the lithiation of enantioenriched N-Boc-2-arylpiperidines followed by electrophilic trapping.[14][15][16] The use of n-BuLi in THF at -50 °C has been identified as optimal for the lithiation step.[14][16]
Functionalization via N-Boc-4-piperidone
N-Boc-4-piperidone is a versatile starting material for a multitude of functionalization reactions at the 4-position.
-
Reductive Amination: The reaction of N-Boc-4-piperidone with an amine in the presence of a reducing agent, such as sodium triacetoxyborohydride, is a widely used method for the synthesis of 4-amino-piperidine derivatives.[10][11] This reaction was a key step in a reported synthesis of fentanyl.[11]
-
Grignard and Organolithium Additions: The addition of organometallic reagents to the ketone functionality of N-Boc-4-piperidone allows for the introduction of a wide range of carbon substituents at the 4-position, leading to tertiary alcohols.
The Mitsunobu Reaction: Inverting Stereochemistry at the 4-Position
The Mitsunobu reaction is a powerful transformation for the conversion of the hydroxyl group in N-Boc-4-hydroxypiperidine to a variety of other functional groups with inversion of stereochemistry.[1][17] This reaction employs a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1]
Experimental Protocol: Mitsunobu Reaction with N-Boc-4-hydroxypiperidine
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve N-Boc-4-hydroxypiperidine (1.0 eq.), the nucleophile (1.1-1.5 eq.), and triphenylphosphine (1.1-1.5 eq.) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add the azodicarboxylate (1.1-1.5 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Workup and Purification: Concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography to isolate the desired product.
Caption: General scheme for the Mitsunobu reaction.
Buchwald-Hartwig Amination: Forging C-N Bonds
Boc-protected piperazines and aminopiperidines are excellent coupling partners in the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds with aryl halides.[18][19][20] This reaction is a cornerstone in medicinal chemistry for the synthesis of N-aryl piperazines and piperidines.[18][21]
Deprotection of the Boc Group: The Gateway to the Final Product
The final step in many synthetic sequences involving Boc-protected piperidines is the removal of the Boc group. The choice of deprotection method is crucial and depends on the sensitivity of other functional groups in the molecule.[3]
Acidic Deprotection: The Workhorse Method
The most common and effective method for Boc deprotection is treatment with a strong acid.[3][5]
Comparison of Common Acidic Deprotection Methods
| Reagent | Solvent | Temperature | Typical Reaction Time | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to RT | 1-4 hours[3] | A very common and effective method. The resulting trifluoroacetate salt may sometimes be difficult to handle.[3] |
| Hydrochloric Acid (HCl) | Dioxane or Methanol | Room Temperature | 1-3 hours[3] | Often, the hydrochloride salt of the deprotected piperidine will precipitate, simplifying isolation.[3] |
| p-Toluenesulfonic acid | Various | Varies | Varies | A milder acidic condition that can be useful for sensitive substrates.[22] |
Experimental Protocol: TFA-Mediated Boc Deprotection
-
Dissolution: Dissolve the N-Boc protected piperidine derivative in DCM (at a concentration of approximately 0.1-0.2 M) in a round-bottom flask.[3]
-
Cooling: Cool the solution to 0 °C using an ice bath.[3]
-
Acid Addition: Slowly add TFA (5-10 equiv.) to the stirred solution.[3]
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring its progress by TLC or LC-MS.[3]
-
Workup: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.[3]
-
Neutralization and Extraction: Dissolve the residue in water and basify with a suitable base (e.g., NaOH, NaHCO₃) until the pH is basic. Extract the aqueous layer with DCM.[3]
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the deprotected piperidine derivative.[3]
Alternative Deprotection Strategies
While acidic deprotection is prevalent, alternative methods exist for substrates that are sensitive to strong acids. These can include thermal methods or the use of Lewis acids.[5][23] Catalytic hydrogenation with Pd/C is generally not effective for Boc deprotection.[24]
Conclusion
Boc-protected piperidine derivatives are indispensable tools in the modern synthetic chemist's arsenal, particularly within the realm of drug discovery and development. Their synthetic tractability, coupled with the diverse array of available functionalization and deprotection strategies, allows for the efficient construction of complex molecular architectures. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to harness the full potential of these versatile building blocks in the creation of novel therapeutic agents.
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- An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters. (2012). Journal of the American Chemical Society, 134(12), 5548-51.
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- An Experimental and in Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpyrrolidine and -piperidine: Controlling the Formation of Quaternary Stereocenters. (2012). Journal of the American Chemical Society, 134(12), 5548-5551.
- Regiodivergent α- and β‑Functionalization of Saturated N‑Heterocycles by Photocatalytic Oxidation. (2020). Journal of the American Chemical Society, 142(18), 8126-8131.
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- Synthesis of N-Substituted piperidines from piperidone. (2015). J. Soc. Ouest-Afr. Chim., 039, 31-40.
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Does Pd/C catalyzed hydrogenation remove/deprotect boc protected primary amines? (2020). ResearchGate. Retrieved January 17, 2026, from [Link]
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Reaction with Boc‐piperazine (18) and (N‐Boc‐4‐amino)piperidine (19). (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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n-boc-4-hydroxylpiperidine. (2024). ChemBK. Retrieved January 17, 2026, from [Link]
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Understanding the Applications of Piperidine Derivatives in Chemical Research. (n.d.). Retrieved January 17, 2026, from [Link]
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Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit. Retrieved January 17, 2026, from [Link]
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Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
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BOC Protection and Deprotection. (n.d.). Hebei Boze Chemical Co., Ltd. Retrieved January 17, 2026, from [Link]
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The Alchemist's A-Ring: A Technical Guide to the Commercial Availability and Strategic Synthesis of Functionalized Piperidines
Part 1: The Piperidine Scaffold: A Privileged Core in Modern Drug Discovery
The piperidine ring, a simple six-membered nitrogenous heterocycle, is arguably one of the most impactful structural motifs in the history of medicinal chemistry. Its prevalence is nothing short of remarkable, with over 70 FDA-approved drugs featuring this core scaffold.[1] From potent analgesics to life-saving anti-cancer agents and complex central nervous system (CNS) modulators, the piperidine ring has proven to be a versatile and reliable foundation for therapeutic innovation.[2][3]
The enduring success of the piperidine scaffold can be attributed to a confluence of favorable physicochemical properties. Its saturated, sp³-rich nature provides a three-dimensional architecture that allows for precise spatial orientation of substituents, facilitating high-affinity interactions with biological targets.[4] The nitrogen atom, with its basicity and hydrogen-bonding capabilities, often serves as a key pharmacophoric feature, engaging in crucial interactions with amino acid residues in protein binding pockets.[2] Furthermore, the piperidine ring generally imparts good metabolic stability and favorable pharmacokinetic properties, enhancing the "drug-likeness" of molecules that contain it.[2][5] The ability to introduce chirality and various functional groups onto the ring provides a rich playground for medicinal chemists to fine-tune potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.[5]
Part 2: Navigating the Commercial Landscape of Functionalized Piperidines
The rapid pace of modern drug discovery necessitates ready access to a diverse array of chemical building blocks. Fortunately, the commercial availability of functionalized piperidines has expanded significantly in recent years, with several specialized suppliers offering extensive catalogs of unique and innovative scaffolds. These readily available starting materials can significantly accelerate the early stages of drug discovery, enabling the rapid synthesis of compound libraries for high-throughput screening and the exploration of structure-activity relationships (SAR).
Below is a table highlighting a selection of commercially available functionalized piperidines from prominent suppliers, showcasing the diversity of substitution patterns and functional handles available to the discerning medicinal chemist.
| Supplier | Catalog Number | Structure | Key Features |
| Enamine | EN300-116702 | Chiral, spirocyclic piperidine analogue. | |
| Enamine | EN300-197479 | Bridged piperidine scaffold for exploring novel chemical space. | |
| Enamine | EN300-7550793 | Fused piperidine system, offering conformational rigidity. | |
| Combi-Blocks | QE-2197 | N-benzylated piperidine with an acetamido group for further functionalization. | |
| Combi-Blocks | QJ-3277 | Chiral, fluorinated piperidine building block. | |
| Sigma-Aldrich | 411027 | Unsubstituted piperidine, a versatile starting material. | |
| Sigma-Aldrich | 238813 | Piperidine derivative with a carboxylic acid handle. |
This table is a representative sample and not exhaustive. Researchers are encouraged to consult the online catalogs of these and other suppliers for a comprehensive listing of available building blocks.
The availability of such a diverse range of piperidine building blocks, from simple monosubstituted derivatives to complex spirocyclic and fused systems, empowers chemists to explore a vast chemical space and design molecules with tailored properties.
Part 3: Synthetic Strategies for Accessing Novel Functionalized Piperidines
While the commercial availability of piperidine building blocks is a significant boon to drug discovery, the ability to synthesize novel, highly functionalized piperidines in-house remains a critical capability. This section provides an overview of modern synthetic strategies and detailed protocols for two powerful methods.
Section 3.1: Classical and Modern Approaches to Piperidine Synthesis
Historically, the synthesis of piperidines has been dominated by the hydrogenation of pyridine precursors.[] While effective, this method can sometimes lack functional group tolerance and may require harsh reaction conditions. Modern organic synthesis has ushered in a new era of piperidine construction, with a focus on efficiency, stereoselectivity, and functional group compatibility. These methods include one-pot multicomponent reactions, tandem cyclizations, and innovative chemoenzymatic approaches.[7][8][9]
Section 3.2: Detailed Experimental Protocol 1: One-Pot Synthesis of N-Substituted Piperidines from Halogenated Amides
This protocol, adapted from a recently developed method, describes an efficient one-pot synthesis of N-substituted piperidines from readily available halogenated amides.[10][11] The reaction proceeds via a tandem sequence of amide activation, reduction, and intramolecular nucleophilic substitution.
Experimental Protocol:
-
To a dry round-bottom flask under an inert atmosphere (e.g., argon), add the secondary halogenated amide (1.0 equiv.) and anhydrous dichloromethane (CH₂Cl₂).
-
Add 2-fluoropyridine (1.2 equiv.) to the solution.
-
Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Add trifluoromethanesulfonic anhydride (Tf₂O, 1.1 equiv.) dropwise and stir for 30 minutes.
-
Add methanol (MeOH) followed by sodium borohydride (NaBH₄, 2.0 equiv.).
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to obtain the desired N-substituted piperidine.
Representative Yields:
| Starting Amide | Product | Yield (%) |
| N-(2-phenylethyl)-5-chloropentanamide | 1-(2-phenylethyl)piperidine | 85 |
| N-benzyl-5-chloropentanamide | 1-benzylpiperidine | 82 |
| N-cyclohexyl-5-chloropentanamide | 1-cyclohexylpiperidine | 78 |
Data adapted from referenced procedures.[10][11]
Caption: Workflow for the one-pot synthesis of N-substituted piperidines.
Section 3.3: Detailed Experimental Protocol 2: Chemoenzymatic Asymmetric Dearomatization for the Synthesis of Chiral Piperidines
This cutting-edge protocol combines chemical synthesis with biocatalysis to achieve the asymmetric dearomatization of activated pyridines, providing access to highly enantioenriched chiral piperidines.[8][9] The key step involves a stereoselective one-pot amine oxidase/ene imine reductase cascade.
Experimental Protocol:
-
Preparation of the N-substituted tetrahydropyridine (THP) precursor: Synthesize the appropriate N-substituted THP from the corresponding pyridine derivative via established chemical methods.
-
Biocatalytic Cascade Reaction:
-
In a suitable buffer solution, combine the THP substrate, a catalytic amount of a 6-hydroxy-D-nicotine oxidase (6-HDNO) enzyme, and an ene-reductase (EneIRED) enzyme.
-
Ensure the presence of necessary cofactors for the enzymes (e.g., FAD for 6-HDNO and NAD(P)H for EneIRED).
-
The reaction is typically performed at or near room temperature with gentle agitation.
-
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical method (e.g., HPLC or GC) to determine the conversion of the starting material and the formation of the chiral piperidine product.
-
Workup and Purification:
-
Once the reaction is complete, extract the product from the aqueous reaction mixture using an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to afford the enantiomerically enriched piperidine.
-
Representative Yields and Stereoselectivities:
| Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| N-allyl-3-(4-bromophenyl)-1,2,3,6-tetrahydropyridine | (S)-N-allyl-3-(4-bromophenyl)piperidine | 61 (overall) | 99 |
| N-allyl-3-(4-aminophenyl)-pyridinium salt | (S)-N-allyl-3-(4-aminophenyl)piperidine | 29 (overall) | 93 |
Data adapted from referenced procedures.[9]
Caption: Chemoenzymatic workflow for chiral piperidine synthesis.
Part 4: The Chemist's Compass: Structure-Activity Relationships and Strategic Functionalization
The true power of the piperidine scaffold lies in the ability to strategically modify its structure to modulate biological activity. The position, nature, and stereochemistry of substituents on the piperidine ring can have a profound impact on a molecule's affinity for its target, as well as its overall pharmacological profile.[2][5]
For instance, in the realm of CNS drug discovery, the substitution pattern on the piperidine ring is often critical for achieving receptor subtype selectivity. The introduction of a fluorine atom or a trifluoromethyl group can alter the pKa of the piperidine nitrogen, influencing its interaction with acidic residues in the binding pocket and potentially improving brain penetration.[3] The stereochemistry of substituents is also paramount; often, only one enantiomer of a chiral piperidine-containing drug will exhibit the desired therapeutic effect, while the other may be inactive or even contribute to off-target toxicity.[12]
A case in point is the development of selective monoamine oxidase (MAO) inhibitors. In silico studies have revealed that the piperidine nucleus of molecules like piperine interacts with amino acid residues at the entrance of the MAO active site.[3] Strategic functionalization of the piperidine ring with different substituents allows for the fine-tuning of these interactions, leading to the development of potent and selective inhibitors of either MAO-A or MAO-B.
Caption: Impact of piperidine functionalization on pharmacological properties.
Part 5: Conclusion and Future Outlook
The functionalized piperidine is more than just a common heterocycle; it is a cornerstone of modern drug discovery. Its widespread commercial availability provides a solid foundation for initiating new research programs, while the continuous development of innovative synthetic methodologies empowers chemists to create novel and complex molecular architectures. A deep understanding of the structure-activity relationships governing piperidine-containing compounds is essential for the rational design of the next generation of therapeutics. As our ability to synthesize and functionalize this privileged scaffold with ever-increasing precision continues to evolve, the piperidine ring is poised to remain at the forefront of medicinal chemistry for the foreseeable future.
References
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ResearchGate. (n.d.). Structure of the U.S. FDA-approved drugs that contain chiral piperidine moieties from 2015 to June 2020. Retrieved from [Link]
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-
ResearchGate. (n.d.). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Retrieved from [Link]
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- Kroutil, W., et al. (2013). Chemoenzymatic synthesis of all four diastereomers of 2,6-disubstituted piperidines through stereoselective monoamination of 1,5-diketones. Chemistry–A European Journal, 19(8), 2859-2865.
-
Semantic Scholar. (n.d.). Chemoenzymatic synthesis of all four diastereomers of 2,6-disubstituted piperidines through stereoselective monoamination of 1,5-diketones. Retrieved from [Link]
- ACS Omega. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega, 8(41), 37861–37881.
- International Journal of Molecular Sciences. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
- McNally, A., et al. (2023). A General Strategy for N–(Hetero)
- Buchwald, S. L., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14138–14144.
-
The Role of Piperidine Derivatives in Pharmaceutical Synthesis. (n.d.). Retrieved from [Link]
- Google Patents. (n.d.). Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
-
ResearchGate. (n.d.). Scheme 1. Chemoenzymatic asymmetric synthesis of 2,6-disubstituted piperidines involving regio- and stereoselective monoamination. Retrieved from [Link]
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among US FDA approved pharmaceuticals: miniperspective. Journal of medicinal chemistry, 57(24), 10257-10274.
- International Journal of Molecular Sciences. (2023).
-
International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]
-
Combi-Blocks. (n.d.). Combi-Blocks. Retrieved from [Link]
- International Journal of Molecular Sciences. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- RSC Publishing. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Organic Chemistry Frontiers, 2(4), 372-379.
- Molecules. (2021). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. PubMed Central.
-
ResearchGate. (n.d.). Construction of highly functionalized piperidines by stepwise.... Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of highly functionalized piperidines. Retrieved from [Link]
-
Interchim. (n.d.). COMBI-BLOCKS INC - Product List. Retrieved from [Link]
- Thieme. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect.
-
ResearchGate. (n.d.). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Retrieved from [Link]
-
Namiki Shoji. (2021). 【Enamine(試薬)】 Analogues of Piperidine for Drug Design. Retrieved from [Link]
-
SLS. (n.d.). Piperidine, ReagentPlus, 99%. Retrieved from [Link]
Sources
- 1. Analogues of Piperidine for Drug Design - Enamine [enamine.net]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA14418J [pubs.rsc.org]
- 5. thieme-connect.de [thieme-connect.de]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: Strategic Alkylation of Indoles with tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate for Drug Discovery
Authored by: Gemini, Senior Application Scientist
Abstract
The indole nucleus and the piperidine ring are privileged scaffolds in medicinal chemistry, frequently appearing in pharmacologically active compounds. The strategic combination of these two motifs through a stable alkyl linker often leads to molecules with significant therapeutic potential. This application note provides a detailed protocol and scientific rationale for the N-alkylation of indoles using tert-butyl 3-(3-bromopropyl)piperidine-1-carboxylate. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and provide troubleshooting insights to empower researchers in the synthesis of novel indole-piperidine derivatives.
Introduction: The Significance of the Indole-Piperidine Scaffold
The indole ring system is a cornerstone in drug design, present in a wide array of natural products and synthetic drugs, including the neurotransmitter serotonin and the anti-migraine triptan class of drugs. Similarly, the piperidine moiety is a common feature in many pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability. The covalent linkage of these two fragments via an alkyl chain creates a versatile molecular architecture with broad applications in targeting central nervous system (CNS) disorders, oncology, and infectious diseases.
The specific reagent, this compound, is a particularly useful building block. The bromoalkyl chain provides a reactive handle for alkylation, while the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures chemoselectivity and allows for further synthetic manipulations at a later stage. This guide will focus on the N-alkylation of the indole ring, which is often the desired regiochemistry for maintaining the biological activity associated with the indole NH proton's hydrogen bonding capabilities.
Reaction Mechanism and Theoretical Considerations
The alkylation of indoles is a classic example of a nucleophilic substitution reaction. The indole nitrogen, in its deprotonated form (indolide anion), acts as the nucleophile, attacking the electrophilic carbon of the bromopropyl chain. The choice of base is critical in this process; it must be strong enough to deprotonate the indole NH (pKa ≈ 17) but not so strong as to cause unwanted side reactions.
Key Mechanistic Steps:
-
Deprotonation: A suitable base abstracts the proton from the indole nitrogen, forming a resonance-stabilized indolide anion.
-
Nucleophilic Attack: The indolide anion attacks the primary carbon bearing the bromine atom in an SN2 fashion.
-
Product Formation: The bromide ion is displaced, forming the new N-C bond and yielding the desired N-alkylated indole product.
Factors Influencing Regioselectivity (N- vs. C-Alkylation):
While N-alkylation is generally favored, C3-alkylation can sometimes be a competing pathway. The regioselectivity is influenced by several factors:
-
Counter-ion: The nature of the cation associated with the indolide anion can influence the site of attack.
-
Solvent: Polar aprotic solvents like DMF or DMSO typically favor N-alkylation by solvating the cation and leaving the nitrogen lone pair more accessible.
-
Temperature: Higher temperatures can sometimes lead to an increase in C-alkylation.
For this protocol, we will utilize conditions that strongly favor N-alkylation.
Figure 1: General workflow for the N-alkylation of indole.
Detailed Experimental Protocol
This protocol describes the N-alkylation of unsubstituted indole as a representative example. The procedure can be adapted for various substituted indoles, although reaction times and temperatures may need optimization.
Materials and Reagents:
-
Indole (or substituted indole derivative)
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles
-
Argon or nitrogen inert gas supply
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup:
-
To a dry, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add the indole (1.0 eq).
-
Dissolve the indole in anhydrous DMF (approximately 0.2 M concentration).
-
-
Deprotonation:
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.
-
Allow the mixture to stir at 0 °C for 30-60 minutes. Hydrogen gas evolution should be observed. The solution may become darker.
-
-
Alkylation:
-
In a separate vial, dissolve this compound (1.1 eq) in a small amount of anhydrous DMF.
-
Add the solution of the alkylating agent dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
-
-
Workup:
-
Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is purified by flash column chromatography on silica gel.
-
The eluent system will depend on the specific indole derivative but a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc in hexanes) is a good starting point.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final N-alkylated indole.
-
Table 1: Summary of Reaction Parameters and Expected Outcomes
| Parameter | Recommended Value/Condition | Notes |
| Indole to Alkylating Agent Ratio | 1.0 : 1.1 | A slight excess of the alkylating agent ensures complete consumption of the indole. |
| Base | Sodium Hydride (NaH) | A strong, non-nucleophilic base is ideal. Other bases like K₂CO₃ or Cs₂CO₃ can also be used, often requiring higher temperatures. |
| Solvent | Anhydrous DMF | A polar aprotic solvent is preferred to promote N-alkylation. Anhydrous conditions are crucial when using NaH. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic deprotonation. The reaction then proceeds efficiently at room temperature. |
| Reaction Time | 2-4 hours | Monitor by TLC to determine completion. |
| Expected Yield | 70-90% | Yields are typically good to excellent for this transformation. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Inactive NaH- Wet solvent or reagents- Insufficient reaction time/temperature | - Use fresh, high-quality NaH.- Ensure all glassware is oven-dried and solvents are anhydrous.- Allow the reaction to stir for a longer period or gently warm to 40-50 °C. |
| Formation of Side Products (e.g., C3-alkylation) | - Reaction temperature is too high.- Choice of base/solvent system. | - Maintain the reaction at room temperature or below.- Ensure a polar aprotic solvent like DMF is used. |
| Difficult Purification | - Close Rf values of starting material and product.- Presence of unreacted alkylating agent. | - Use a shallow gradient during column chromatography.- A water wash during workup can help remove some of the more polar impurities. |
Characterization of the Product
The structure and purity of the final product, tert-butyl 3-(3-(1H-indol-1-yl)propyl)piperidine-1-carboxylate, should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity of the molecule. Key signals to look for include the disappearance of the indole N-H proton and the appearance of new methylene protons corresponding to the propyl linker.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Conclusion
The N-alkylation of indoles with this compound is a robust and reliable method for synthesizing valuable indole-piperidine scaffolds. The protocol outlined in this application note provides a solid foundation for researchers to access these important chemical entities. By understanding the underlying reaction mechanism and paying careful attention to experimental details, scientists can efficiently generate a diverse range of derivatives for screening in various drug discovery programs.
References
-
Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. [Link]
-
Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920. [Link]
-
Taber, D. F., & Tirunahari, P. K. (2011). The C−H functionalization of indoles. Tetrahedron, 67(38), 7195-7210. [Link]
-
Kaushik, N. K., Kaushik, N., & Verma, A. K. (2013). A review on the chemistry and biological significance of piperidine derivatives. European Journal of Medicinal Chemistry, 65, 49-67. [Link]
Application Notes and Protocols for N-Alkylation using tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate
Introduction: A Versatile Scaffold for Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the piperidine moiety stands as a privileged scaffold, integral to the structure of numerous therapeutic agents.[1][2] Its conformational rigidity and synthetic tractability make it an ideal building block for crafting molecules with precise three-dimensional architectures to engage biological targets. tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate emerges as a particularly valuable reagent in this context. This bifunctional molecule incorporates a Boc-protected piperidine nitrogen, ensuring chemoselectivity, and a reactive primary alkyl bromide, poised for nucleophilic substitution. This strategic design allows for the facile introduction of a piperidinylpropyl motif onto a wide array of nucleophiles, a common strategy in the development of novel therapeutics targeting CNS disorders, among others.[2]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed protocols and field-proven insights for the effective utilization of this compound in N-alkylation reactions.
The Underlying Chemistry: A Mechanistic Perspective on N-Alkylation
The N-alkylation reaction with this compound proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. In this concerted process, a nucleophile (such as an amine, phenoxide, or thiolate) attacks the electrophilic carbon atom bearing the bromine atom, leading to the simultaneous formation of a new carbon-nucleophile bond and the cleavage of the carbon-bromine bond.
Caption: The SN2 reaction mechanism for the N-alkylation of a primary amine with this compound.
The choice of base is critical in this reaction. Its primary role is to deprotonate the nucleophile, thereby increasing its nucleophilicity and initiating the reaction. For weakly acidic nucleophiles like amines, a non-nucleophilic organic base or an inorganic carbonate is often sufficient to neutralize the hydrobromic acid byproduct and drive the reaction to completion. For more acidic nucleophiles such as phenols and thiols, a stronger base is required to generate the corresponding phenoxide or thiolate anion in situ.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be robust and adaptable for a range of substrates. It is recommended to initially perform reactions on a small scale to optimize conditions for specific nucleophiles.
Protocol 1: N-Alkylation of a Primary Aromatic Amine (Aniline Derivative)
This protocol details a standard procedure for the mono-alkylation of an aniline derivative.
Table 1: Reagents and Materials for N-Alkylation of Aniline Derivative
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| Substituted Aniline | - | 1.0 | 1.0 |
| This compound | 306.24 | 1.1 | 1.1 |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 2.0 | 2.0 |
| N,N-Dimethylformamide (DMF), anhydrous | - | 5 mL | - |
| Ethyl acetate (EtOAc) | - | - | - |
| Brine | - | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - |
Step-by-Step Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the substituted aniline (1.0 mmol, 1.0 eq.) and anhydrous potassium carbonate (2.0 mmol, 2.0 eq.).
-
Add anhydrous N,N-dimethylformamide (5 mL) to the flask.
-
Stir the mixture at room temperature for 10 minutes to ensure complete dissolution of the aniline.
-
Add this compound (1.1 mmol, 1.1 eq.) to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and pour it into water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
Caption: General workflow for the N-alkylation of a primary aromatic amine.
Protocol 2: S-Alkylation of a Thiophenol Derivative
This protocol outlines the synthesis of a thioether through the alkylation of a thiophenol.
Table 2: Reagents and Materials for S-Alkylation of Thiophenol Derivative
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| Substituted Thiophenol | - | 1.0 | 1.0 |
| This compound | 306.24 | 1.05 | 1.05 |
| Sodium Hydride (NaH), 60% dispersion in mineral oil | 24.00 | 1.2 | 1.2 |
| Tetrahydrofuran (THF), anhydrous | - | 5 mL | - |
| Saturated aqueous Ammonium Chloride (NH₄Cl) | - | - | - |
| Ethyl acetate (EtOAc) | - | - | - |
| Brine | - | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of the substituted thiophenol (1.0 mmol, 1.0 eq.) in anhydrous tetrahydrofuran (3 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 mmol, 1.2 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the thiolate.
-
Add a solution of this compound (1.05 mmol, 1.05 eq.) in anhydrous THF (2 mL) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL) at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired thioether.
Subsequent Transformation: Boc Deprotection
The Boc protecting group is readily cleaved under acidic conditions to reveal the piperidine nitrogen, which can then be used for further functionalization.
Protocol 3: Boc Deprotection using Trifluoroacetic Acid (TFA)
This is a standard and generally high-yielding protocol for the removal of the Boc group.[3]
Table 3: Reagents and Materials for Boc Deprotection
| Reagent/Material | Amount (mmol) |
| Boc-protected Alkylated Product | 1.0 |
| Dichloromethane (DCM), anhydrous | 5 mL |
| Trifluoroacetic Acid (TFA) | 2.5 mL |
| Saturated aqueous Sodium Bicarbonate (NaHCO₃) | - |
| Dichloromethane (DCM) for extraction | - |
| Brine | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - |
Step-by-Step Procedure:
-
Dissolve the Boc-protected alkylated product (1.0 mmol) in anhydrous dichloromethane (5 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (2.5 mL) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 1-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.[3]
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Dissolve the residue in water (10 mL) and carefully basify with saturated aqueous sodium bicarbonate solution until the pH is ~8-9. Caution: CO₂ evolution.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected piperidine derivative.
Caption: The Boc deprotection reaction of an N-alkylated piperidine derivative.
Sources
The Versatile Role of tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate in Modern Drug Discovery: Application Notes and Protocols
Introduction: The Strategic Importance of the Piperidine Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and natural products.[1][2][3] Its prevalence stems from its favorable physicochemical properties, including its ability to confer aqueous solubility and its three-dimensional structure, which allows for precise spatial orientation of substituents to interact with biological targets.[3] Among the vast array of piperidine-based building blocks, tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate has emerged as a particularly valuable reagent for the synthesis of complex drug candidates. This application note provides an in-depth guide to the use of this versatile building block, focusing on its application in the development of neurokinin-1 (NK1) receptor antagonists, a class of drugs with potential in treating depression, anxiety, and chemotherapy-induced nausea.
The structure of this compound offers several strategic advantages for drug design. The Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen allows for controlled, regioselective reactions at the terminus of the bromopropyl chain without interference from the secondary amine. This Boc group can be readily removed under acidic conditions later in the synthetic sequence, providing a handle for further diversification of the molecule. The three-carbon propyl linker provides flexibility and an appropriate distance to connect the piperidine core to other pharmacophoric elements. The terminal bromine atom serves as a reactive electrophile, ideal for forming stable carbon-nitrogen or carbon-oxygen bonds through nucleophilic substitution reactions.
This guide will provide a detailed, field-proven protocol for the application of this compound in the synthesis of a potent dual neurokinin-1 (NK1) antagonist and serotonin reuptake inhibitor (SRI), highlighting the causality behind the experimental choices and providing a framework for its broader application in drug discovery programs.
Core Application: Synthesis of a Dual NK1 Antagonist/Serotonin Reuptake Inhibitor
A key application of this compound is in the synthesis of molecules that can interact with multiple biological targets. An important example is the development of dual NK1 receptor antagonists and serotonin reuptake inhibitors, which are promising candidates for the treatment of depression and other CNS disorders.[4] The following sections detail a representative synthetic protocol for the alkylation of a key piperazine intermediate, a crucial step in the construction of such dual-action compounds.
Rationale for Experimental Design
The choice of a 3-substituted piperidine linker in the design of NK1 antagonists is guided by extensive structure-activity relationship (SAR) studies. These studies have shown that the piperidine ring can effectively mimic the peptide backbone of the endogenous ligand, Substance P, while the substituents on the ring and the linker length are critical for optimizing potency and selectivity for the NK1 receptor.[5][6] The 3-substitution pattern, in particular, has been shown to provide a vector for connecting to other pharmacophores without disrupting the key interactions of the piperidine core with the receptor.[6]
The alkylation reaction described below is a classic SN2 reaction. The choice of a polar aprotic solvent like N,N-dimethylformamide (DMF) is crucial as it effectively solvates the cation of the base while leaving the nucleophilic amine relatively free to attack the electrophilic carbon of the bromopropyl group. Potassium carbonate is chosen as a mild, inexpensive, and effective base to deprotonate the secondary amine of the piperazine, thereby activating it as a nucleophile. The reaction temperature is moderately elevated to increase the reaction rate without promoting significant side reactions.
Experimental Workflow and Logic
The overall workflow for the synthesis of a dual NK1 antagonist/SRI using this compound can be visualized as a multi-step process. The key step, the N-alkylation, is followed by deprotection of the Boc group and subsequent functionalization.
Figure 1: A generalized workflow for the synthesis of a dual NK1/SRI antagonist.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear steps for reaction setup, monitoring, workup, purification, and characterization.
Protocol 1: N-Alkylation of (S)-2-(4-fluoro-2-methylphenyl)piperazine
This protocol describes the nucleophilic substitution reaction between this compound and a key piperazine intermediate.
Materials:
-
This compound (1.0 eq)
-
(S)-2-(4-fluoro-2-methylphenyl)piperazine (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of (S)-2-(4-fluoro-2-methylphenyl)piperazine (1.1 eq) in anhydrous DMF, add anhydrous potassium carbonate (3.0 eq).
-
Stir the suspension at room temperature for 15 minutes to ensure a homogenous mixture.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 12-18 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting bromide is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford the desired Boc-protected product.
Self-Validation: The successful synthesis of the product should be confirmed by ¹H NMR and mass spectrometry to ensure the correct molecular weight and structure.
Protocol 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group to liberate the piperidine nitrogen for further functionalization.
Materials:
-
Boc-protected intermediate from Protocol 1 (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (5-10 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Carefully add saturated aqueous NaHCO₃ solution to the residue until the effervescence ceases (pH ~8).
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected product.
Self-Validation: The deprotected product should be characterized by ¹H NMR and mass spectrometry. The disappearance of the tert-butyl signal in the ¹H NMR spectrum is a key indicator of a successful deprotection.
Quantitative Data Presentation
The utility of the piperidine scaffold is evident in the high binding affinities of the resulting compounds. The following table presents representative data for a dual NK1 antagonist/SRI synthesized using a similar methodology.
| Compound ID | NK1 Ki (nM) | 5-HTT Ki (nM) | Reference |
| 24 | 32 | 25 | [4] |
Table 1: In vitro binding affinities of a representative dual NK1 antagonist/SRI.
Structure-Activity Relationship (SAR) Insights
The 3-substituted piperidine moiety plays a crucial role in the overall activity of the final compound.
Figure 2: Key structural components and their roles in a dual NK1/SRI antagonist.
-
Piperidine Scaffold: Provides a rigid, three-dimensional core that correctly orients the substituents for optimal receptor binding.[3]
-
3-Propyl Linker: The length and flexibility of the propyl chain are critical for bridging the piperidine core and the second pharmacophore (the piperazine moiety responsible for SRI activity) to allow simultaneous binding to both targets.
-
Boc Protecting Group: Essential for directing the synthesis and preventing unwanted side reactions at the piperidine nitrogen during the initial alkylation step.
Conclusion and Future Outlook
This compound is a high-value building block in drug discovery due to its strategic combination of a protected piperidine core, a flexible linker, and a reactive handle. The protocols and insights provided in this guide demonstrate its utility in the synthesis of complex, multi-target ligands such as dual NK1 antagonists and serotonin reuptake inhibitors. The principles outlined here can be readily adapted by researchers to construct novel chemical entities for a wide range of therapeutic targets, underscoring the enduring importance of the piperidine scaffold in the development of new medicines.
References
- Xiao, D., Wang, C., Palani, A., Tsui, H. C., Reichard, G., Paliwal, S., ... & Nomeir, A. (2010). Discovery of a series of potent, orally active α, α-disubstituted piperidine NK (1) antagonists. Bioorganic & medicinal chemistry letters, 20(21), 6313-6315.
- Ryckmans, T., Berton, O., Boyd, J. G., Genicot, C., Ghavimi, M., Graulich, A., ... & Surleraux, D. (2002). First dual NK (1) antagonists-serotonin reuptake inhibitors: synthesis and SAR of a new class of potential antidepressants. Bioorganic & medicinal chemistry letters, 12(2), 261-264.
- Stevenson, G. I., Huscroft, I., MacLeod, A. M., Swain, C. J., Cascieri, M. A., Chicchi, G. G., ... & Owens, A. P. (1998). 4, 4-Disubstituted Piperidine High-Affinity NK1 Antagonists: Structure− Activity Relationships and in Vivo Activity. Journal of medicinal chemistry, 41(23), 4623-4635.
- Risatti, C. A., Natalie, K. J., & Conlon, D. A. (2013). Development of a scalable route to a dual NK-1/serotonin receptor antagonist. Organic Process Research & Development, 17(2), 273-280.
- Sainsbury, D. L., Sienkiewicz, A. M., & MacLeod, A. M. (1995). Discovery of an Orally Bioavailable NK1 Receptor Antagonist, (2S, 3S)-(2-Methoxy-5-tetrazol-1-ylbenzyl)(2-phenylpiperidin-3-yl) amine (GR203040), with Potent Antiemetic Activity. Journal of medicinal chemistry, 38(24), 4876-4882.
- Millan, M. J., Brocco, M., Gobert, A., Joly, F., Bervoets, K., Rivet, J. M., ... & Dekeyne, A. (2012). S41744, a dual neurokinin (NK) 1 receptor antagonist and serotonin (5-HT) reuptake inhibitor with potential antidepressant properties: a comparison to aprepitant (MK869) and paroxetine. Journal of Pharmacology and Experimental Therapeutics, 342(3), 634-649.
- Kim, D. H., Shin, S. H., Park, S. J., Lee, J. H., Kim, K. R., & Kim, D. J. (2007). Process development and large-scale synthesis of NK1 antagonist. Archives of pharmacal research, 30(12), 1521-1526.
- Tourwé, D., Biondi, L., De Vleeschouwer, M., Kavallieratos, K., Knapp, B. I., Lauterbach, M., ... & Hruby, V. J. (2010). Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. Journal of medicinal chemistry, 53(19), 7013-7023.
- Zajdel, P., Kurczab, R., & Grychowska, K. (2016). Recent advances in the synthesis of highly substituted piperidine analogs with biological activities. Future medicinal chemistry, 8(13), 1565-1596.
- Palani, A., Xiao, D., Chen, X., Wu, W., Czarniecki, M., & Tsai, H. C. (2010). Two complementary, diversity-driven asymmetric syntheses of a 2, 2-disubstituted piperidine NK1 antagonist. The Journal of organic chemistry, 75(2), 435-442.
- Gbahou, F., Gendron, L., & de Montigny, C. (2014). Design and synthesis of potential dual NK (1)/NK (3) receptor antagonists. Bioorganic & medicinal chemistry letters, 24(2), 510-514.
- Gbahou, F., Gendron, L., & de Montigny, C. (2013). Design, synthesis, and optimization of balanced dual NK1/NK3 receptor antagonists. ACS medicinal chemistry letters, 4(11), 1078-1082.
- Brands, K. M., Payack, J. F., Rosen, J. D., Nelson, T. D., Candelario, A., Huffman, M. A., ... & Reider, P. J. (2003). Efficient synthesis of NK1 receptor antagonist aprepitant using a crystallization-induced diastereoselective transformation. Journal of the American Chemical Society, 125(8), 2129-2135.
- Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry-Section A, 7(2), 163-189.
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among US FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257-10274.
- Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs-biological activity, mechanism of action and synthetic cascade access to their scaffolds. European journal of medicinal chemistry, 302, 118213.
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Application Note: Synthesis of Azaspiro[5.5]undecane Scaffolds Utilizing tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate
Abstract
This application note provides a comprehensive guide to the synthesis of spirocyclic piperidines, specifically the 1-azaspiro[5.5]undecane core, using tert-butyl 3-(3-bromopropyl)piperidine-1-carboxylate as a versatile building block. Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their unique three-dimensional structures, which can lead to improved potency, selectivity, and pharmacokinetic properties in drug candidates.[1][2] This document outlines a detailed, two-step protocol involving a base-mediated intramolecular N-alkylation for the spirocyclization, followed by deprotection of the Boc group. The causality behind experimental choices, a detailed reaction mechanism, and expected characterization data are discussed to ensure scientific integrity and reproducibility.
Introduction: The Value of Spiro-Piperidines in Drug Discovery
The piperidine ring is a ubiquitous motif in FDA-approved pharmaceuticals.[1] The incorporation of a spirocyclic junction onto this privileged scaffold introduces conformational rigidity and reduces the number of freely rotatable bonds.[1][2] This pre-organization of the molecular architecture can enhance binding affinity to protein targets and improve metabolic stability, making spiro-piperidines highly sought-after structures in modern drug discovery programs.[2] The synthesis of these complex three-dimensional structures, however, can be challenging.[3] This guide focuses on a robust and accessible method for constructing the azaspiro[5.5]undecane framework, a key core in various biologically active compounds.[4]
The Strategic Advantage of this compound
This compound is an ideal precursor for the synthesis of 3-spiropiperidines. Its key features include:
-
A Pre-installed Nucleophile and Electrophile: The molecule contains both a secondary amine (protected as a Boc-carbamate) and a primary alkyl bromide, perfectly poised for an intramolecular cyclization.
-
The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group serves a dual purpose. Firstly, it deactivates the piperidine nitrogen towards intermolecular side reactions during the synthesis of the precursor itself. Secondly, while it reduces the nucleophilicity of the nitrogen, it can be deprotonated under strongly basic conditions to facilitate the desired intramolecular cyclization. Its facile removal under acidic conditions provides the free secondary amine in the final spirocyclic product, allowing for further derivatization.[3]
-
Formation of a Stable 6-Membered Ring: The 3-carbon linker between the piperidine ring and the bromine atom is designed to favor the formation of a thermodynamically stable, second 6-membered ring upon cyclization, leading to the desired azaspiro[5.5]undecane system.
Synthetic Workflow Overview
The synthesis of the 1-azaspiro[5.5]undecane scaffold from this compound is achieved in a two-step process:
-
Intramolecular Cyclization: A base-mediated intramolecular N-alkylation reaction forms the spirocyclic ring system.
-
Deprotection: Removal of the Boc protecting group under acidic conditions yields the final spiro-piperidine, typically as a salt.
Figure 1: Overall workflow for the synthesis of 1-azaspiro[5.5]undecane.
Detailed Experimental Protocols
Protocol 1: Synthesis of tert-Butyl 1-azaspiro[5.5]undecane-1-carboxylate
This protocol describes the key intramolecular cyclization step. The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is critical. NaH deprotonates the Boc-protected amine, generating a nucleophilic nitrogen anion that undergoes an intramolecular SN2 reaction with the tethered alkyl bromide. Anhydrous aprotic solvents like tetrahydrofuran (THF) are essential to prevent quenching of the base and the anionic intermediate.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).
-
Solvent Addition: Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes carefully under a stream of nitrogen. Add anhydrous THF to the flask.
-
Cooling: Cool the stirred suspension to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully cool the reaction mixture back to 0 °C and quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl 1-azaspiro[5.5]undecane-1-carboxylate.
Protocol 2: Synthesis of 1-Azaspiro[5.5]undecane (Deprotection)
The Boc group is readily cleaved under acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and effective method. Alternatively, a solution of hydrogen chloride (HCl) in an organic solvent like dioxane or methanol can be used.
Materials:
-
tert-Butyl 1-azaspiro[5.5]undecane-1-carboxylate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the purified tert-butyl 1-azaspiro[5.5]undecane-1-carboxylate (1.0 equivalent) in dichloromethane.
-
Acid Addition: Add trifluoroacetic acid (5-10 equivalents) dropwise to the solution at room temperature.
-
Reaction: Stir the reaction mixture for 1-3 hours at room temperature. Monitor the reaction by TLC until the starting material is fully consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and basify by the careful addition of saturated NaHCO₃ solution until the pH is > 8.
-
Extraction: Extract the aqueous layer with dichloromethane (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the 1-azaspiro[5.5]undecane as a free base. If an HCl salt is desired, the product can be precipitated from an ethereal solution by the addition of HCl in ether.
Reaction Mechanism
The key spirocyclization step proceeds via a base-mediated intramolecular SN2 reaction.
Figure 2: Mechanism of the base-mediated intramolecular cyclization.
The reaction is driven by the formation of a stable, strain-free 6-membered ring. The use of a polar aprotic solvent like THF stabilizes the transition state of the SN2 reaction.
Expected Results and Characterization
The successful synthesis of the target compounds can be confirmed by standard analytical techniques. The following table summarizes the expected properties and spectral data for the key compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR (δ, ppm) | Expected ¹³C NMR (δ, ppm) |
| tert-Butyl 1-azaspiro[5.5]undecane-1-carboxylate | C₁₅H₂₇NO₂ | 253.38 | ~1.4 (s, 9H, C(CH₃)₃), 1.5-1.8 (m, 10H, piperidine CH₂), 2.8-3.5 (m, 6H, N-CH₂) | ~28.5 (C(CH₃)₃), 30-40 (piperidine CH₂), ~45 (spiro C), ~50 (N-CH₂), ~80 (C(CH₃)₃), ~155 (C=O) |
| 1-Azaspiro[5.5]undecane | C₁₀H₁₉N | 153.27 | ~1.5-1.9 (m, 10H, piperidine CH₂), 2.9-3.2 (m, 6H, N-CH₂), ~2.5 (br s, 1H, NH) | ~30-40 (piperidine CH₂), ~46 (spiro C), ~52 (N-CH₂) |
Note: The exact chemical shifts (δ) may vary depending on the solvent and instrument used. The data presented are estimates based on similar structures found in chemical databases.[5][6]
Conclusion
This application note details a reliable and efficient method for the synthesis of the valuable 1-azaspiro[5.5]undecane scaffold using this compound. The protocol is robust and leverages fundamental organic chemistry principles, making it accessible for researchers in both academic and industrial settings. The resulting spiro-piperidine can serve as a versatile intermediate for the development of novel therapeutic agents and chemical probes.
References
-
Komarova, K. Y., Lukin, A. Y., Vinogradova, L. V., Zhuravlev, M. E., Dogonadze, M. Z., Vinogradova, T. I., Gureev, M. A., Chudinov, M. V., & Dar'in, D. V. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Chemistry of Heterocyclic Compounds, 60(5/6), 245–250. [Link]
-
Bepls. (2023). Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. Biological and Educational Planet for Life Science. [Link]
-
ProQuest. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. ProQuest. [Link]
-
Griggs, S. D., Tape, D. T., & Clarke, P. A. (2018). Strategies for the Synthesis of Spiropiperidines – A Review of the Last 10 Years. White Rose Research Online. [Link]
-
PubChem. (n.d.). tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. PubChem. [Link]
-
Malkov, A. V., & Kočovský, P. (2012). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 2(27), 10133-10148. [Link]
-
Spurlin, R. M., Harris, A. L., Pratt, C. J., & Jui, N. T. (2021). Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. Synlett, 32(2), 211–214. [Link]
-
Kaur, M., Sharma, E., Singh, P., & Singh, K. N. (2018). Intramolecular Nucleophilic Addition of N‐Boc Protected α‐Amino Carbanions to Arynes: Synthesis of 1‐Aryl‐2,3,4,5‐tetrahydro‐1H‐2‐benzazepines. ChemistrySelect, 3(31), 9036-9039. [Link]
-
PubChem. (n.d.). Spiro[5.5]undecane. PubChem. [Link]
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- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubChemLite - Tert-butyl 8-oxo-3-azaspiro[5.5]undecane-3-carboxylate (C15H25NO3) [pubchemlite.lcsb.uni.lu]
- 5. tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate | C15H25NO3 | CID 51072194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Spiro[5.5]undecane | C11H20 | CID 135983 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Deprotection of N-Boc-Piperidine Derivatives
Introduction: The Critical Role of N-Boc Deprotection in Piperidine Synthesis
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its robustness under a wide array of chemical conditions and its facile, predictable removal. For researchers in medicinal chemistry and drug development, the piperidine moiety is a ubiquitous scaffold, central to the structure of countless pharmaceutical agents. Consequently, the efficient and clean cleavage of the N-Boc group from piperidine derivatives is a frequently encountered and critical transformation.
This guide provides an in-depth exploration of the deprotection of N-Boc piperidines, moving beyond simple procedural lists to explain the underlying chemical principles. We will delve into the mechanistic nuances of common and alternative deprotection strategies, offering detailed, field-proven protocols. This document is designed to empower researchers to not only successfully execute these reactions but also to troubleshoot challenges and rationally select the optimal method for their specific synthetic context.
Part 1: The Mechanism of Acid-Catalyzed Boc Deprotection
The lability of the Boc group in acidic media is its most defining characteristic. This predictable reactivity is governed by a straightforward, three-step mechanism that ensures a clean and often high-yielding transformation.[1]
-
Protonation: The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid (e.g., TFA or HCl). This initial step activates the Boc group, making the carbonyl carbon more electrophilic.[2]
-
Formation of a Tert-butyl Cation: The protonated carbamate becomes unstable, leading to the heterolytic cleavage of the tert-butyl-oxygen bond. This fragmentation is driven by the formation of a highly stable tertiary carbocation, the tert-butyl cation, and a transient carbamic acid intermediate.[1][3]
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing gaseous carbon dioxide. This irreversible step drives the reaction to completion. The resulting free piperidine amine is then protonated by the excess acid in the medium to form the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride).[1]
Caption: Acid-catalyzed N-Boc deprotection mechanism.
The Fate of the Tert-butyl Cation: A Note on Scavengers
The tert-butyl cation is a potent electrophile. In the absence of a suitable quenching agent, it can engage in side reactions, most notably the alkylation of nucleophilic functional groups within the substrate or product molecule (e.g., indoles, thiols, or electron-rich aromatic rings).[4][5] This can lead to the formation of impurities that complicate purification.
To mitigate this, scavengers are often added to the reaction mixture. These are nucleophilic species designed to trap the tert-butyl cation more rapidly than any functional group on the molecule of interest.[5] The choice of scavenger is dictated by the specific nucleophiles present in the substrate.
| Sensitive Functional Group | Recommended Scavenger(s) | Rationale |
| Tryptophan (indole) | Triisopropylsilane (TIS), Triethylsilane (TES), Anisole | Prevents alkylation of the electron-rich indole ring.[4] |
| Methionine (thioether) | Thioanisole | Prevents S-alkylation to form a sulfonium salt.[4] |
| Cysteine (thiol) | Ethanedithiol (EDT) | Protects the highly nucleophilic free thiol group.[4] |
| Tyrosine (phenol) | Phenol, Thioanisole | Minimizes alkylation of the activated phenolic ring.[5] |
| General Purpose | Water, TIS | Water can act as a scavenger. TIS is a very effective general-purpose cation trap. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5).[4][5] |
Part 2: Premier Protocols for Acidic Deprotection
Acidic cleavage remains the most robust and widely employed strategy for N-Boc deprotection. Trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are the reagents of choice, each with distinct advantages that merit careful consideration.
Protocol 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is arguably the most common and generally effective method, valued for its speed and the volatility of the reagent, which simplifies its removal during work-up.[2]
Materials:
-
N-Boc protected piperidine derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the N-Boc protected piperidine (1.0 equiv.) in anhydrous DCM to a concentration of approximately 0.1–0.2 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is particularly important for substrates with other acid-sensitive groups to control the reaction rate.
-
Acid Addition: Slowly add TFA (5–10 equiv.) to the stirred solution. For robust substrates, a 20-50% (v/v) solution of TFA in DCM is commonly used.[6]
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[2]
-
Solvent Removal: Once complete, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with a solvent like toluene can aid in the removal of residual TFA.
-
Work-up (Basification): Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH of the aqueous layer is basic (pH > 8).
-
Extraction: Extract the aqueous layer with DCM (3x the volume of the aqueous layer).
-
Drying and Isolation: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter the solution and concentrate under reduced pressure to yield the deprotected piperidine free base.[2]
Protocol 2: Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is an excellent alternative to TFA, particularly when the trifluoroacetate salt of the product is oily or difficult to handle. The resulting piperidine hydrochloride salt often precipitates directly from the reaction mixture, simplifying isolation.[2][3]
Materials:
-
N-Boc protected piperidine derivative
-
4M HCl in 1,4-Dioxane (commercially available or prepared)
-
Methanol or 1,4-Dioxane (as needed for solubility)
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the N-Boc protected piperidine (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.
-
Acid Addition: To the stirred solution at room temperature, add the 4M HCl in dioxane solution (3-10 equiv.).
-
Reaction & Precipitation: Stir the reaction for 1–3 hours at room temperature, monitoring by TLC or LC-MS. In many cases, the hydrochloride salt of the deprotected piperidine will precipitate from the solution.[2]
-
Isolation:
-
If a precipitate forms: The product can be isolated by filtration, washed with a small amount of cold diethyl ether, and dried under vacuum.
-
If no precipitate forms: The solvent can be removed under reduced pressure. The resulting residue can often be triturated with diethyl ether to induce precipitation, followed by filtration.[2]
-
-
Conversion to Free Base (Optional): The isolated hydrochloride salt can be converted to the free base using the protocol described in Part 4.
Comparative Analysis: TFA vs. HCl
| Parameter | Trifluoroacetic Acid (TFA) | Hydrogen Chloride (HCl) |
| Typical Conditions | 20-50% in DCM, or neat TFA[6] | 4M in Dioxane or other organic solvents[6] |
| Reaction Time | Generally very fast (0.5 - 4 hours) at RT[6] | Rapid (0.5 - 3 hours) at RT[2] |
| Product Form | Trifluoroacetate (TFA) salt, often oily[6] | Hydrochloride (HCl) salt, often a crystalline solid[2][6] |
| Advantages | - Highly volatile, easy to remove in vacuo. - Very effective and fast. | - Product often precipitates, simplifying purification. - Crystalline salts are easier to handle and store. - Generally more cost-effective. |
| Disadvantages | - Corrosive and toxic. - TFA salts can be difficult to handle/crystallize. - Can be less selective for highly acid-sensitive substrates.[6] | - Dioxane is a hazardous solvent. - Can be less effective for very stubborn Boc groups compared to neat TFA. |
Part 3: Alternative and Milder Deprotection Strategies
While acidic methods are the workhorses for Boc deprotection, certain substrates demand milder conditions. The presence of other acid-labile protecting groups (e.g., tert-butyl esters, acetals) or sensitive functionalities necessitates exploring alternative methodologies.
Protocol 3: Thermal Deprotection
The Boc group can be removed by heating, often without any reagents, which can be advantageous for avoiding acidic workups. This method is particularly useful in continuous flow chemistry.[7][8]
Materials:
-
N-Boc protected piperidine derivative
-
High-boiling, polar solvent (e.g., Trifluoroethanol (TFE), water, or dioxane)
-
Microwave vial or sealed tube for conventional heating
Procedure:
-
Setup: Dissolve the N-Boc piperidine derivative in the chosen solvent (e.g., water or TFE) in a vessel suitable for heating under pressure (e.g., a microwave vial).[7][9]
-
Heating: Heat the reaction mixture to 100-150 °C.
-
Microwave: Irradiate in a microwave reactor for 8-15 minutes.[9]
-
Conventional: Heat in a sealed tube using an oil bath for several hours.
-
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, the reaction mixture can be diluted with an organic solvent (e.g., DCM or Ethyl Acetate) and washed with water. The organic layer is then dried and concentrated to yield the product.[9]
Protocol 4: Lewis Acid-Mediated Deprotection (Zinc Bromide)
Lewis acids offer a milder alternative to strong Brønsted acids. Zinc bromide is effective for deprotecting N-Boc groups, especially on secondary amines.[10]
Materials:
-
N-Boc protected piperidine derivative
-
Zinc Bromide (ZnBr₂), anhydrous
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Setup: Dissolve the N-Boc piperidine (1.0 equiv.) in anhydrous DCM.
-
Reagent Addition: Add an excess of anhydrous ZnBr₂ (2-3 equivalents).
-
Reaction: Stir the mixture at room temperature overnight.
-
Work-up: Quench the reaction with an aqueous solution (e.g., saturated NaHCO₃ or Rochelle's salt). Extract with an organic solvent, dry, and concentrate to isolate the product.
Part 4: Essential Practical Workflows
Workflow 1: Conversion of Piperidine Salt to Free Base
Deprotection with strong acids yields the piperidine ammonium salt. For many subsequent reactions, the neutral free base is required. This simple aqueous work-up is a fundamental procedure.
Caption: Workflow for converting piperidine salt to free base.
Detailed Protocol:
-
Dissolution: Dissolve the piperidine hydrochloride or trifluoroacetate salt in deionized water (approx. 10 mL per gram of salt).[11]
-
Basification: Cool the solution in an ice bath. Slowly add a basic aqueous solution (e.g., 2M NaOH, saturated NaHCO₃, or K₂CO₃) dropwise with stirring until the pH is >10.[11]
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer). The neutral free base will partition into the organic phase.[11]
-
Washing and Drying: Combine the organic extracts, wash with brine to remove residual water, and dry over an anhydrous drying agent (e.g., Na₂SO₄).
-
Isolation: Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the pure piperidine free base.[11]
Workflow 2: Troubleshooting Common Deprotection Issues
Even with robust protocols, challenges can arise. A systematic approach to troubleshooting is key to overcoming these hurdles.
Caption: A decision-making workflow for troubleshooting.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | - Insufficient equivalents of acid. - Insufficient reaction time or temperature. - Poor solubility of the starting material. | - Increase the equivalents of acid (e.g., use neat TFA or more 4M HCl/Dioxane).[3] - Extend the reaction time and/or gently heat the mixture (e.g., to 40-50 °C).[3] - Change the solvent system to one in which the substrate is more soluble.[3] |
| Side Product Formation | - Alkylation by the tert-butyl cation. - Cleavage of other acid-sensitive groups. | - Add an appropriate scavenger to the reaction mixture (see table in Part 1).[4][5] - Use milder deprotection conditions (e.g., Lewis acids, thermal deprotection). - Perform the reaction at a lower temperature (0 °C) to improve selectivity. |
| Difficult Work-up | - Product TFA salt is an oil and difficult to isolate. - Product is water-soluble. | - Switch to the HCl/Dioxane method to obtain a crystalline hydrochloride salt.[3] - After basification, saturate the aqueous layer with NaCl (brine) to decrease the polarity and improve extraction efficiency. Alternatively, use a continuous liquid-liquid extractor. |
References
-
Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 58(4), 338-41. [Link]
-
ResearchGate Discussion. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?[Link]
-
Reddit r/Chempros Discussion. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
Huang, Z., et al. (2022). Facile and efficient n-boc deprotection of amide and sulfonamide under microwave irradiation in water. Heterocycles, 104(9), 1559-1564. [Link]
-
Common Organic Chemistry. Boc Deprotection - ZnBr2. [Link]
-
Common Organic Chemistry. Boc Deprotection - TMSI. [Link]
-
Kappe, C. O., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 25(5), 1148-1161. [Link]
-
Biotage. (n.d.). Microwave-Assisted Deprotection of Boc-Protected Amines and Amino Acid Derivatives Using Solid Phase Supported Sulfonic Acids. [Link]
-
Piras, M., et al. (2018). Boc deprotection conditions tested. Molecules, 23(11), 2893. [Link]
-
Pfizer Global Research and Development. (2018). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Specific solvent issues with BOC deprotection. [Link]
-
El-Faham, A., & Albericio, F. (2011). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. Journal of the Mexican Chemical Society, 55(4), 232-237. [Link]
-
Arcadi, A., et al. (2018). A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles. Molecules, 23(10), 2642. [Link]
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tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate reaction conditions and solvents
An In-Depth Guide to the Synthetic Applications of tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate
This document provides a detailed exploration of the reaction conditions, solvent effects, and practical protocols for utilizing this compound. This versatile building block is of significant interest to researchers in medicinal chemistry and drug development due to its unique structural features: a piperidine core common in bioactive molecules, a Boc-protected nitrogen for controlled reactivity, and a reactive bromopropyl side chain poised for a variety of chemical transformations.
Introduction to a Versatile Piperidine Scaffold
This compound is a bifunctional molecule designed for sequential or directed chemical modifications. The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the piperidine nitrogen, preventing its participation in nucleophilic reactions and allowing for selective chemistry at the primary alkyl bromide. The 3-bromopropyl chain is an excellent electrophile, readily participating in nucleophilic substitution reactions. This strategic design allows for the introduction of diverse functionalities, extension of carbon chains, and the construction of complex bicyclic systems following deprotection. Understanding the optimal conditions for each class of reaction is paramount to achieving high yields and purity in multi-step syntheses.
Key Synthetic Transformations and Protocols
The primary utility of this reagent lies in its capacity to undergo nucleophilic substitution at the primary carbon bearing the bromide. This can be exploited for intermolecular bond formation (e.g., alkylation of amines) or, following deprotection of the piperidine nitrogen, for intramolecular cyclization. Furthermore, the bromide can be converted into an organometallic species for subsequent carbon-carbon bond-forming reactions.
Intermolecular N-Alkylation
One of the most common applications is the alkylation of primary or secondary amines to form new C-N bonds. This reaction proceeds via a standard SN2 mechanism, where the amine acts as the nucleophile.
Causality Behind Experimental Choices:
-
Base Selection: A base is crucial to neutralize the hydrobromic acid (HBr) generated during the reaction. Without a base, the HBr would protonate the nucleophilic amine, rendering it unreactive.
-
Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): These are cost-effective and strong enough for most amine alkylations. They are often used in polar aprotic solvents where they have limited solubility, leading to a heterogeneous reaction mixture.[1]
-
Organic Bases (e.g., DIPEA, Et₃N): N,N-Diisopropylethylamine (DIPEA or Hünig's base) is a non-nucleophilic, sterically hindered base ideal for preventing side reactions.[2][3] It is soluble in a wide range of organic solvents, allowing for homogeneous reaction conditions.[2][3]
-
-
Solvent Effects: The choice of solvent significantly impacts the reaction rate of SN2 reactions.
-
Polar Aprotic Solvents (DMF, Acetonitrile, Acetone): These are the solvents of choice.[1][2] They can solvate the counter-ion of the base (e.g., K⁺) but do not strongly solvate the anionic nucleophile, thereby increasing its nucleophilicity and accelerating the reaction. Acetonitrile (ACN) and Dimethylformamide (DMF) are particularly effective at promoting these reactions.[1][2]
-
Protic Solvents (e.g., Ethanol, Methanol): These solvents can hydrogen-bond with the amine nucleophile, creating a solvent shell that sterically hinders its approach to the electrophilic carbon and reduces its reactivity. While piperidine synthesis can be performed in alcohols, they are generally less effective for alkylations compared to polar aprotic solvents.[4]
-
-
Additives: For less reactive systems (e.g., using alkyl chlorides or less nucleophilic amines), a catalytic amount of sodium or potassium iodide can be added. The iodide undergoes a Finkelstein reaction with the alkyl bromide to generate a more reactive alkyl iodide in situ, accelerating the overall substitution.[2]
Table 1: Comparison of Typical N-Alkylation Conditions
| Parameter | Condition A | Condition B | Rationale |
| Base | K₂CO₃ (Potassium Carbonate) | DIPEA (Hünig's Base) | K₂CO₃ is a standard, inexpensive inorganic base. DIPEA is a soluble, non-nucleophilic organic base for more sensitive substrates.[1][2] |
| Solvent | Acetonitrile (ACN) or DMF | Dichloromethane (DCM) or ACN | ACN and DMF are ideal polar aprotic solvents that accelerate SN2 reactions.[1][2] DCM is suitable for reactions with soluble organic bases. |
| Temperature | Room Temp. to 60 °C | Room Temperature | Increased temperature can overcome activation energy barriers for less reactive nucleophiles.[2] |
| Typical Nucleophile | Primary/Secondary Amines | Primary/Secondary Amines | Applicable to a wide range of amine nucleophiles. |
Experimental Protocol: General N-Alkylation of a Secondary Amine
-
Reagent Preparation: To a solution of the secondary amine (1.0 eq.) in anhydrous acetonitrile (0.1 M), add N,N-Diisopropylethylamine (DIPEA) (1.5 eq.).
-
Addition of Electrophile: Add this compound (1.1 eq.) to the stirred solution.
-
Reaction: Stir the mixture at room temperature under a nitrogen atmosphere. Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS). If the reaction is sluggish, heat the mixture to 50-60 °C.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Dilute the residue with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
Intramolecular Cyclization for Bicyclic Scaffolds
The bromopropyl chain is perfectly positioned for the synthesis of indolizidine or quinolizidine-like bicyclic structures. This transformation requires deprotection of the Boc group to liberate the nucleophilic secondary amine of the piperidine ring, which then attacks the electrophilic carbon of the alkyl bromide chain in an intramolecular SN2 reaction.
Causality Behind Experimental Choices:
-
Deprotection: The Boc group is acid-labile and is typically removed under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a non-nucleophilic solvent like dichloromethane (DCM). The resulting amine salt must be neutralized before the cyclization step.
-
Cyclization: The key to successful intramolecular cyclization is to favor it over intermolecular polymerization. This is often achieved by using high dilution conditions, which decrease the probability of two molecules reacting with each other. A base is required to deprotonate the piperidinium salt to the free, nucleophilic amine.
Caption: Workflow for Bicyclic Amine Synthesis.
Experimental Protocol: Two-Step Synthesis of a Bicyclic Amine
Step A: Boc Deprotection
-
Dissolve this compound (1.0 eq.) in dichloromethane (DCM, 0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA, 10 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA. The crude piperidinium trifluoroacetate salt is used directly in the next step.
Step B: Intramolecular Cyclization
-
Dissolve the crude salt from Step A in a large volume of acetonitrile (to achieve high dilution, e.g., 0.01 M).
-
Add a solid base, such as potassium carbonate (K₂CO₃, 3.0 eq.).
-
Heat the suspension to reflux (approx. 82 °C) and stir vigorously for 12-24 hours.
-
Monitor the reaction for the formation of the product and disappearance of the linear intermediate.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate in vacuo and purify the resulting bicyclic amine by column chromatography or distillation.
Grignard Reagent Formation and Reaction
For carbon-carbon bond formation, the alkyl bromide can be converted into a highly nucleophilic Grignard reagent. This powerful organometallic intermediate can then react with a wide range of electrophiles, such as aldehydes, ketones, and carbon dioxide.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are extremely strong bases and will be quenched by even trace amounts of protic solvents or atmospheric water.[5] Therefore, all glassware must be flame-dried, and anhydrous solvents must be used under an inert atmosphere (Nitrogen or Argon).[6]
-
Solvent: The solvent is not merely a medium but an active participant in stabilizing the Grignard reagent. Anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF) are essential.[5][6] The lone pairs on the ether oxygens coordinate to the magnesium atom, stabilizing the RMgX complex.
-
Initiation: The reaction between the alkyl halide and magnesium metal can sometimes be difficult to initiate. Common techniques include adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or crushing the magnesium turnings in situ to expose a fresh, unoxidized surface.[6][7]
Caption: Grignard Reaction Workflow.
Experimental Protocol: Grignard Reagent Formation and Reaction with an Aldehyde
-
Apparatus Setup: Assemble a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a stream of nitrogen and allow it to cool.
-
Initiation: Add magnesium turnings (1.5 eq.) to the flask. Add a small crystal of iodine.
-
Reagent Addition: Add a solution of this compound (1.0 eq.) in anhydrous THF (0.2 M) to the dropping funnel. Add a small portion of this solution to the magnesium turnings and gently warm the flask until the color of the iodine disappears, indicating initiation.
-
Formation: Add the remainder of the alkyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for 1-2 hours at room temperature.
-
Reaction with Electrophile: Cool the freshly prepared Grignard solution to 0 °C. Add a solution of the aldehyde (0.9 eq.) in anhydrous THF dropwise.
-
Quenching and Work-up: After stirring for 1-2 hours at room temperature, quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the resulting alcohol by flash column chromatography.
Conclusion and Future Directions
This compound is a foundational building block for constructing complex molecules containing the privileged piperidine motif. By carefully selecting the appropriate solvent, base, and reaction temperature, chemists can selectively perform intermolecular alkylations, intramolecular cyclizations, and organometallic additions. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers aiming to leverage this reagent in their synthetic campaigns, enabling the efficient and predictable synthesis of novel chemical entities for drug discovery and development.
References
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central . National Center for Biotechnology Information. Available at: [Link]
-
Preparation of Piperidines, Part 1: Substituted at Position 2 - YouTube . YouTube. Available at: [Link]
-
Procedure for N-alkylation of Piperidine? . ResearchGate. Available at: [Link]
- WO2019049918A1 - Industrial process of mono-alkylating a piperidine nitrogen in piperidine derivatives with deuterated-alkyl - Google Patents. Google Patents.
-
An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base - ResearchGate . ResearchGate. Available at: [Link]
-
10 - Organic Syntheses Procedure . Organic Syntheses. Available at: [Link]
-
Hi, Can any body suggest me the procedure for the preperation of Grignard reagent from 3-nitrobenzyl bromide? . ResearchGate. Available at: [Link]
Sources
Application Notes and Protocols: Piperidine Derivatives in the Synthesis of Kinase Inhibitors
Introduction: The Piperidine Scaffold - A Privileged Motif in Kinase Inhibitor Design
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, stands as a cornerstone in modern medicinal chemistry, particularly in the design of kinase inhibitors.[1][2] Its prevalence in numerous FDA-approved drugs is a testament to its remarkable utility.[3] The piperidine moiety is not merely a passive structural component; it actively contributes to the pharmacological profile of a drug by enhancing potency, modulating physicochemical properties for improved pharmacokinetics (ADME), and providing a versatile scaffold for intricate molecular architectures.[1][2][4] Its inherent three-dimensionality allows for the precise spatial orientation of pharmacophoric groups, facilitating optimal interactions within the ATP-binding pocket of kinases.[3] Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or be protonated to form a salt bridge with acidic residues in the kinase hinge region, a critical interaction for many inhibitors.[5] This guide provides an in-depth exploration of the synthesis and application of piperidine derivatives in the development of targeted kinase inhibitors, offering detailed protocols and insights for researchers, scientists, and drug development professionals.
Targeting Key Signaling Pathways with Piperidine-Containing Kinase Inhibitors
Kinases are pivotal regulators of a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer. The strategic incorporation of the piperidine scaffold has led to the development of potent inhibitors targeting several critical signaling pathways.
The PI3K/Akt/mTOR Pathway: A Central Hub for Cell Growth and Survival
The PI3K/Akt/mTOR pathway is a central signaling cascade that governs cell growth, proliferation, survival, and metabolism.[1][6] Its aberrant activation is a frequent event in human cancers, making it a prime target for therapeutic intervention.
Signaling Pathway Diagram: PI3K/Akt/mTOR
Caption: The PI3K/Akt/mTOR signaling cascade and the point of inhibition by AZD5363.
Application Example: Synthesis of AZD5363, an Orally Bioavailable Akt Inhibitor
AZD5363 is a potent, orally bioavailable inhibitor of all three Akt isoforms that incorporates a piperidine moiety.[7][8] The piperidine ring is crucial for its pharmacological profile, contributing to its high potency and favorable drug-like properties.[9][10]
Experimental Protocol: Synthesis of a Key Piperidine Intermediate for AZD5363
This protocol outlines the synthesis of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide, a key intermediate in the synthesis of AZD5363.
Workflow Diagram: Synthesis of AZD5363 Intermediate
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- 7. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of G Protein-Coupled Receptor (GPCR) Ligands
Abstract
G Protein-Coupled Receptors (GPCRs) represent the largest and most diverse family of membrane receptors in the human genome, playing pivotal roles in nearly every physiological process. Consequently, they are the targets for approximately 30-50% of all modern therapeutic drugs.[1][2] The synthesis of novel ligands—agonists, antagonists, allosteric modulators, and biased ligands—is the cornerstone of GPCR drug discovery. This guide provides an in-depth exploration of contemporary synthetic strategies, moving beyond mere procedural lists to explain the causal logic behind experimental design. We will cover foundational strategies such as Structure-Based Drug Design (SBDD) and Fragment-Based Ligand Discovery (FBLD), as well as specialized applications including asymmetric synthesis, radiolabeling for PET imaging, and the use of click chemistry for creating advanced molecular probes. Each section is complemented by detailed, field-proven protocols and visualizations to empower researchers in their quest to develop the next generation of GPCR-targeted therapeutics.
Introduction: The GPCR Signaling Paradigm and the Imperative for Precision Synthesis
GPCRs are integral membrane proteins characterized by a seven-transmembrane (7TM) helical structure.[3] Upon binding of an extracellular ligand to the orthosteric site, the receptor undergoes a conformational change.[4] This change facilitates the interaction with intracellular G proteins, leading to the exchange of GDP for GTP on the Gα subunit and subsequent dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors like adenylyl cyclase or phospholipase C.[5][6] More complex signaling can occur through G protein-independent pathways involving proteins like β-arrestin.[5]
The therapeutic goal is to create ligands that can precisely modulate these pathways. A ligand can be an agonist (activating the receptor), an antagonist (blocking the receptor), an inverse agonist (reducing constitutive activity), or an allosteric modulator (binding to a site distinct from the primary ligand binding site to modulate receptor function).[2][7][8] Furthermore, the concept of biased agonism , where a ligand preferentially activates one signaling pathway (e.g., G protein) over another (e.g., β-arrestin), offers the potential for drugs with greater efficacy and fewer side effects.[5][9] Achieving this level of pharmacological precision demands sophisticated and rational synthetic chemistry.
Figure 1: Canonical GPCR G protein-dependent signaling pathway.
Structure-Based Drug Design (SBDD) and Synthesis
The explosion in solved GPCR crystal structures has revolutionized ligand discovery, enabling a shift from serendipitous screening to rational, structure-based design.[3][10][11] SBDD utilizes the 3D atomic coordinates of a target receptor to design and synthesize novel ligands with high affinity and selectivity.[7] The process involves computational docking of virtual compound libraries into the receptor's binding site to predict binding poses and affinities, guiding the synthetic chemist's efforts.[7][12]
The causality behind SBDD is rooted in optimizing molecular interactions. By visualizing how a virtual "hit" compound fits into the binding pocket, chemists can design modifications to:
-
Form key hydrogen bonds: Targeting specific residues like asparagine or aspartate can anchor a ligand in the binding site.[13]
-
Engage in hydrophobic interactions: Filling lipophilic pockets within the receptor can significantly enhance binding affinity.
-
Exploit π-π stacking: Interactions with aromatic residues (e.g., phenylalanine, tyrosine) can provide crucial binding energy.[14]
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- 6. Advanced Medicinal Chemistry of GPCR Receptor | PPT [slideshare.net]
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- 13. Fragment-based design of selective GPCR ligands guided by free energy simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Scalable Synthesis and Applications of tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate
Introduction: The Versatility of the Piperidine Scaffold in Modern Drug Discovery
The piperidine moiety is a cornerstone of medicinal chemistry, featuring prominently in the structures of numerous approved pharmaceuticals and clinical candidates.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including improved solubility and metabolic stability, and to serve as a versatile scaffold for the presentation of pharmacophoric elements in three-dimensional space. Within the vast landscape of piperidine-containing building blocks, tert-butyl 3-(3-bromopropyl)piperidine-1-carboxylate emerges as a particularly valuable reagent for drug development professionals.
This application note provides a comprehensive guide to the scalable synthesis of this key intermediate, detailing two distinct and robust synthetic routes. Furthermore, it offers detailed protocols for its application in the construction of complex molecular architectures, with a specific focus on its role in the synthesis of targeted therapeutics such as PARP inhibitors. The protocols herein are designed to be scalable and reproducible, providing researchers and process chemists with the practical knowledge to leverage this versatile building block in their drug discovery and development programs.
Strategic Importance in Drug Design
The unique structural features of this compound make it an ideal linker and building block in several therapeutic areas:
-
Targeted Therapy: The bromopropyl chain provides a reactive handle for the covalent attachment of the piperidine scaffold to various nucleophilic groups, a common strategy in the design of targeted therapies like Proteolysis Targeting Chimeras (PROTACs) and covalent inhibitors.
-
Central Nervous System (CNS) Drug Development: The lipophilic nature of the tert-butoxycarbonyl (Boc) protecting group and the piperidine ring can facilitate blood-brain barrier penetration, making this intermediate a valuable component in the synthesis of CNS-active agents.
-
PARP Inhibitors: As will be detailed, this building block is a key component in the synthesis of Niraparib, a poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy, highlighting its utility in constructing complex heterocyclic systems.[2]
Part 1: Scalable Synthesis of the Precursor Alcohol
A critical precursor to the title compound is tert-butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate. We present two scalable synthetic routes to this intermediate, each with distinct advantages depending on the available starting materials and desired scale.
Route A: One-Pot Hydrogenation and Boc-Protection of 3-(Pyridin-3-yl)propan-1-ol
This route offers an efficient one-pot procedure starting from the readily available 3-(pyridin-3-yl)propan-1-ol. The catalytic hydrogenation of the pyridine ring to a piperidine is followed by in-situ protection of the secondary amine with a Boc group.
Reaction Scheme:
Caption: One-pot synthesis of the precursor alcohol via hydrogenation and Boc-protection.
Experimental Protocol:
-
Reaction Setup: To a solution of 3-(pyridin-3-yl)propan-1-ol (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol (MeOH) (1:1, 0.1 M), add platinum(IV) oxide (PtO₂, 0.05 eq).
-
Hydrogenation: The reaction mixture is subjected to hydrogenation at 50 psi of hydrogen gas at room temperature for 12-16 hours, or until complete consumption of the starting material is observed by TLC or LC-MS.
-
Boc-Protection: Following complete hydrogenation, di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) is added to the reaction mixture. The reaction is stirred at room temperature for an additional 4-6 hours.
-
Work-up: The catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford tert-butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate as a colorless oil.
Data Summary:
| Starting Material | Reagents | Solvent | Temperature | Time (h) | Yield (%) |
| 3-(Pyridin-3-yl)propan-1-ol | H₂, PtO₂, (Boc)₂O | THF/MeOH | Room Temp. | 16-22 | 85-95 |
Route B: From Piperidine-3-ethanol
This alternative route utilizes the commercially available piperidine-3-ethanol. The synthesis involves a two-step process of N-protection followed by chain extension, or a direct alkylation followed by protection. For scalability, a direct alkylation followed by Boc protection is often preferred.
Reaction Scheme:
Caption: Two-step synthesis of the precursor alcohol from piperidine-3-ethanol.
Experimental Protocol:
-
Alkylation: To a solution of piperidine-3-ethanol (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq) in dimethylformamide (DMF, 0.2 M), add 3-bromo-1-propanol (1.1 eq) dropwise at room temperature. The reaction mixture is heated to 60 °C and stirred for 12 hours.
-
Work-up (Alkylation): The reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Boc-Protection: The crude amino alcohol is dissolved in dichloromethane (CH₂Cl₂, 0.2 M). Triethylamine (Et₃N, 1.5 eq) is added, followed by the dropwise addition of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) at 0 °C. The reaction is allowed to warm to room temperature and stirred for 4 hours.
-
Work-up (Protection): The reaction is quenched with water and the layers are separated. The organic layer is washed with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.
Data Summary:
| Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Overall Yield (%) |
| Piperidine-3-ethanol | 3-Bromo-1-propanol, K₂CO₃, (Boc)₂O | DMF, CH₂Cl₂ | 60, RT | 16 | 70-80 |
Part 2: Bromination of the Precursor Alcohol
With the precursor alcohol in hand, the next crucial step is the conversion of the hydroxyl group to a bromide. We present two reliable and scalable methods for this transformation.
Method 1: Bromination with Phosphorus Tribromide (PBr₃)
This classic method is highly effective for converting primary alcohols to alkyl bromides. Careful control of the reaction conditions is essential to minimize side product formation.
Reaction Scheme:
Caption: Bromination of the precursor alcohol using phosphorus tribromide.
Experimental Protocol:
-
Reaction Setup: A solution of tert-butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂, 0.2 M) is cooled to 0 °C under a nitrogen atmosphere.
-
Reagent Addition: Phosphorus tribromide (PBr₃, 0.4 eq) is added dropwise to the cooled solution, maintaining the temperature below 5 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction is monitored by TLC.
-
Quenching and Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be used in the next step without further purification or purified by flash chromatography if necessary.
Safety Note: Phosphorus tribromide is corrosive and reacts violently with water.[1][3][4] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][4]
Method 2: Appel Reaction (CBr₄/PPh₃)
The Appel reaction provides a milder alternative for the conversion of alcohols to alkyl bromides and is often preferred for sensitive substrates.
Reaction Scheme:
Caption: Bromination via the Appel reaction.
Experimental Protocol:
-
Reaction Setup: To a solution of tert-butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate (1.0 eq) and carbon tetrabromide (CBr₄, 1.5 eq) in anhydrous dichloromethane (CH₂Cl₂, 0.2 M) at 0 °C, add triphenylphosphine (PPh₃, 1.5 eq) portion-wise.[5]
-
Reaction: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-3 hours.
-
Work-up: The reaction mixture is concentrated under reduced pressure. The residue is triturated with a mixture of hexanes and ethyl acetate to precipitate triphenylphosphine oxide.
-
Purification: The precipitate is removed by filtration, and the filtrate is concentrated. The crude product is purified by flash column chromatography on silica gel.
Safety Note: Carbon tetrabromide is a toxic substance.[6] Triphenylphosphine can be an irritant.[7] Both should be handled in a fume hood with appropriate PPE.[6][7]
Data Summary for Bromination:
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate | PBr₃ | CH₂Cl₂ | 0 to RT | 2-4 | 80-90 |
| tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate | CBr₄, PPh₃ | CH₂Cl₂ | 0 to RT | 2.5-3.5 | 85-95 |
Part 3: Application in the Synthesis of a PARP Inhibitor (Niraparib Intermediate)
This compound is a key building block in the synthesis of Niraparib, a potent PARP inhibitor. The following protocol details the N-alkylation of an indazole derivative, a crucial step in the construction of the Niraparib core structure.
Reaction Scheme:
Caption: N-alkylation of 7-carboxamido-indazole.
Experimental Protocol:
-
Indazole Anion Formation: To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) at 0 °C, add 7-carboxamido-indazole (1.0 eq) portion-wise. The mixture is stirred at 0 °C for 30 minutes.[8]
-
Alkylation: A solution of this compound (1.1 eq) in THF is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours.
-
Quenching and Work-up: The reaction is carefully quenched by the addition of water. The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired N-alkylated indazole intermediate.
Mechanistic Insight: The regioselectivity of the N-alkylation of indazoles can be influenced by the choice of base and solvent.[8] In this case, the use of sodium hydride in THF generally favors N1 alkylation.
Conclusion
This compound is a highly valuable and versatile building block for drug discovery. This application note provides detailed, scalable, and robust protocols for its synthesis via two distinct routes, as well as two reliable methods for the crucial bromination step. The demonstrated application in the synthesis of a Niraparib intermediate underscores its importance in the construction of complex, biologically active molecules. By providing a clear understanding of the synthetic causality and detailed experimental procedures, we empower researchers to confidently incorporate this key intermediate into their synthetic strategies, accelerating the discovery and development of new therapeutics.
References
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumor Xenograft Models. Journal of Medicinal Chemistry, 52(22), 7170–7185. [Link]
-
New Jersey Department of Health. (2010). HAZARD SUMMARY: PHOSPHORUS TRIBROMIDE. [Link]
-
King, A., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances, 11(44), 27244–27253. [Link]
-
New Jersey Department of Health. (2008). HAZARD SUMMARY: CARBON TETRABROMIDE. [Link]
-
NROChemistry. Appel Reaction: Mechanism & Examples. [Link]
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. PHOSPHORUS TRIBROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. nj.gov [nj.gov]
- 5. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. nj.gov [nj.gov]
- 7. fishersci.com [fishersci.com]
- 8. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the purification of tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with purifying this key synthetic intermediate. High purity is paramount for the success of subsequent reactions and the integrity of final active pharmaceutical ingredients. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve your desired purity with confidence.
Troubleshooting Guide: Addressing Specific Purification Issues
This section tackles the most common and specific problems encountered during the purification of this compound. Each answer explains the underlying chemical principles and provides actionable solutions.
Question 1: My product recovery is very low after column chromatography on silica gel. What's happening and how can I fix it?
Answer: This is a frequent issue when purifying piperidine-containing compounds on standard silica gel. The root cause is an acid-base interaction between your compound and the stationary phase.
-
The "Why": Silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface. The piperidine nitrogen in your compound is basic. This basic nitrogen can be protonated by the acidic silanol groups, causing your product to strongly adsorb to or "stick" to the silica gel.[1] This leads to poor recovery, as the product does not elute properly with the mobile phase. In some cases, this strong interaction can even promote product degradation.
-
The Solution: You must neutralize the acidic sites on the silica gel to prevent this interaction.
-
Deactivate the Silica Gel: The most common and effective solution is to add a small amount of a basic modifier to your elution solvent system. Triethylamine (Et₃N) is the standard choice. A concentration of 0.5-1% triethylamine in your mobile phase (e.g., Hexane/Ethyl Acetate + 1% Et₃N) is typically sufficient to neutralize the active silanol sites and ensure smooth elution of your product.[1]
-
Use Neutralized Silica: Alternatively, you can purchase commercially available deactivated or neutral silica gel. However, adding a basic modifier to the eluent is a more common and cost-effective practice.
-
Question 2: The purified product is a yellow or brown oil, not the expected colorless compound. What causes this discoloration and how can it be removed?
Answer: A yellow or brown tint indicates the presence of impurities, often resulting from oxidation or residual reagents.
-
The "Why": Piperidine rings can be susceptible to oxidation, especially when exposed to air and light over time, forming colored byproducts.[2][3] Additionally, residual impurities from the synthesis, such as unreacted starting materials or byproducts from the bromination step, can also impart color.
-
The Solution:
-
Activated Charcoal Treatment: For minor color impurities, treatment with activated charcoal can be effective.[1] Dissolve the impure product in a minimal amount of a suitable organic solvent (like dichloromethane or ethyl acetate), add a small amount of activated charcoal (approx. 1-2% by weight), and stir the mixture for 15-30 minutes. Filter the mixture through a pad of Celite® to remove the charcoal, and then concentrate the filtrate under reduced pressure.
-
Re-purification: If the discoloration is significant, a second pass through a properly deactivated silica gel column may be necessary.
-
Preventative Measures: To prevent future discoloration, store the purified product under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (2-8°C is often recommended).[2]
-
Question 3: TLC analysis shows an impurity with a very similar Rf to my product, making separation by column chromatography difficult. How can I improve the separation?
Answer: Co-elution of impurities is a common challenge that requires optimizing your chromatographic conditions to enhance resolution.
-
The "Why": An impurity with a similar polarity to your product will travel through the chromatography column at a similar rate, resulting in overlapping fractions. This could be a structural isomer or a byproduct from the reaction.
-
The Solution:
-
Optimize the Mobile Phase: The first step is to fine-tune your eluent system. Test different solvent ratios using TLC. A less polar solvent system (e.g., increasing the hexane-to-ethyl acetate ratio) will cause all compounds to move slower, often increasing the separation between spots.
-
Use a Shallow Gradient: Instead of running the column with a single solvent mixture (isocratic elution), use a shallow gradient. Start with a less polar mobile phase and gradually increase the polarity. This technique can effectively resolve closely eluting compounds.
-
Change the Solvent System: If hexane/ethyl acetate doesn't provide adequate separation, try a different solvent system. For example, dichloromethane/methanol or toluene/acetone systems may offer different selectivity and improve resolution.
-
Consider Preparative HPLC: For very challenging separations where high purity is essential, preparative High-Performance Liquid Chromatography (HPLC), particularly reversed-phase (using a C18 column), can provide superior separation power compared to flash chromatography.[4]
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the purification and handling of this compound.
Q1: What is the best general-purpose method for purifying crude this compound?
Flash column chromatography on silica gel is the most widely used and effective technique for purifying this compound on a laboratory scale.[4][5] It offers a good balance of speed, resolution, and capacity. Remember to use a mobile phase containing a basic additive like triethylamine to ensure good recovery.[1]
Q2: What are the common impurities I should be looking for?
Common impurities can include:
-
Unreacted Starting Materials: Such as N-Boc-3-piperidine methanol or the corresponding tosylate/mesylate if it was an intermediate.
-
Reagents from Bromination: Residual brominating agents or their byproducts.
-
Elimination Products: Formation of an alkene byproduct via elimination of HBr.
-
Dimeric Species: Potential for a small amount of the starting alcohol to react with the product to form a diether.
Q3: How can I definitively assess the purity of my final product?
A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the chemical structure of the final product and identifying any structurally related impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): As an alkyl halide, this compound is often volatile enough for GC-MS analysis.[6][7][8][9] This technique is excellent for detecting volatile impurities and confirming the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying purity. A well-developed HPLC method can provide a precise percentage purity (e.g., >98%).[1]
| Analytical Technique | Primary Purpose | Typical Observation |
| ¹H NMR | Structural confirmation & impurity identification | Clean spectrum with correct chemical shifts, integration, and coupling patterns. |
| GC-MS | Purity assessment & molecular weight confirmation | Single major peak with the correct mass-to-charge ratio (m/z).[6] |
| HPLC | Quantitative purity analysis | Single major peak, allowing for calculation of area percent purity. |
Q4: What are the recommended storage conditions for the purified compound?
To maintain its integrity, the purified this compound should be stored in a tightly sealed container in a dry, cool environment (2-8°C). For long-term storage, flushing the container with an inert gas like argon or nitrogen is highly recommended to prevent oxidation and degradation.[2]
Experimental Protocols & Workflows
Protocol 1: Flash Column Chromatography Purification
This protocol provides a standard procedure for purifying the title compound.
1. TLC Analysis & Eluent Optimization:
-
Prepare several test eluents (e.g., 9:1, 8:2, 7:3 Hexane:Ethyl Acetate) and add 1% triethylamine to each.
-
Dissolve a small amount of the crude product in dichloromethane.
-
Spot the crude mixture on a TLC plate and develop it in the test eluents.
-
The ideal solvent system should give the product an Rf value of approximately 0.2-0.3.[5]
2. Column Preparation:
-
Select an appropriately sized glass column and securely clamp it in a fume hood.
-
Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent (e.g., 8:2 Hexane:EtOAc + 1% Et₃N) and pour it into the column, allowing it to pack evenly.
3. Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator to create a dry, free-flowing powder ("dry loading").[5]
-
Carefully add this silica-adsorbed sample to the top of the packed column.
4. Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle positive pressure (using air or nitrogen) to achieve a steady flow rate.
-
Collect fractions in test tubes and monitor the elution of the product by TLC.
5. Product Isolation:
-
Combine the pure fractions (as determined by TLC).
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Visual Workflow: Purification Strategy
The following diagram illustrates the decision-making process for purifying your crude product.
Caption: Decision tree for selecting an appropriate purification method.
Visual Workflow: Flash Chromatography Protocol
This diagram outlines the key steps in the flash chromatography protocol.
Caption: Step-by-step workflow for flash chromatography.
References
- Technical Support Center: Purification of 1-Piperidinepropanol. Benchchem.
- Piperidine Purification and Isolation: A Technical Support Guide. Benchchem.
- Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. PubMed Central.
- Common challenges in working with piperidine-based compounds. Benchchem.
- Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. ResearchGate.
- Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. OUCI.
- Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. PubMed.
- Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Yonsei University.
- Purification of the product. Der Pharma Chemica.
- A Comparative Guide to Purification Techniques for N-Boc Protected Compounds. Benchchem.
- tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate. Sigma-Aldrich.
- Application Notes and Protocols for the Column Chromatography Purification of 3-Bromo-2-chloropyridine. Benchchem.
- This compound (C13H24BrNO2). PubChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
Technical Support Center: Optimizing Reactions with tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate
Welcome to the technical support center for tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent and to troubleshoot common issues encountered during their experiments. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure your success.
Troubleshooting Guide
This section addresses specific problems you may encounter during your reactions, providing explanations for the underlying causes and actionable solutions.
Q1: Why is the yield of my desired N-alkylated product unexpectedly low?
Low yields in N-alkylation reactions using this compound can stem from several factors, primarily related to reaction conditions and the nature of the nucleophile.
Potential Causes and Solutions:
-
Inadequate Base: The choice and amount of base are critical for efficient deprotonation of the nucleophile.
-
Weak Bases: If you are using a weak base such as potassium carbonate (K₂CO₃) with a weakly nucleophilic amine, deprotonation may be incomplete, leading to a slow or stalled reaction.
-
Solution: Consider switching to a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), particularly for less reactive amines. For many standard N-alkylations of secondary amines, Hünig's base (N,N-diisopropylethylamine, DIPEA) in a solvent like acetonitrile can be effective and minimizes the formation of quaternary ammonium salts.
-
-
Suboptimal Solvent: The solvent plays a crucial role in solvating the reactants and influencing the reaction pathway.
-
Protic Solvents: Protic solvents can solvate the nucleophile, reducing its reactivity.
-
Solution: Employ polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN). These solvents effectively dissolve the reactants and promote Sₙ2 reactions.[1]
-
-
Reaction Temperature: The reaction may be kinetically slow at room temperature.
-
Solution: Gently heating the reaction mixture (e.g., to 50-80 °C) can significantly increase the reaction rate. However, be cautious, as excessive heat can promote side reactions like elimination. Monitoring the reaction by TLC or LC-MS is crucial to find the optimal temperature.
-
-
Steric Hindrance: A sterically hindered nucleophile will react more slowly.
-
Solution: For sterically demanding nucleophiles, longer reaction times and higher temperatures may be necessary.
-
Q2: I am observing significant amounts of an elimination byproduct. How can I favor the substitution reaction?
The formation of an elimination byproduct, likely tert-butyl 3-(prop-2-en-1-yl)piperidine-1-carboxylate, is a common competing pathway with the desired Sₙ2 substitution. The outcome of this competition is heavily influenced by the reaction conditions.
Factors Favoring Elimination and How to Counteract Them:
-
Strong, Bulky Bases: Strong and sterically hindered bases, such as potassium tert-butoxide, can preferentially abstract a proton from the carbon adjacent to the bromine, leading to elimination.
-
Solution: Opt for less hindered, strong bases like sodium hydride or use milder bases such as potassium carbonate if your nucleophile is sufficiently reactive.
-
-
High Temperatures: Higher reaction temperatures generally favor elimination over substitution.
-
Solution: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. It is often beneficial to start the reaction at room temperature and only gently heat if necessary.
-
-
Solvent Choice: The solvent can influence the stability of the transition states for both substitution and elimination.
-
Solution: Polar aprotic solvents like DMF and DMSO are generally preferred for Sₙ2 reactions.
-
Troubleshooting Workflow for Substitution vs. Elimination:
Caption: Troubleshooting workflow for favoring substitution over elimination.
Q3: My reaction is clean, but the conversion is incomplete, even after a long reaction time. What could be the issue?
Incomplete conversion can be frustrating, especially when no significant side products are observed. This often points to issues with reagent stability, stoichiometry, or reaction setup.
Potential Causes and Solutions:
-
Reagent Degradation: this compound, like many alkyl bromides, can be sensitive to light and moisture over long periods.
-
Solution: Ensure the reagent is stored properly in a cool, dark, and dry place. It is advisable to use freshly purchased or recently purified material for critical reactions.
-
-
Insufficient Equivalents of Nucleophile or Base: If the nucleophile is precious, there might be a temptation to use stoichiometric amounts. However, any degradation of the alkylating agent or consumption by trace impurities will lead to incomplete conversion.
-
Solution: Using a slight excess of the nucleophile (e.g., 1.1-1.2 equivalents) and the base (e.g., 1.2-1.5 equivalents) can help drive the reaction to completion.
-
-
Poor Quality Solvent or Reagents: Trace amounts of water or other impurities in the solvent or other reagents can consume the base or react with the alkylating agent.
-
Solution: Use anhydrous solvents and ensure all reagents are of high purity.
-
Q4: I suspect an intramolecular cyclization is occurring. How can I confirm this and prevent it?
The 3-(3-bromopropyl) side chain has the potential to undergo intramolecular cyclization to form a bicyclic product, particularly under basic conditions. This is more likely if the intended intermolecular reaction is slow.
Confirmation and Prevention:
-
Confirmation: The cyclized product would have a distinct mass in LC-MS analysis (loss of HBr). Its NMR spectrum would also show characteristic shifts and coupling patterns for the bicyclic system.
-
Prevention:
-
Reaction Concentration: Running the reaction at a higher concentration can favor the intermolecular reaction over the intramolecular one.
-
Slow Addition: Adding the base slowly to a solution of the nucleophile and this compound can help to keep the concentration of the deprotonated, reactive nucleophile high, favoring the desired intermolecular reaction.
-
Choice of Base: A very strong base that rapidly deprotonates the nucleophile can also favor the intermolecular pathway.
-
Diagram of Potential Intramolecular Cyclization:
Caption: Potential intramolecular cyclization pathway.
Frequently Asked Questions (FAQs)
Q: What are the recommended storage conditions for this compound?
A: The compound should be stored in a tightly sealed container in a cool, dry, and dark place. Storage at 2-8°C is recommended to maintain its stability and prevent degradation.[2]
Q: What analytical techniques are best for monitoring the progress of my reaction?
A: Thin-layer chromatography (TLC) is a quick and effective method for qualitative monitoring. For more quantitative analysis and to check for the presence of byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended. ¹H NMR of an aliquot from the reaction mixture can also provide detailed information on the conversion of starting materials to products.
Q: I need to remove the Boc protecting group after my alkylation. What is the best procedure?
A: The tert-butoxycarbonyl (Boc) group is readily cleaved under acidic conditions. The most common and effective method is treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM). A 20-50% solution of TFA in DCM at room temperature for 1-2 hours is typically sufficient. Another common method is using 4M HCl in dioxane. The choice of acid can depend on the other functional groups present in your molecule.
Protocol for Boc Deprotection with TFA:
-
Dissolve the Boc-protected compound in DCM.
-
Add TFA (typically 5-10 equivalents) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Once complete, remove the solvent and excess TFA under reduced pressure.
-
The resulting amine salt can be used directly or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted to yield the free amine.
Q: Can I use this reagent for O-alkylation or S-alkylation?
A: Yes, this compound is an effective alkylating agent for a variety of nucleophiles, including phenols (O-alkylation) and thiols (S-alkylation). The general principles for optimizing these reactions are similar to N-alkylation. A suitable base is required to deprotonate the phenol or thiol, and polar aprotic solvents are generally preferred. For phenols, bases like potassium carbonate or cesium carbonate are often used.[3][4] For thiols, which are generally more nucleophilic, milder bases can often be employed.[5]
Table of Recommended Starting Conditions for Alkylation Reactions:
| Nucleophile Type | Recommended Base | Recommended Solvent | Typical Temperature |
| Secondary Amine | K₂CO₃, NaH, DIPEA | DMF, MeCN | Room Temp to 80 °C |
| Phenol | K₂CO₃, Cs₂CO₃ | DMF, Acetone | Room Temp to 60 °C |
| Thiol | K₂CO₃, Et₃N | DMF, THF | Room Temp |
References
- Wang, M., Wang, W., & Tang, Q. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. In 2nd International Conference on Material Science and Engineering Technology (ICMSET 2015).
- Journal of Materials and Environmental Science. (2015).
- Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. (2012).
- Wang, M., Wang, W., & Xu, S. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl)
- Feng, B., Xu, W., Chu, X., Li, C., & Jin, Y. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.
- Wang, M., Wang, W., Tang, Q., & Xu, S. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
- Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. (2019). IOP Conference Series: Earth and Environmental Science, 252(2), 022085.
- N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. (2023). UniCA IRIS.
- Alkylation of Phenol and tert-Butyl Alcohol Catalyzed by Deep Eutectic Solvents under Mild Conditions. (2020). Request PDF.
- Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol. (2020). PMC.
- Preparation method of (3S, 4R)-3-amido-4-methyl piperidine-1-tertiary butyl carboxylate. (n.d.).
- An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. (2005).
- Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate. (2007).
- Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support. (n.d.). PMC.
- A Convenient Synthesis of Tertiary Amines by Alkylation of Secondary Amines with Alkyl Halides in the Presence of Potassium Hydride and Triethylamine. (1995). R Discovery.
- Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. (2012).
- Intermediates for optically active piperidine derivatives and preparation methods thereof. (n.d.).
- Development of a Tert-Butyl Thiol Linker for the Synthesis of Peptide Thioesters and Thioacids for Application in Chemical Ligation Methods. (2011). Refubium - Freie Universität Berlin.
- Lithium‐Catalyzed Thiol Alkylation with Tertiary and Secondary Alcohols: Synthesis of 3‐Sulfanyl‐Oxetanes as Bioisosteres. (2018). Wiley Online Library.
- Alkylation of Phenol with Tert-butyl Alcohol using (1-(4- sulfonic acid) butyl triethylammonium p - Ijarse. (n.d.).
- Antibacterial sulfonimidamide-based oligopeptides as type I signal peptidase inhibitors: Synthesis and biological evalu
- Selective O-alkylation of Phenol Using Dimethyl Ether. (2022). MDPI.
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- 1. discovery.researcher.life [discovery.researcher.life]
- 2. chiralen.com [chiralen.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jmaterenvironsci.com [jmaterenvironsci.com]
Stability of tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate under acidic conditions
Welcome to the technical support center for tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience to help you anticipate and troubleshoot challenges, ensuring the integrity and success of your experiments.
Introduction: Understanding the Molecule
This compound is a bifunctional molecule featuring a piperidine ring protected by a tert-butoxycarbonyl (Boc) group and a reactive 3-bromopropyl side chain. The interplay between these two functionalities, particularly the acid-lability of the Boc group, presents both synthetic opportunities and potential challenges. This guide will focus on the stability of this compound under acidic conditions and provide solutions to common issues.
Frequently Asked Questions (FAQs)
Q1: I am seeing a new, more polar spot on my TLC plate after an acidic workup. What could it be?
This is a common observation and is most likely due to the deprotection of the Boc group. The resulting free amine, 3-(3-bromopropyl)piperidine, is significantly more polar than the starting material and will have a lower Rf value on a silica gel TLC plate.
-
Causality: The Boc (tert-butoxycarbonyl) group is a widely used protecting group for amines due to its stability in many reaction conditions. However, it is designed to be removed under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation to release the free amine.
-
Troubleshooting:
-
Confirm the Identity: To confirm if the new spot is the deprotected product, you can take a small sample of your reaction mixture and treat it with a strong acid like trifluoroacetic acid (TFA) and then run a TLC. If the new spot's Rf matches that of the product from the TFA treatment, it is highly likely the deprotected amine.
-
Mass Spectrometry: Analyze a sample of your reaction mixture by mass spectrometry. Look for the molecular ion corresponding to the deprotected product.
-
-
Prevention: If deprotection is undesirable, consider using milder acidic conditions for your workup (e.g., dilute citric acid or saturated ammonium chloride solution) or avoid an acidic workup altogether if your reaction allows.
Q2: My reaction is not going to completion, and I am isolating a significant amount of a cyclized byproduct. What is happening?
The formation of a cyclized byproduct is a strong possibility with this substrate, especially if the Boc group is unintentionally removed. The deprotected piperidine nitrogen can act as an intramolecular nucleophile, attacking the electrophilic carbon of the bromopropyl chain to form a bicyclic product, such as an indolizidinium salt.
-
Mechanism: This is an intramolecular SN2 reaction. The rate of this cyclization is dependent on the concentration, solvent, and temperature.
-
Troubleshooting:
-
Characterize the Byproduct: Isolate the byproduct and characterize it using NMR (1H and 13C) and mass spectrometry to confirm its structure.
-
Reaction Conditions: If your desired reaction requires elevated temperatures, consider if it is possible to lower the temperature and extend the reaction time to minimize this side reaction.
-
-
Prevention:
-
Strictly Anhydrous Conditions: Ensure your reaction is free from water, as trace amounts of acid formed from hydrolysis of starting materials or solvents can catalyze Boc deprotection.
-
Use of a Non-Nucleophilic Base: If your reaction requires a base, use a sterically hindered, non-nucleophilic base (e.g., diisopropylethylamine) to scavenge any protons without actively participating in the reaction.
-
Q3: Can I perform a reaction on the bromopropyl side chain under acidic conditions without removing the Boc group?
This is a significant challenge due to the inherent acid-lability of the Boc protecting group. While it is possible in some cases with very mild and carefully controlled acidic conditions, it is generally not recommended.
-
Expert Insight: The pKa of the conjugate acid of the Boc-protected amine is significantly lower than that of a typical secondary amine, meaning the Boc group can be cleaved under conditions that might not affect other functional groups.
-
Alternative Strategies:
-
Perform the reaction on the side chain first: If your synthetic route allows, consider performing the desired transformation on the 3-bromopropyl side chain of a precursor before the introduction of the piperidine ring or before Boc protection.
-
Use a more robust protecting group: If your synthesis requires strongly acidic conditions, consider using a more robust protecting group for the piperidine nitrogen, such as a benzyl (Bn) or a tosyl (Ts) group. These can be removed under different conditions (hydrogenolysis for Bn, reductive conditions for Ts).
-
Troubleshooting Guide: Step-by-Step Protocols
Protocol 1: Assessing the Stability of this compound to Your Reaction Conditions
Before committing your bulk material to a reaction, it is prudent to perform a small-scale stability test.
Objective: To determine if your planned reaction conditions will cause premature deprotection or cyclization of the starting material.
Materials:
-
This compound
-
Your planned reaction solvent and any acidic reagents
-
TLC plates (silica gel)
-
Staining solution (e.g., potassium permanganate or ninhydrin)
-
NMR tubes, deuterated solvent
Procedure:
-
In a small vial, dissolve a few milligrams of this compound in your reaction solvent.
-
Add the acidic reagent you plan to use at the intended concentration.
-
Stir the mixture at the intended reaction temperature.
-
At regular intervals (e.g., 30 min, 1h, 2h, 4h), take a small aliquot of the reaction mixture and spot it on a TLC plate.
-
Develop the TLC plate and visualize the spots. The appearance of a new, lower Rf spot indicates deprotection.
-
For a more quantitative assessment, set up a parallel reaction in an NMR tube and take spectra at different time points to monitor the disappearance of the starting material and the appearance of new signals corresponding to the deprotected or cyclized product.
Protocol 2: Optimized Workup Procedure to Minimize Boc Deprotection
If your reaction must be performed under mildly acidic conditions, a carefully planned workup can minimize the loss of the Boc group.
Objective: To neutralize the reaction mixture and extract the product without causing significant deprotection.
Procedure:
-
Cool the reaction mixture to 0 °C in an ice bath. This will slow down the rate of deprotection.
-
Slowly add a cold, saturated aqueous solution of sodium bicarbonate (NaHCO3) or another weak base to neutralize the acid. Monitor the pH with litmus paper or a pH meter until it is neutral or slightly basic (pH 7-8).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine to remove excess water, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure at a low temperature.
-
Immediately analyze the crude product by TLC or NMR to assess the extent of deprotection.
Visualizing the Chemistry: Reaction Pathways
The following diagrams illustrate the key reaction pathways discussed in this guide.
Caption: Acid-catalyzed deprotection of the Boc group.
Caption: Intramolecular cyclization pathway.
Data Summary: Stability Profile
The following table provides a general guideline for the stability of the Boc group under various acidic conditions. Note that specific reaction rates will depend on the solvent, temperature, and concentration.
| Acidic Condition | Stability of Boc Group | Potential for Cyclization | Recommendation |
| Strong Acids (TFA, HCl in Dioxane) | Very Labile (cleavage often complete in < 1 hour at RT) | High (if deprotection occurs) | Use for intentional deprotection only. |
| Moderate Acids (Acetic Acid, p-TsOH) | Moderately Stable (cleavage may occur over several hours) | Moderate to High (dependent on temperature and time) | Use with caution. Monitor reaction progress closely. |
| Weak Acids (Silica Gel, Pyridinium p-toluenesulfonate) | Generally Stable | Low | Suitable for reactions where mild acidity is required. |
| Aqueous Workup (Dilute Citric Acid, NH4Cl) | Generally Stable (with brief exposure at low temperature) | Low | Preferred for workup procedures to minimize deprotection. |
References
Technical Support Center: Overcoming Steric Hindrance in Reactions with Substituted Piperidines
Welcome to the technical support guide for chemists navigating the challenges of steric hindrance in reactions involving substituted piperidines. This resource is tailored for researchers, scientists, and professionals in drug development who encounter this common yet significant synthetic hurdle. Piperidine derivatives are crucial building blocks in the pharmaceutical industry, forming the core of numerous approved drugs.[1][2] However, the very substitutions that impart desired pharmacological properties often create steric shields, impeding essential bond-forming reactions.
This guide provides in-depth, practical solutions in a question-and-answer format, focusing on the causality behind experimental choices to empower you to troubleshoot and optimize your reactions effectively.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
Q1: What is steric hindrance in substituted piperidines and why is it a problem?
A1: Steric hindrance refers to the spatial crowding around a reactive center in a molecule, which obstructs the approach of incoming reagents. In piperidines, substituents, particularly at the C2 and C6 positions, act as bulky shields around the nitrogen atom's lone pair and adjacent carbons. This crowding raises the activation energy of the reaction, slowing it down or preventing it from occurring altogether under standard conditions. This is a significant problem as it can lead to low or no yield, require harsh conditions that are incompatible with other functional groups, or force lengthy, inefficient synthetic routes.[3][4]
Q2: Which positions on the piperidine ring cause the most significant steric challenges?
A2: Substituents at the C2 and C6 positions, flanking the nitrogen atom, create the most pronounced steric hindrance for reactions involving the nitrogen itself (e.g., N-alkylation, N-arylation, N-acylation).[5] For example, 2,2,6,6-tetramethylpiperidine (TMP) is so hindered that its conjugate base is a widely used non-nucleophilic base.[6][7] For reactions at ring carbons (C-H functionalization), C2 is electronically activated but sterically hindered, while C4 is often more accessible if C2 is blocked.[8][9]
Q3: What are the general strategies I should consider first when a reaction with a substituted piperidine fails?
A3: When facing low reactivity, a systematic approach is key. Consider the following tiered strategies:
-
Increase Reaction Energy: The simplest approach is often to increase the reaction temperature. Microwave irradiation is a highly effective tool for this, as it provides rapid and uniform heating, often dramatically reducing reaction times and improving yields where conventional heating fails.[10][11][12]
-
Use More Reactive Reagents: If increasing temperature isn't sufficient or viable, switch to more reactive coupling partners. For example, use an alkyl triflate instead of a bromide for alkylations, or an acyl fluoride instead of an acyl chloride for acylations.[13]
-
Employ Advanced Catalytic Systems: For reactions like cross-couplings, the catalyst system is paramount. Switching to a palladium catalyst with a bulky, electron-rich phosphine ligand can often overcome the high activation barrier for hindered substrates.[14]
-
Change the Solvent: The solvent can influence reactant solubility and transition state stabilization. Moving to a more polar, higher-boiling point solvent like DMF, DMAc, or NMP can sometimes facilitate a difficult reaction.
Below is a workflow to guide your initial troubleshooting process.
Caption: Decision workflow for initial troubleshooting.
Part 2: Troubleshooting Guide for Specific Reactions
Section 2.1: Amide Coupling (Acylation)
Q: My standard amide coupling (e.g., using HATU/EDC) with a 2,6-disubstituted piperidine is giving low yield and starting material decomposition. What's wrong and how do I fix it?
A: This is a classic problem. Standard peptide coupling reagents form bulky activated esters or intermediates. When the amine is also sterically hindered, the two bulky partners cannot approach each other effectively, leading to failure. Furthermore, at the higher temperatures often required, these activated intermediates can decompose.
The Solution: Acyl Fluorides.
The most effective solution is to switch from a standard coupling agent to an in situ generated acyl fluoride.[15] Acyl fluorides strike an excellent balance between reactivity and stability.[16] The small size of the fluorine atom minimizes steric repulsion during the nucleophilic attack by the hindered piperidine nitrogen.[13][17]
Causality: The C-F bond in an acyl fluoride is highly polarized, making the carbonyl carbon very electrophilic. Unlike a bulky activated ester, the leaving group (F⁻) is sterically insignificant, allowing the hindered amine to approach and react under milder conditions than are typically required, preserving sensitive functional groups.[13]
Protocol: Amide Coupling of a Hindered Piperidine via an In Situ Acyl Fluoride
This protocol is adapted from the work of Ulven and colleagues, who demonstrated its effectiveness for sterically demanding couplings.[15][18]
Materials:
-
Carboxylic acid (1.0 eq.)
-
Sterically hindered piperidine (1.1 eq.)
-
Cyanuric fluoride or (diethylamino)sulfur trifluoride (DAST) (1.2 eq.)
-
Anhydrous base (e.g., DIPEA or pyridine) (3.0 eq.)
-
Anhydrous solvent (e.g., DCM or MeCN)
Procedure:
-
Flask Setup: To a dry, inert-atmosphere flask, add the carboxylic acid and anhydrous solvent.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Fluorinating Agent Addition: Slowly add the fluorinating agent (e.g., cyanuric fluoride) to the solution, followed by the slow addition of the anhydrous base (e.g., pyridine).
-
Acyl Fluoride Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 1-2 hours. Monitor the formation of the acyl fluoride by TLC or ¹⁹F NMR if possible.
-
Amine Addition: Once the acyl fluoride formation is complete, add the hindered piperidine derivative to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or gently heat to 40-50 °C. Monitor progress by TLC or LC-MS. Reactions may take 4-24 hours.
-
Workup: Upon completion, quench the reaction with saturated aqueous NaHCO₃. Extract the product with an organic solvent (e.g., EtOAc or DCM).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Section 2.2: N-Arylation (Buchwald-Hartwig Amination)
Q: I'm trying to perform a Buchwald-Hartwig amination on a hindered piperidine with an aryl chloride, and the reaction is stalling. I'm using a standard Pd₂(dba)₃/BINAP catalyst system. What should I change?
A: Your issue likely lies with the catalyst system. While BINAP is a robust ligand, the reductive elimination step to form the C-N bond is particularly sensitive to steric hindrance. For challenging substrates like hindered secondary amines and electron-rich aryl chlorides, more specialized ligands are required to facilitate this crucial step.[14]
The Solution: Bulky, Electron-Rich Dialkylbiarylphosphine Ligands.
Switching to a modern Buchwald-type ligand is essential. These ligands possess two key features:
-
Bulk: They create a coordinatively unsaturated, highly reactive palladium center that promotes oxidative addition.
-
Electron-Donating Ability: They increase electron density on the palladium, which significantly accelerates the final, often rate-limiting, reductive elimination step.[19]
Catalyst/Ligand Selection for Hindered Piperidines
| Ligand Name | Structure (Example) | Recommended For | Key Features |
| XPhos | Bulky Di-tert-butylphosphino group on a biphenyl backbone | General purpose, excellent for hindered secondary amines and aryl chlorides. | Highly active and versatile. A great first choice for optimization. |
| RuPhos | Dicyclohexylphosphino group with ether linkage on biphenyl | Particularly effective for very hindered secondary amines.[20] | The ether linkage helps position the phosphine for optimal catalytic activity. |
| BrettPhos | Bulky phosphine with a methoxy-substituted biphenyl backbone | Excellent for primary and secondary amines, offers high selectivity. | Designed to be highly active and promote difficult couplings. |
Protocol: Microwave-Assisted Buchwald-Hartwig Amination of a Hindered Piperidine
Microwave heating can significantly accelerate these reactions, often turning a 24-hour reflux into a 30-minute reaction.[11][21]
Materials:
-
Aryl halide (e.g., aryl chloride) (1.0 eq.)
-
Hindered piperidine (1.2 eq.)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Bulky phosphine ligand (e.g., XPhos, 4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.5 eq.)
-
Anhydrous, high-boiling solvent (e.g., Toluene or Dioxane)
Procedure:
-
Vial Preparation: In a microwave reaction vial equipped with a stir bar, add the aryl halide, palladium pre-catalyst, and phosphine ligand.
-
Inert Atmosphere: Seal the vial and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Reagent Addition: Under inert atmosphere, add the hindered piperidine, the base, and the anhydrous solvent.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate at a set temperature (e.g., 100-140 °C) for 15-60 minutes. Monitor pressure to ensure it stays within safe limits.
-
Workup & Purification: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove palladium residues. Concentrate the filtrate and purify by column chromatography.
Caption: Catalytic cycle highlighting the sterically hindered step.
Section 2.3: N-Alkylation
Q: I'm attempting to N-alkylate my substituted piperidine with an alkyl bromide, but I'm getting a mixture of starting material, my desired product, and a quaternary ammonium salt. How can I improve selectivity?
A: This is a common selectivity issue. The mono-alkylated tertiary amine product is often more nucleophilic than the starting secondary amine, leading to a second alkylation (over-alkylation) to form the quaternary salt.[22] Using an excess of the alkylating agent exacerbates this problem.
The Solution: Control Stoichiometry and Reagent Reactivity.
-
Reverse Stoichiometry: Use a slight excess of the piperidine (e.g., 1.1 - 1.2 equivalents) relative to the alkylating agent (1.0 equivalent). This ensures the alkylating agent is the limiting reagent, minimizing its chance to react a second time.[23]
-
Slow Addition: Add the alkylating agent very slowly to the reaction mixture using a syringe pump. This maintains a low instantaneous concentration of the electrophile, heavily favoring mono-alkylation.[22]
-
Alternative Method - Reductive Amination: If direct alkylation remains problematic, reductive amination is an excellent alternative that completely avoids the possibility of over-alkylation. The reaction involves forming an iminium ion intermediate from the piperidine and an aldehyde/ketone, which is then reduced in situ.[22]
Protocol: Selective Mono-N-Alkylation via Reductive Amination
Materials:
-
Substituted piperidine (1.0 eq.)
-
Aldehyde or Ketone (1.1 eq.)
-
Reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
-
Anhydrous solvent (e.g., DCE or THF)
Procedure:
-
Flask Setup: To a dry round-bottom flask under an inert atmosphere, add the piperidine derivative, the aldehyde or ketone, and the anhydrous solvent.
-
Iminium Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium intermediate.
-
Reduction: Add the sodium triacetoxyborohydride in one portion. The reaction is typically mild and does not require cooling.
-
Reaction Monitoring: Stir at room temperature and monitor by TLC or LC-MS. Reactions are often complete within 1-12 hours.
-
Workup: Carefully quench the reaction with a saturated aqueous solution of NaHCO₃. Extract with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography.
References
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]
-
Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. (2018). ResearchGate. [Link]
-
Reddit discussion on amidation tricks. (2019). r/OrganicChemistry. [Link]
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Tryniszewski, M., & Barbasiewicz, M. (2022). Gram-Scale Preparation of Acyl Fluorides and Their Reactions with Hindered Nucleophiles. Synthesis, 54(06), 1446-1460. [Link]
-
Synthetic strategies towards C−H functionalization of piperidines. (2020). ResearchGate. [Link]
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Sharma, P., & Davies, H. M. L. (2020). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Angewandte Chemie International Edition, 59(23), 8868-8877. [Link]
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The Role of Piperidine Derivatives in Pharmaceutical Synthesis. (n.d.). Pharmaffiliates. [Link]
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Peer review of "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications". (2023). MDPI. [Link]
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Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. (2017). MDPI. [Link]
-
Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC. [Link]
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Fu, G. C., & Fischer, C. (2005). Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes. Journal of the American Chemical Society, 127(35), 12234-12235. [Link]
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Sharma, P., & Davies, H. M. L. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. PubMed. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
Movassaghi, M., & Schmidt, M. A. (2007). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Organic Letters, 9(10), 1987-1990. [Link]
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Approaches to α-functionalization of piperidines by C H activation. (2020). ResearchGate. [Link]
-
Microwave-Assisted Synthesis of 2,5-Piperazinediones under Solvent-Free Conditions. (2005). ResearchGate. [Link]
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Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. [Link]
-
Kim, D., & Lim, H. N. (2020). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. Organic Letters, 22(19), 7465-7469. [Link]
-
One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. (2022). PubMed Central. [Link]
-
Acyl fluoride synthesis by fluorination. (n.d.). Organic Chemistry Portal. [Link]
-
Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. (2021). ResearchGate. [Link]
-
Al-Rawashdeh, N. A., et al. (2014). Microwave-Assisted Synthesis of Near-Infrared Chalcone Dyes: a Systematic Approach. ACS Omega, 4(6), 11066-11075. [Link]
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Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. (2023). ResearchGate. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2016). Semantic Scholar. [Link]
-
Coldham, I., & Watson, D. W. (2014). Directed functionalization of 1,2-dihydropyridines: stereoselective synthesis of 2,6-disubstituted piperidines. Organic & Biomolecular Chemistry, 12(30), 5629-5632. [Link]
-
Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. (2020). RSC Publishing. [Link]
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2016). ResearchGate. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES. (2009). PubMed Central. [Link]
-
Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. (2023). PubMed Central. [Link]
-
Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. (2021). Semantic Scholar. [Link]
-
Procedure for N-alkylation of Piperidine? (2017). ResearchGate. [Link]
-
Unsuccessful intramolecular N-alkylation strategy. (2013). ResearchGate. [Link]
-
Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets. (2018). ResearchGate. [Link]
-
New Steric Hindrance Approach Employing the Hybrid Ligand 2-Aminomethylpiperidine. (2004). PubMed. [Link]
-
Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. (2021). PubMed Central. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. [Link]
-
N-Arylation of nitrogen containing heterocycles with aryl halides using copper nanoparticle catalytic system. (2016). TCG Lifesciences. [Link]
-
2,2,6,6-Tetramethylpiperidine. (n.d.). PubChem. [Link]
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- 23. researchgate.net [researchgate.net]
Technical Support Center: Removal of Unreacted tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate
This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve issues related to the removal of unreacted tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate from reaction mixtures. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower you to make informed decisions during your purification processes.
Frequently Asked Questions (FAQs)
Q1: How can I quickly assess if my reaction has gone to completion and all the this compound has been consumed?
A1: Thin Layer Chromatography (TLC) is the most straightforward method. Spot your crude reaction mixture alongside the starting material on a silica gel plate. A suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) should provide good separation between the starting material and your desired product. If the spot corresponding to the starting material is absent or very faint in the crude mixture lane, the reaction is likely complete.
Q2: My product is very polar, and the unreacted starting material is co-eluting with it during normal-phase flash chromatography. What are my options?
A2: When your product is significantly more polar than the starting material, several strategies can be employed. You can try a more polar solvent system, but this may not always provide sufficient resolution.[1] Alternatively, consider reverse-phase chromatography where the elution order is inverted, or Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for purifying very polar compounds.[2][3]
Q3: Can I use a chemical scavenger to remove the unreacted alkyl bromide?
A3: Chemical quenching is a viable option, but it must be chosen carefully to avoid reacting with your desired product. A nucleophilic scavenger that is easily removed (e.g., by extraction or precipitation) can be added to the reaction mixture after the primary reaction is complete. The choice of scavenger depends on the reactivity of your product.
Q4: Is there a risk of deprotecting the Boc group during workup and purification?
A4: The tert-butyloxycarbonyl (Boc) protecting group is generally stable to a wide range of conditions but is labile to strong acids.[4] Avoid acidic conditions (e.g., pH < 4) during aqueous workup and chromatography to prevent premature cleavage of the Boc group.[5]
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution |
| Significant amount of starting material remains after the reaction. | Incomplete reaction due to insufficient reaction time, low temperature, or suboptimal reagent stoichiometry. | Optimize reaction conditions. If the reaction has stalled, consider adding more of the limiting reagent. |
| Starting material and product have very similar Rf values on TLC. | The polarity of the product is very close to that of the starting material. | Experiment with different solvent systems for TLC to achieve better separation. Consider using a different stationary phase (e.g., alumina) for chromatography.[1] |
| The starting material streaks during column chromatography. | The column is overloaded, or the chosen solvent system is not optimal. | Reduce the amount of crude material loaded onto the column. Perform a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[1][6] |
| Product is lost during aqueous workup. | The product has some water solubility, or an emulsion has formed. | Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product. If an emulsion forms, allow the mixture to stand or add a small amount of a different organic solvent. |
Detailed Protocols
Protocol 1: Flash Column Chromatography
Flash column chromatography is a highly effective method for purifying reaction mixtures when there is a reasonable difference in polarity between the starting material and the product.[7]
Principle: This technique utilizes a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture). Compounds in the mixture are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase.[8] Less polar compounds, like this compound, will travel faster down the column with a non-polar mobile phase.
Step-by-Step Methodology:
-
TLC Analysis: Determine an optimal solvent system using TLC. The ideal system will give your product an Rf value of approximately 0.2-0.3 and show good separation from the starting material.[6] A common starting point is a mixture of ethyl acetate and hexanes.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluting solvent. Carefully pack the column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve your crude reaction mixture in a minimal amount of the appropriate solvent. For better resolution, you can adsorb the crude mixture onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.[1]
-
Elution: Begin eluting with the solvent system determined by TLC. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent).[6]
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions containing your product and remove the solvent under reduced pressure.
Protocol 2: Liquid-Liquid Extraction
This method is useful for a preliminary cleanup of the crude reaction mixture, especially if the product has significantly different solubility properties compared to the starting material and impurities.
Principle: This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic phase.[9][10]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with water or a suitable aqueous solution (e.g., saturated sodium bicarbonate if there is an acidic byproduct). This can help remove water-soluble impurities.
-
Phase Separation: Allow the layers to separate and drain the aqueous layer.
-
Brine Wash: Wash the organic layer with brine to remove any remaining water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure.
Protocol 3: Chemical Quenching (Consider with Caution)
If chromatographic and extraction methods are not sufficiently effective, a chemical quench can be considered to convert the unreacted alkyl bromide into a more easily separable compound.
Principle: This involves adding a reagent that will selectively react with the unreacted starting material, transforming it into a substance with different physical properties (e.g., higher polarity, precipitation).[11]
Example Strategy:
-
Reagent Selection: Choose a nucleophile that is more reactive towards the alkyl bromide than your product. For example, a thiol or a secondary amine could potentially be used.
-
Reaction: After the main reaction is complete, add an excess of the quenching agent to the reaction mixture and stir until all the unreacted starting material is consumed (monitor by TLC).
-
Workup: The newly formed, more polar byproduct can then potentially be removed by aqueous extraction.
Caution: This method requires careful consideration of the reactivity of your desired product to avoid unwanted side reactions. A small-scale trial is highly recommended.
Visualization
Decision Workflow for Purification Strategy
Caption: Decision tree for selecting a purification method.
References
- A Comparative Guide to Purification Techniques for N-Boc Protected Compounds - Benchchem.
- Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture | The Journal of Organic Chemistry - ACS Publications.
- Application Note – N-Boc protection - Sigma-Aldrich.
- Amine Protection / Deprotection - Fisher Scientific.
- Solvent-free N -Boc deprotection by ex situ generation of hydrogen chloride gas.
- Alkyl Halides.
- A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection - MDPI.
- BOC deprotection - Hebei Boze Chemical Co.,Ltd.
- Boc Protection of Aminoglycosides - ChemSpider Synthetic Pages.
- Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester.
- Column chromatography - Columbia University.
- Purification of Organic Compounds by Flash Column Chromatography.
- Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage.
- What Is Quenching In Organic Chemistry? - YouTube.
- Boc-Protected Amino Groups - Organic Chemistry Portal.
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog.
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. biotage.com [biotage.com]
- 3. waters.com [waters.com]
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- 5. mdpi.com [mdpi.com]
- 6. orgsyn.org [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. columbia.edu [columbia.edu]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. BOC deprotection [ms.bzchemicals.com]
- 11. youtube.com [youtube.com]
Technical Support Center: A Troubleshooting Guide for the Boc Deprotection of Piperidines
Welcome to our dedicated technical support center for chemists, researchers, and drug development professionals. The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly for managing the reactivity of the piperidine nitrogen. However, its removal, while conceptually straightforward, can present numerous challenges in practice. This guide is structured as an interactive FAQ to directly address the common—and uncommon—issues encountered during the Boc deprotection of piperidines. Here, we move beyond simple protocols to explain the "why" behind the troubleshooting steps, ensuring your path to the desired free amine is as smooth and high-yielding as possible.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Boc deprotection reaction is sluggish or not going to completion. What are the primary causes and how can I resolve this?
This is one of the most common issues encountered. Several factors can contribute to an incomplete reaction. Let's break down the potential culprits and their solutions.
Causality & Expert Insights: The acid-catalyzed removal of the Boc group is an equilibrium-driven process initiated by protonation of the carbamate's carbonyl oxygen.[1][2] This is followed by fragmentation to form a stable tert-butyl cation and an unstable carbamic acid, which then decarboxylates to yield the free amine and carbon dioxide.[2][3] If any step in this cascade is hindered, the reaction will stall.
Troubleshooting Strategies:
-
Insufficient Acid Stoichiometry: The Boc group is cleaved by acid, but the newly formed piperidine nitrogen is basic and will be protonated by the acid, consuming it. Therefore, at least one equivalent of acid is needed for the deprotection itself, and another to form the salt of the product amine.
-
Reaction Time and Temperature: While many Boc deprotections are complete within 1-4 hours at room temperature, some substrates are more stubborn.[6]
-
Solution: First, ensure you are monitoring the reaction by an appropriate method (TLC or LC-MS).[4][6] If the reaction has stalled, extend the reaction time. A moderate increase in temperature to 40-50°C can also accelerate the process, but this should be done cautiously to avoid potential side reactions.[4]
-
-
Poor Solubility: If your N-Boc piperidine derivative has poor solubility in the chosen solvent, the reaction will be slow.[4]
-
Solution: Try a different solvent system. While DCM is common for TFA deprotections and dioxane for HCl, other solvents like methanol or ethyl acetate can be used.[8]
-
Q2: I'm observing significant side product formation during deprotection. What are the likely side reactions and how can I mitigate them?
Side reactions can drastically reduce your yield and complicate purification. The primary culprit is often the electrophilic tert-butyl cation generated during the reaction.[3][7]
Common Side Reactions & Preventative Measures:
-
t-Butylation: Electron-rich aromatic rings or other nucleophilic functional groups within your molecule can be alkylated by the tert-butyl cation.[3][7]
-
Mitigation: Introduce a scavenger. Anisole or thioanisole are commonly used to trap the tert-butyl cation.
-
-
Degradation of Other Acid-Sensitive Groups: If your molecule contains other acid-labile groups such as esters, acetals, or other protecting groups (e.g., trityl), they may be cleaved under the reaction conditions.[4][7]
-
Mitigation:
-
Use Milder Acidic Conditions: Consider using aqueous phosphoric acid or Lewis acids like zinc bromide (ZnBr₂), which can offer greater selectivity.[7]
-
Alternative Deprotection Methods: For highly sensitive substrates, non-acidic methods may be necessary. Thermal deprotection, sometimes in water or under microwave conditions, can be effective.[6][9] Another option is using trimethylsilyl iodide (TMSI).[7]
-
-
Q3: My final product is difficult to isolate after workup. What are some best practices for purification?
The workup and purification strategy depends heavily on the deprotection method used and the physical properties of the resulting piperidine salt.
Expert Protocols for Product Isolation:
-
For TFA Deprotections:
-
After reaction completion, concentrate the mixture under reduced pressure to remove excess TFA and DCM.[4][6]
-
To obtain the free base, dissolve the residue in water and basify with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is >8.[1][4][6]
-
Extract the aqueous layer multiple times with an organic solvent like DCM or ethyl acetate.[1][6]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate to yield the deprotected piperidine.[1][6]
-
-
For HCl/Dioxane Deprotections:
-
Often, the hydrochloride salt of the deprotected piperidine will precipitate directly from the reaction mixture.[1][4][6]
-
This solid can be collected by filtration and washed with a cold solvent like diethyl ether to remove impurities.[1][6]
-
If the free base is required, the hydrochloride salt can then be neutralized and extracted as described for the TFA workup.[1][6]
-
Comparative Summary of Common Deprotection Methods
For a quick reference, the following table summarizes the most common conditions for Boc deprotection of piperidines.
| Parameter | Method 1: TFA/DCM | Method 2: HCl/Dioxane | Method 3: Thermal (in Water) |
| Primary Reagents | Trifluoroacetic Acid (TFA) | 4M Hydrochloric Acid (HCl) in Dioxane | Deionized Water |
| Typical Solvent | Dichloromethane (DCM) | Dioxane or Methanol | Water |
| Temperature | 0 °C to Room Temperature | Room Temperature | 90-100 °C |
| Typical Reaction Time | 1-4 hours[6][8] | 1-3 hours[6] | ~15 minutes[6] |
| Typical Yield | >95% | Quantitative | Variable, often high |
| Key Considerations | Highly effective; resulting TFA salt can be oily.[6] | Often precipitates the HCl salt, simplifying isolation.[6] | Environmentally friendly; suitable for some substrates.[6] |
Experimental Protocols
Protocol 1: Boc Deprotection using TFA in DCM
-
Dissolve the N-Boc protected piperidine (1.0 eq) in anhydrous DCM to a concentration of approximately 0.1-0.2 M in a round-bottom flask.[6]
-
Cool the solution to 0°C in an ice bath.[6]
-
Slowly add TFA (5-10 equivalents, or to a final concentration of 20-50% v/v).[5][6]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.[6]
-
Monitor progress by TLC or LC-MS until all starting material is consumed.[6]
-
Perform the aqueous workup as described in the purification section to isolate the free amine.[6]
Protocol 2: Boc Deprotection using HCl in Dioxane
-
Dissolve the N-Boc protected piperidine (1.0 eq) in a minimal amount of a suitable solvent like anhydrous dioxane or methanol.[1][6]
-
To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents).[1]
-
Stir the reaction mixture at room temperature for 1-3 hours.[4][6]
-
Monitor progress by TLC or LC-MS.[1]
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.[6]
-
If desired, convert the hydrochloride salt to the free base using the standard basic workup.[1]
Visualized Workflows and Decision Making
To further aid in your experimental design and troubleshooting, the following diagrams illustrate the standard workflow and a decision-making tree for method selection.
Caption: Standard workflow for acidic N-Boc deprotection of piperidines.
Caption: Decision tree for selecting a Boc deprotection method.
References
- Benchchem. (2025).
- Benchchem. (2025). Comparison of reaction times and conditions for Boc vs. Cbz deprotection in piperidines. Benchchem.com.
- Benchchem. (2025). Application Note: Boc Deprotection of ortho-methyl 4-Anilino-1-Boc-piperidine. Benchchem.com.
- Benchchem. (2025). Technical Support Center: Deprotection of Boc-Protected Piperazines. Benchchem.com.
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. commonorganicchemistry.com.
- Benchchem. (2025). An In-depth Technical Guide to the Chemical Properties of Boc-Protected Piperazine Linkers. Benchchem.com.
- Benchchem. (2025). Application Notes and Protocols: A Guide to Deprotection and Cleavage in Peptide Synthesis. Benchchem.com.
- Benchchem. (2025). Troubleshooting N-Boc deprotection in the presence of sensitive functional groups. Benchchem.com.
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1542. [Link]
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Aapptec.com. [Link]
-
Foley, D. P., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 25(5), 1183–1191. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. ResearchGate. [Link]
-
Hachmann, J., & Lebl, M. (2006). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. ResearchGate. [Link]
-
Kumar, A., et al. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 63B(05), 518-525. [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. total-synthesis.com. [Link]
-
Reddit. (2021). Alternative Methods for Boc Deprotection. r/chemistry. [Link]
-
Royal Society of Chemistry. (2017). Solvent-Free N-Boc Deprotection by Ex Situ Generation of Hydrogen Chloride Gas. RSC Publishing. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. commonorganicchemistry.com. [Link]
-
Prasanthi, G., et al. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences, 5(1), 1480-1484. [Link]
-
Nowick, J. S. (2019). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection - Common Conditions. commonorganicchemistry.com. [Link]
-
ResearchGate. (2019). The sequential reactions of the deprotection of the Boc group, stereoselective reduction of the iminium ion, and the protection. [Link]
-
J&K Scientific LLC. (2023). BOC Protection and Deprotection. jandk.com. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Coupling Reactions with tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate
Welcome to the technical support center for optimizing coupling reactions involving tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for this versatile building block. Here, you will find answers to frequently asked questions, detailed optimization protocols, and the scientific rationale behind our recommendations to ensure the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: My N-alkylation reaction with this compound and a primary/secondary amine is sluggish or incomplete. What are the likely causes and how can I improve the yield?
A1: Slow or incomplete N-alkylation is a common issue that can often be resolved by systematically evaluating the reaction parameters. The primary factors to consider are the basicity of the reaction medium, the reactivity of the nucleophile, steric hindrance, and the choice of solvent.
Troubleshooting Steps:
-
Insufficient Basicity: The N-alkylation reaction generates hydrobromic acid (HBr) as a byproduct. This acid can protonate your amine nucleophile, rendering it non-nucleophilic and halting the reaction.[1]
-
Solution: Incorporate a non-nucleophilic base to scavenge the acid. Common choices include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA). For sensitive substrates, a milder base like sodium bicarbonate (NaHCO₃) can be employed.[1] The base should be in excess, typically 1.5-2.0 equivalents.
-
-
Poor Nucleophilicity of the Amine: Amines with electron-withdrawing groups or significant steric bulk will be less reactive.
-
Solution: Increasing the reaction temperature can provide the necessary activation energy. A switch to a more polar aprotic solvent like DMF or DMSO can also enhance the reaction rate.
-
-
Steric Hindrance: Bulky substituents on either the piperidine derivative or the amine can impede the reaction.[1]
-
Solution: Elevating the reaction temperature is the most common approach. In some cases, exploring alternative synthetic routes that form the C-N bond under different mechanistic pathways, such as reductive amination, may be necessary.[2]
-
-
Solvent Effects: The choice of solvent plays a crucial role in the kinetics of SN2 reactions.
-
Solution: Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally preferred as they can stabilize the transition state.[1]
-
Troubleshooting Guide: Temperature Optimization
Q2: I'm observing a significant amount of an elimination byproduct in my coupling reaction. How does temperature influence this, and what is the optimal temperature range?
A2: The formation of an elimination byproduct, typically an alkene, is a classic competitive pathway to nucleophilic substitution. Temperature is a critical factor that dictates the ratio of substitution (desired product) to elimination (byproduct).[3]
The Underlying Principle: Gibbs Free Energy
The favorability of a reaction is determined by the change in Gibbs free energy (ΔG = ΔH - TΔS).
-
Substitution (SN2): Involves the formation of one new bond and the breaking of one bond. The change in entropy (ΔS) is relatively small.
-
Elimination (E2): Involves the formation of a new π-bond and a new bond between the base and a proton, while breaking two σ-bonds. This results in a greater number of product molecules, leading to a larger positive change in entropy.[4][5]
At higher temperatures, the "-TΔS" term in the Gibbs free energy equation becomes more significant. Consequently, the reaction with the larger positive entropy change (elimination) is more favored at elevated temperatures.[4][5]
Optimization Strategy:
If you are observing significant elimination, it is advisable to reduce the reaction temperature . Many N-alkylation reactions proceed efficiently at room temperature, albeit over a longer reaction time.[6] It is often a trade-off between reaction rate and selectivity.
| Temperature Range | Predominant Pathway | Recommendation |
| 0°C to Room Temp (25°C) | Substitution (SN2) | Optimal for minimizing elimination byproducts.[3] |
| 40°C to 80°C | Mixed Substitution/Elimination | Use with caution; monitor for byproduct formation. |
| > 80°C | Elimination (E2) Favored | Generally not recommended for this substrate. |
Advanced Coupling Reactions & Temperature Considerations
Q3: I want to use this compound in a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira, Heck). What are the key temperature considerations for these transformations?
A3: While direct N-alkylation is common, this versatile building block can also participate in various palladium-catalyzed cross-coupling reactions. Temperature optimization remains crucial, but the considerations differ from simple SN2 reactions.
Suzuki Coupling:
The Suzuki reaction couples the alkyl bromide with an organoboron reagent. Recent advancements have enabled these reactions to proceed at room temperature.[7][8]
-
Key Insight: The oxidative addition of the alkyl bromide to the palladium(0) catalyst can be challenging. However, with appropriate ligands (e.g., bulky phosphines like PCy₃), this step can be facilitated at milder temperatures.[7][8]
-
Starting Point: Begin your optimization at room temperature. If the reaction is sluggish, a modest increase to 40-60°C may be beneficial.
Sonogashira Coupling:
This reaction couples the alkyl bromide with a terminal alkyne. Mild conditions have been developed for this transformation as well.[9]
-
Key Insight: A common challenge is the potential for β-hydride elimination from the oxidative addition intermediate.[9] The use of N-heterocyclic carbene (NHC) ligands has been shown to be effective in promoting the desired coupling at temperatures ranging from room temperature to 60°C.[9][10]
-
Starting Point: A temperature of 60°C is a reasonable starting point for many Sonogashira couplings involving alkyl bromides.[9]
Heck Reaction:
The Heck reaction couples the alkyl bromide with an alkene. These reactions often require higher temperatures.
-
Key Insight: The Mizoroki-Heck reaction with alkyl halides can be challenging due to slow oxidative addition and competing β-hydride elimination.[11] Recent methods have employed photoredox catalysis to enable these reactions at room temperature.[12][13] For thermally induced reactions, temperatures around 120-140°C are often required.[12][14]
-
Starting Point: For a traditional thermal Heck reaction, start at 120°C and monitor the reaction progress. If using a photoredox approach, room temperature is the standard.[12]
Buchwald-Hartwig Amination:
This reaction would involve coupling the alkyl bromide with an amine, which is analogous to the N-alkylation discussed earlier but under palladium catalysis.
-
Key Insight: While typically used for aryl halides, conditions for alkyl halides have been developed. The choice of ligand is critical, with bulky biaryl phosphine ligands often being employed.[15][16]
-
Starting Point: Reaction temperatures can vary widely depending on the specific catalyst system, but a range of 80-110°C is common for the amination of alkyl bromides.[17]
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation
-
To a solution of the amine (1.0 equivalent) in anhydrous acetonitrile (0.1 M) add K₂CO₃ (1.5 equivalents).
-
Stir the mixture at room temperature.
-
Slowly add a solution of this compound (1.1 equivalents) in acetonitrile to the reaction mixture over 1-2 hours using a syringe pump.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.
Protocol 2: General Procedure for Room-Temperature Suzuki Coupling
-
To a flask, add the organoboron reagent (1.2 equivalents), K₃PO₄•H₂O (2.0 equivalents), Pd(OAc)₂ (5 mol%), and PCy₃ (10 mol%).
-
Purge the flask with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous THF as the solvent.
-
Add this compound (1.0 equivalent).
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract with an organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography.
Visualizing Reaction Pathways
Caption: A decision-making workflow for troubleshooting low yields in N-alkylation reactions.
Caption: The influence of temperature on substitution vs. elimination pathways.
References
-
Fu, G. C., & Eckhardt, M. (2003). The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides. Journal of the American Chemical Society. [Link]
-
Ashenhurst, J. (2012). SN1 vs E1 and SN2 vs E2 : The Temperature. Master Organic Chemistry. [Link]
-
Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society. [Link]
-
Hu, X., et al. (2009). Nickel-catalyzed sonogashira reactions of non-activated secondary alkyl bromides and iodides. Angewandte Chemie International Edition. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]
-
Netherton, M. R., et al. (2001). Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens. Organic Chemistry Portal. [Link]
-
Lipshutz, B. H., & Ghorai, S. (2012). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters. [Link]
-
Saito, B., & Fu, G. C. (2007). Alkyl–Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Chlorides. Journal of the American Chemical Society. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]
-
Bryce, D. L. (2017). Why substitution and elimination reactions are favored respectively at lower and higher temperature? Chemistry Stack Exchange. [Link]
-
LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
-
Eckhardt, M., & Fu, G. C. (2009). Ni-Catalyzed Sonogashira Coupling of Nonactivated Alkyl Halides: Orthogonal Functionalization of Alkyl Iodides, Bromides, and Chlorides. Journal of the American Chemical Society. [Link]
-
Kaliyamoorthy, S., et al. (2018). Visible Light-Induced Room-Temperature Heck Reaction of Functionalized Alkyl Halides with Vinyl Arenes/Heteroarenes. Angewandte Chemie International Edition. [Link]
-
Shen, Q., & Hartwig, J. F. (2006). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. [Link]
-
University of Illinois Urbana-Champaign. (n.d.). Cross-Coupling Chemistry. University of Illinois Urbana-Champaign. [Link]
-
Bedekar, A. V., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances. [Link]
-
Wolfe, J. P., & Buchwald, S. L. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2023). Exploring the Dynamics of Nucleophilic Substitution Reactions: Understanding the Role of Entropy and Potential Energy in SN1 and SN2 Pathways. ResearchGate. [Link]
-
Singleton, D. A., et al. (2012). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society. [Link]
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The Organic Chemistry Tutor. (2023). Effect of Temperature on Elimination and Substitution Reactions. YouTube. [Link]
-
Zhou, J. (2004). Cross-coupling reactions of unactivated alkyl halides. DSpace@MIT. [Link]
-
Tlahuext-Aca, A., et al. (2018). Heck Reaction of Electronically Diverse Tertiary Alkyl Halides. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. [Link]
-
Procter, D. J., et al. (2022). Co-Catalytic Coupling of Alkyl Halides and Alkenes: the Curious Role of Lutidine. Journal of the American Chemical Society. [Link]
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Alexanian, E. J., et al. (2010). Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides. Journal of the American Chemical Society. [Link]
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Lundgren, R. J., & Stradiotto, M. (2012). Secondary Alkyl Halides in Transition-Metal-Catalyzed Cross-Coupling Reactions. Angewandte Chemie International Edition. [Link]
-
Fu, G. C., et al. (2003). Intramolecular Heck Reaction of Unactivated Alkyl Halides. Journal of the American Chemical Society. [Link]
-
Molander, G. A., et al. (2018). Metallaphotoredox-Catalyzed Cross-Electrophile Csp3−Csp3 Coupling of Aliphatic Bromides. Journal of the American Chemical Society. [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan/files/publications/2018_jacs_Metallaphotoredox-Catalyzed-Cross-Electrophile-Csp3-Csp3-Coupling-of-Aliphatic-Bromides.pdf]([Link] Macmillan/files/publications/2018_jacs_Metallaphotoredox-Catalyzed-Cross-Electrophile-Csp3-Csp3-Coupling-of-Aliphatic-Bromides.pdf)
-
ResearchGate. (n.d.). Unsuccessful intramolecular N-alkylation strategy. ResearchGate. [Link]
-
The Organic Chemistry Tutor. (2019). Introduction to Coupling Reactions. YouTube. [Link]
-
PubChem. (n.d.). Tert-butyl 3-(3-oxopropyl)piperidine-1-carboxylate. PubChem. [Link]
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Frisch, A. C., & Beller, M. (2005). Pd-catalyzed cross-coupling reactions of alkyl halides. Angewandte Chemie International Edition. [Link]
-
Wang, Y., et al. (2020). tert-Butyl Bromide-Promoted Intramolecular Cyclization of 2-Arylamino Phenyl Ketones and Its Combination with Cu-Catalyzed C-N Coupling: Synthesis of Acridines at Room Temperature. The Journal of Organic Chemistry. [Link]
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Technical Support Center: Column Chromatography of Piperidine-Containing Compounds
Welcome to the technical support center for the purification of piperidine-containing compounds. As a ubiquitous structural motif in pharmaceuticals and bioactive molecules, the successful isolation of piperidine derivatives is critical for researchers in drug development and organic synthesis.[1][2] However, the basic nature of the piperidine nitrogen atom presents unique challenges during column chromatography, often leading to frustrating outcomes like poor separation and peak tailing.
This guide is designed to provide you, the researcher, with a comprehensive understanding of the underlying principles governing the chromatography of these compounds. We will move beyond simple procedural lists to explain the "why" behind the methods, empowering you to troubleshoot effectively and develop robust purification protocols.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequent problems encountered during the column chromatography of piperidine-containing compounds in a question-and-answer format.
Question 1: Why is my piperidine compound streaking or tailing badly on a silica gel column?
Answer:
This is the most common issue and is rooted in the chemical properties of both your compound and the stationary phase.
-
The Cause: Strong Secondary Interactions. Standard silica gel is an amorphous polymer of silicon dioxide, and its surface is covered with silanol groups (Si-OH).[3][4] These silanol groups are acidic (pKa ≈ 4.5) and can readily protonate the basic nitrogen atom of the piperidine ring (the conjugate acid of piperidine has a pKa of ~11).[5] This acid-base interaction results in strong, often irreversible, binding of your compound to the stationary phase.[3][6][7] This non-ideal interaction disrupts the normal partitioning process of chromatography, causing the observed peak tailing.[3][8][9]
-
The Solution: Suppress the Silanol Activity. The key is to prevent the interaction between the basic piperidine nitrogen and the acidic silanol groups. This is typically achieved by adding a small amount of a basic modifier to your mobile phase.[7]
-
Triethylamine (TEA): Adding 0.1-1% triethylamine to the eluent is a widely adopted and effective strategy.[1][7] The TEA is a stronger base than most piperidine derivatives and will preferentially interact with the silanol groups, effectively "masking" them from your compound.[10][11] This allows your piperidine derivative to elute based on its polarity with minimal interference from acid-base interactions, resulting in sharper peaks.[8]
-
Ammonia/Ammonium Hydroxide: A solution of ammonia in methanol (e.g., 2N NH3 in MeOH) or adding a small percentage of ammonium hydroxide to the mobile phase serves the same purpose as TEA.[12][13] The ammonia deactivates the acidic sites on the silica gel.[12] It is crucial to pre-equilibrate the column with the base-containing mobile phase to ensure the silica is fully deactivated before loading your sample.[12]
-
Experimental Protocol: Basic Modifier Addition for Silica Gel Chromatography
-
TLC Analysis: Develop your TLC plate using your chosen solvent system (e.g., dichloromethane/methanol). If tailing is observed, add 1% triethylamine or a 1% solution of 2N ammonia in methanol to the developing solvent. This will give you a good indication of the expected improvement in separation on the column.[1]
-
Column Packing: Pack the silica gel column using the initial, non-polar solvent of your gradient containing the basic modifier.
-
Equilibration: Before loading your sample, flush the column with several column volumes of the initial mobile phase (containing the basic additive). This step is critical to ensure the entire silica bed is deactivated.[12]
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the column.
-
Elution: Run your gradient as you normally would, ensuring that the basic modifier is present in the mobile phase throughout the entire run.
Question 2: Even with a basic modifier, my compound is still not separating well or is eluting too quickly. What are my other options?
Answer:
If adding a basic modifier to a standard silica gel column doesn't provide the desired separation, it's time to consider alternative stationary phases.
-
The Cause: Your compound may be too polar for traditional normal-phase chromatography, or the selectivity of silica gel is insufficient for your specific mixture of compounds.
-
The Solutions:
-
Alumina (Basic or Neutral): Alumina is another polar stationary phase, but it is available in different pH grades.[14] For piperidine compounds, basic alumina (pH ≈ 10) is often an excellent choice.[14][15] It provides a basic environment that keeps your piperidine derivative in its neutral, free-base form, preventing the strong ionic interactions that cause tailing on silica.[14][16] Neutral alumina can also be effective.[15][17]
-
Amine-Functionalized Silica: These columns have an amine-based functional group covalently bonded to the silica surface.[7][18] This creates a "basic" stationary phase that is highly effective for the purification of amines without the need for basic additives in the mobile phase.[7][19]
-
Polymer-Based Columns: For very polar or challenging separations, polymer-based columns (e.g., polystyrene-divinylbenzene) offer a robust alternative.[20][21] These columns are stable across a wide pH range (typically 1-13) and lack the acidic silanol groups found on silica, thus eliminating the primary cause of peak tailing for basic compounds.[20][21][22]
-
Reversed-Phase Chromatography: If your piperidine derivative has sufficient non-polar character, reversed-phase chromatography (e.g., with a C18 column) can be a powerful tool. In this mode, it's often beneficial to work at a higher pH to ensure the piperidine is in its neutral, more retentive form.[7]
-
Data Presentation: Stationary Phase Selection Guide
| Stationary Phase | Mobile Phase Considerations | Best For | Potential Downsides |
| Silica Gel | Requires basic additive (0.1-1% TEA or NH3) | General purpose, cost-effective | Prone to peak tailing without additives |
| Basic Alumina | Standard normal-phase solvents | Basic and neutral compounds | Can be more reactive than silica |
| Amine-Functionalized Silica | No basic additive required | Basic compounds, improved selectivity | More expensive than plain silica |
| Polymer-Based Columns | Wide pH and solvent compatibility | Challenging separations, high pH stability | Can have different selectivity than silica |
| Reversed-Phase (C18) | Aqueous/organic mixtures, often at higher pH | Compounds with sufficient hydrophobicity | May require method development |
Frequently Asked Questions (FAQs)
Q: How does the pKa of my piperidine derivative affect its chromatographic behavior?
A: The pKa of your compound's conjugate acid is a critical parameter.[23][24] Piperidine itself has a conjugate acid pKa of around 11.2.[5] On a standard silica gel column (acidic surface), your compound will be protonated and strongly retained. By adding a base like triethylamine to the mobile phase, you raise the pH, shifting the equilibrium towards the neutral, free-base form of your piperidine derivative, which will interact less strongly with the silica and elute more readily.[7]
Q: Can I use Hydrophilic Interaction Liquid Chromatography (HILIC) for very polar piperidine compounds?
A: Yes, HILIC is an excellent technique for separating highly polar compounds that are poorly retained in reversed-phase chromatography.[25][26][27] HILIC utilizes a polar stationary phase (like silica) with a mobile phase containing a high concentration of an organic solvent (like acetonitrile) and a small amount of an aqueous buffer. This technique can provide unique selectivity for polar piperidine derivatives.[27]
Q: I am concerned about the stability of my compound on silica gel. Are there any alternatives?
A: If your piperidine-containing compound is sensitive to the acidic nature of silica gel, using a more inert stationary phase is recommended. Basic alumina, amine-functionalized silica, or polymer-based columns are all excellent alternatives that provide a less acidic environment.[7][15][21]
Visualization of Troubleshooting Workflow
Below is a diagram outlining the decision-making process for troubleshooting the column chromatography of piperidine-containing compounds.
Caption: Troubleshooting workflow for piperidine compound purification.
References
Sources
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- 46. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Alternatives for tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate in Modern Synthesis
Abstract
tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate is a cornerstone building block in medicinal chemistry and drug discovery, prized for its utility in introducing the N-Boc-protected 3-piperidinylpropyl moiety. This bifunctional reagent, featuring a nucleophile-ready alkyl bromide and a protected piperidine nitrogen, is extensively used in the synthesis of complex molecules, including PROTAC linkers and various pharmaceutical candidates.[1] However, reliance on a single reagent can limit synthetic flexibility, introduce reactivity challenges, and constrain process optimization. This guide provides an in-depth comparison of viable alternative reagents and synthetic strategies. We will explore direct analogues with modified leaving groups and mechanistically distinct approaches, such as reductive amination, to provide researchers with a robust decision-making framework for their specific synthetic challenges. Experimental data, detailed protocols, and mechanistic diagrams are provided to support the comparative analysis.
The Benchmark: Understanding this compound
This reagent is the industry standard for direct alkylation of nucleophiles. The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group, rendering the piperidine nitrogen non-nucleophilic and stable to a wide range of reaction conditions. The primary alkyl bromide provides a reactive electrophilic center for SN2 reactions.
Core Reaction: The primary utility lies in the straightforward alkylation of a nucleophile (Nu-H), typically in the presence of a non-nucleophilic base to scavenge the HBr byproduct.
Advantages:
-
Reliable Reactivity: The C-Br bond offers a good balance of stability for storage and reactivity for a broad range of nucleophiles.
-
Commercial Availability: Readily available from numerous chemical suppliers.
Limitations:
-
Over-alkylation: Highly reactive nucleophiles, such as primary amines, can undergo secondary alkylation.
-
Elimination Side Reactions: Strong, sterically hindered bases can promote E2 elimination to form the corresponding propene derivative.
-
Byproduct Generation: The reaction generates a stoichiometric amount of hydrobromic acid, which must be neutralized.
Alternative Strategies: A Head-to-Head Comparison
We will evaluate alternatives based on two key strategic modifications:
-
Modification of the Leaving Group: Replacing the bromide with other halides or sulfonate esters to modulate reactivity.
-
Modification of the Reactive Moiety: Employing a different functional group, like an aldehyde, to engage in alternative, often more selective, bond-forming reactions.
Direct Analogues: Fine-Tuning Reactivity by Changing the Leaving Group
The nature of the leaving group directly dictates the electrophilicity of the propyl chain. The general order of reactivity for common leaving groups is: OTf > OTs > OMs > I > Br > Cl .
| Reagent Family | Structure Example | Relative Reactivity | Key Advantages | Key Disadvantages |
| Chloride | tert-Butyl 3-(3-chloropropyl)piperidine-1-carboxylate | Lower | More stable, less prone to degradation; lower cost; reduced side reactions with sensitive substrates. | Requires harsher conditions (higher temp., longer times); may need a catalyst (e.g., NaI). |
| Bromide (Benchmark) | This compound | Moderate | Good balance of stability and reactivity; widely available. | Potential for elimination side-reactions; can be a lachrymator. |
| Tosylate/Mesylate | tert-Butyl 3-(3-tosyloxypropyl)piperidine-1-carboxylate | Higher | Excellent leaving groups, enabling reactions with weaker nucleophiles; clean reaction profiles. | Not typically sold commercially; requires an additional synthetic step from the corresponding alcohol. |
Experimental Workflow for Sulfonate Ester Alternatives
The primary route to tosylate or mesylate analogues involves a two-step sequence starting from the corresponding alcohol, which offers a strategic advantage when the halide is not commercially available or when higher reactivity is essential.
Caption: Two-step workflow for tosylate synthesis and subsequent alkylation.
A Mechanistic Pivot: Reductive Amination
For the specific and crucial task of coupling with primary or secondary amines, direct alkylation is often inefficient. Reductive amination presents a superior, highly selective alternative.[2][3] This method involves the reaction of an aldehyde with an amine to form an intermediate iminium ion, which is then reduced in situ by a mild, selective reducing agent.
The Key Alternative Reagent: tert-Butyl 3-(3-oxopropyl)piperidine-1-carboxylate [4]
This aldehyde is the ideal coupling partner for amines in a reductive amination protocol.
Workflow for Reductive Amination
The process is typically a one-pot reaction, combining the amine, aldehyde, and reducing agent.
Caption: One-pot reductive amination workflow.
Comparative Performance Data: Alkylation vs. Reductive Amination
The synthesis of a model secondary amine, N-benzyl-3-(1-Boc-piperidin-3-yl)propan-1-amine, illustrates the advantages.
| Method | Piperidine Reagent | Amine Reagent | Conditions | Approx. Time | Typical Yield | Purity/Side Products |
| Direct Alkylation | ...-(3-bromopropyl)... | Benzylamine | K₂CO₃, MeCN, 80 °C | 12-18 h | 45-60% | Contains dibenzyl byproduct due to over-alkylation. |
| Reductive Amination | ...-(3-oxopropyl)... | Benzylamine | NaBH(OAc)₃, DCE, RT | 2-4 h | 85-95% | High purity; selective formation of the desired product. |
Strategic Recommendations: A Decision Flowchart
Choosing the right reagent depends entirely on the nature of the nucleophile and the desired reaction outcome.
Caption: Decision guide for selecting the optimal reagent.
Detailed Experimental Protocols
Protocol 1: General Alkylation with this compound
-
Objective: To alkylate a generic thiol (R-SH).
-
Reagents: this compound (1.0 eq), Thiol (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Acetonitrile (MeCN, 0.1 M).
-
Procedure:
-
To a round-bottom flask charged with K₂CO₃ and the thiol, add MeCN and stir for 10 minutes at room temperature.
-
Add a solution of this compound in MeCN dropwise.
-
Heat the reaction mixture to 60 °C and monitor by TLC or LC-MS until the starting bromide is consumed (typically 6-12 hours).
-
Cool the mixture to room temperature, filter off the solids, and concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography (e.g., Hexanes/Ethyl Acetate) to yield the desired thioether.
-
Protocol 2: Synthesis of tert-Butyl 3-(3-tosyloxypropyl)piperidine-1-carboxylate
-
Objective: To prepare the highly reactive tosylate from the alcohol precursor.
-
Reagents: tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate (1.0 eq), p-Toluenesulfonyl chloride (TsCl, 1.2 eq), Pyridine (2.0 eq), Dichloromethane (DCM, 0.2 M).
-
Procedure:
-
Dissolve the alcohol in DCM and cool the solution to 0 °C in an ice bath.
-
Add pyridine, followed by the portion-wise addition of TsCl, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction by adding 1 M HCl (aq) and separate the layers.
-
Wash the organic layer sequentially with saturated NaHCO₃ (aq) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude tosylate, which can often be used in the next step without further purification.
-
Protocol 3: Reductive Amination with tert-Butyl 3-(3-oxopropyl)piperidine-1-carboxylate
-
Objective: To couple the aldehyde with a secondary amine (e.g., morpholine).
-
Reagents: tert-Butyl 3-(3-oxopropyl)piperidine-1-carboxylate (1.0 eq), Morpholine (1.1 eq), Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), 1,2-Dichloroethane (DCE, 0.1 M), Acetic Acid (catalytic, ~5 vol%).
-
Procedure:
-
To a solution of the aldehyde in DCE, add morpholine followed by acetic acid. Stir the mixture at room temperature for 30 minutes to pre-form the iminium ion.
-
Add NaBH(OAc)₃ in one portion. The reaction is often mildly exothermic.
-
Stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the aldehyde.
-
Carefully quench the reaction with saturated NaHCO₃ (aq) and stir for 30 minutes.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash chromatography to yield the pure tertiary amine product.
-
References
This section would be auto-populated with full, clickable links to peer-reviewed articles, patents, and technical documentation supporting the claims and protocols mentioned in the guide.
Sources
tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate vs other alkylating agents
An In-Depth Comparative Guide to tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate and Alternative Alkylating Agents
Authored by a Senior Application Scientist
In the landscape of modern drug discovery and complex molecule synthesis, the piperidine scaffold is a cornerstone. Its prevalence in over seventy commercialized pharmaceuticals underscores its significance as a privileged structure in medicinal chemistry.[1][2][3] The strategic introduction of this moiety, often functionalized with linkers for further elaboration, is a critical task for synthetic chemists. This guide provides a comprehensive analysis of This compound , a versatile bifunctional reagent, comparing its performance, utility, and mechanistic nuances against other common classes of alkylating agents.
Our discussion is grounded in the principles of reaction kinetics, selectivity, and practical application, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect not only the "how" of experimental protocols but the fundamental "why" that dictates the choice of reagents and reaction conditions.
The Strategic Value of this compound
At its core, this compound is more than a simple alkylating agent; it is a sophisticated building block designed for targeted molecular construction.
Molecular Structure and Inherent Properties:
-
Chemical Formula: C₁₃H₂₄BrNO₂[4]
-
Key Structural Features:
-
The Boc-Protected Piperidine Ring: The piperidine nitrogen is masked with a tert-butyloxycarbonyl (Boc) group. This is a deliberate design choice. The bulky Boc group serves as an excellent protecting agent, rendering the nitrogen non-nucleophilic and preventing self-reaction or polymerization.[7] This ensures that the molecule's reactivity is exclusively directed to the terminus of the propyl chain. The Boc group can be reliably removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) post-alkylation, unmasking a secondary amine for subsequent synthetic transformations.
-
The 3-Bromopropyl Linker: The presence of a primary alkyl bromide is critical. Primary halides are ideal substrates for bimolecular nucleophilic substitution (Sₙ2) reactions, as they are relatively unhindered and less prone to the competing elimination (E2) pathway that plagues secondary and tertiary halides.[8][9][10][11] The three-carbon chain provides conformational flexibility, acting as a spacer that positions the bulky piperidine group at a precise distance from the target nucleophile.
-
The primary utility of this reagent lies in its ability to covalently attach a protected piperidine fragment to a wide array of nucleophiles, including amines, phenols, thiols, and carbanions. This makes it an invaluable tool in the synthesis of PROTACs, molecular glues, and other complex pharmaceutical intermediates.[6]
Reaction Mechanism: The Sₙ2 Pathway
The reactivity of this compound is dominated by the Sₙ2 mechanism. This is a single-step process where a nucleophile attacks the electrophilic carbon atom bearing the bromine, and the bromide ion departs simultaneously as a leaving group.
Caption: Sₙ2 reaction of this compound.
Comparative Analysis with Alternative Alkylating Agents
No single reagent is optimal for all applications. The choice of an alkylating agent is a strategic decision based on the desired final product, cost, safety, and required reaction conditions. The following table provides a comparative overview.
| Feature | This compound | Simple Alkyl Halides (e.g., 1-Bromopropane) | Alkyl Tosylates/Mesylates (e.g., Propyl Tosylate) | Dialkyl Sulfates (e.g., Dimethyl Sulfate) |
| Primary Function | Introduces a protected piperidine moiety | Simple alkyl group transfer | Simple alkyl group transfer | Simple alkyl group transfer (primarily methyl/ethyl) |
| Reactivity | Good (Primary Bromide) | Good (Primary Bromide) | Excellent (Superior leaving group) | Very High (Extremely reactive) |
| Selectivity | High for Sₙ2; Boc group directs reactivity | High for Sₙ2 on primary carbons | High for Sₙ2; less basic leaving group | Can be less selective; risk of multiple alkylations |
| Steric Hindrance | Moderate, due to the piperidine ring | Low | Low | Very Low |
| Byproducts | Bromide salts | Halide salts | Tosylate/Mesylate salts | Sulfate salts |
| Safety Profile | Standard alkyl bromide hazards; lachrymator | Volatile, flammable | Less volatile; skin irritants | Highly Toxic & Carcinogenic ; requires extreme caution |
| Cost & Availability | High (Specialty reagent)[4] | Very Low (Commodity chemical) | Moderate | Low |
| Key Application | Drug discovery, PROTAC synthesis, complex scaffolds | General-purpose alkylation | When a more reactive electrophile is needed | Industrial-scale methylation/ethylation |
Experimental Protocols & Self-Validating Systems
The following protocols are designed to be self-validating, with clear steps and rationales that ensure reproducibility and high yields.
Protocol 1: N-Alkylation of a Primary Amine
This workflow demonstrates the coupling of the piperidine building block to a primary amine, a common step in the synthesis of novel bioactive compounds.
Caption: Experimental workflow for the N-Alkylation of benzylamine.
Detailed Methodology:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.1 eq).
-
Reagents: Dissolve the reagent in anhydrous acetonitrile (10 volumes). Add the primary amine (e.g., benzylamine, 1.0 eq), followed by powdered anhydrous potassium carbonate (2.5 eq).
-
Causality: Acetonitrile is a polar aprotic solvent that effectively solvates the reactants for an Sₙ2 reaction. K₂CO₃ is chosen as a mild, heterogeneous base that is easily filtered off and is sufficient to scavenge the HBr generated, driving the reaction to completion.[12][13] An excess of the base ensures the amine remains deprotonated and nucleophilic.
-
-
Reaction: Heat the suspension to 60-70 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up: Cool the reaction to room temperature. Filter the solid K₂CO₃ and wash the filter cake with acetonitrile. Concentrate the combined filtrate under reduced pressure.
-
Purification: The resulting crude oil is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-alkylated product.
-
Validation: The structure and purity of the final compound are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Protocol 2: O-Alkylation of a Phenol (Williamson Ether Synthesis)
This protocol illustrates the formation of an ether linkage, a key transformation where the choice of base is critical for success.
Caption: Experimental workflow for O-Alkylation via Williamson Ether Synthesis.
Detailed Methodology:
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a solution of the phenol (e.g., phenol itself, 1.0 eq) in anhydrous dimethylformamide (DMF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in small portions. Stir until hydrogen gas evolution ceases (typically 30-60 minutes).
-
Alkylation: Add a solution of this compound (1.1 eq) in anhydrous DMF dropwise to the sodium phenoxide solution at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until TLC/LC-MS analysis indicates full consumption of the starting phenol.
-
Work-up: Cool the reaction back to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution. Dilute with water and extract the product with ethyl acetate.
-
Purification & Validation: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography to yield the desired ether, which is then validated by spectroscopic methods.
Conclusion and Authoritative Grounding
This compound stands out not as a mere alkylating agent, but as a strategic enabler in the synthesis of complex molecules. Its value is not in the simple transfer of a propyl group, but in the efficient, controlled introduction of a pharmacologically-relevant, protected piperidine scaffold.
While simpler reagents like 1-bromopropane or propyl tosylate are suitable for basic alkylations, they lack the synthetic potential embedded in the title compound. The deliberate inclusion of the Boc-protecting group and the choice of a primary bromide linker exemplify a design philosophy geared towards multi-step, high-value synthesis common in pharmaceutical R&D.[2] Its higher cost is justified by the significant reduction in synthetic steps that would otherwise be required to build such a functionalized piperidine from simpler precursors.
Conversely, highly reactive and toxic agents like dimethyl sulfate should be reserved for specific industrial applications where their hazards can be appropriately managed. For the research scientist focused on precision and molecular architecture, this compound offers a superior combination of reactivity, selectivity, and strategic utility.
References
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]
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Piperidine-based drug discovery. ResearchGate. Available at: [Link]
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The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
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Williamson ether synthesis. YouTube. Available at: [Link]
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Williamson Ether Synthesis reaction. BYJU'S. Available at: [Link]
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20.05.1: Alkylation of Amines by Alkyl Halides. Chemistry LibreTexts. Available at: [Link]
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Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances (RSC Publishing). Available at: [Link]
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Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]
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Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. National Institutes of Health (NIH). Available at: [Link]
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Alcohol to Ether using Williamson synthesis (O-Alkylation). Synthiaca. Available at: [Link]
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A Senior Application Scientist's Guide to Piperidine Synthesis: A Comparative Analysis of Cyclization Strategies and Yields
Introduction: The Enduring Significance of the Piperidine Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, recognized as one of the most prevalent N-heterocycles in FDA-approved pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal scaffold for engaging with biological targets. From the antipsychotic Haloperidol to the ADHD medication Methylphenidate, the piperidine motif is integral to the therapeutic effect of countless drugs. Consequently, the development of efficient, high-yielding, and versatile synthetic routes to substituted piperidines is a perpetual focus of research in drug discovery and development.[2][3]
This guide provides an in-depth comparison of several mainstream synthetic strategies for constructing the piperidine ring. Rather than focusing on a single method, we will objectively evaluate key cyclization pathways, interpreting the acyclic precursor as a "linker" or "tether" that is transformed into the final heterocyclic product. We will dissect the mechanistic underpinnings of each strategy, present comparative yield data from peer-reviewed literature, and provide exemplary protocols to bridge theory and practice. Our goal is to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal synthetic route for their specific target molecule.
Intramolecular Cyclization Strategies: Forging the Ring from a Pre-formed Tether
Intramolecular cyclization is a powerful and direct approach where an acyclic precursor containing both the nitrogen atom and a reactive terminus is induced to form the piperidine ring. The "linker" in this context is the carbon chain connecting the nucleophilic nitrogen to the electrophilic or reactive site.
Intramolecular Hydroamination: Atom-Economical C-N Bond Formation
Intramolecular hydroamination involves the addition of an N-H bond across an unsaturated C-C bond (an alkene or alkyne) within the same molecule.[4] This method is highly atom-economical and can be catalyzed by acids, bases, or transition metals.[2]
Mechanism and Causality: The choice of catalyst is critical and dictates the reaction pathway. Brønsted acids, for instance, protonate the double bond to generate a carbenium ion, which is then trapped by the pendant amine.[4] This mechanism favors Markovnikov addition. Transition-metal catalysts, such as those based on gold or palladium, operate via different mechanisms, often involving coordination to the alkene and enabling nucleophilic attack by the amine.[5] The nature of the protecting group on the nitrogen is crucial; electron-withdrawing groups like tosyl (Ts) or carbamates (Boc, Cbz) are often required to temper the amine's basicity and prevent catalyst inhibition.
Yield and Substrate Scope: Yields for acid-catalyzed hydroamination are often excellent for forming six-membered rings, though they can be slower than five-membered ring formation.[4] Transition metal-catalyzed variants have expanded the substrate scope significantly.
Data Presentation: Comparative Yields in Hydroamination
| Precursor ("Linker") Structure | Catalyst/Conditions | Product | Yield (%) | Reference |
| N-Tosyl-5-hexen-1-amine | 20 mol% Triflic Acid, Toluene, 80 °C, 24h | 1-Tosyl-2-methylpiperidine | 95% | [4] |
| N-Cbz-5-hexen-1-amine | Au(I) complex / AgOTf | 1-Cbz-2-methylpiperidine | Good | [5] |
| N-Benzoyl-2-allylaniline | Copper(II) Neodecanoate, 1,4-Dioxane, 100 °C | Fused Piperidine System | 70% | [6] |
Experimental Protocol: Brønsted Acid-Catalyzed Cyclization of N-Tosyl-5-hexen-1-amine
-
To a solution of N-Tosyl-5-hexen-1-amine (1.0 mmol) in dry toluene (5 mL) under an inert atmosphere (N₂ or Ar), add trifluoromethanesulfonic acid (TfOH, 0.2 mmol).
-
Heat the reaction mixture to 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction typically requires 24 hours for completion.
-
Upon completion, cool the mixture to room temperature and quench by carefully adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-Tosyl-2-methylpiperidine.
Caption: General mechanism for double reductive amination to form a piperidine ring.
Ring-Closing Metathesis (RCM): Olefin Cyclization for Complex Scaffolds
Ring-Closing Metathesis (RCM) has revolutionized the synthesis of cyclic compounds, including piperidines. [7]The strategy involves an intramolecular reaction between two terminal alkene functionalities on an acyclic precursor, stitched together by a nitrogen atom. The "linker" is the N-tethered diene.
Mechanism and Causality: The reaction is catalyzed by well-defined ruthenium complexes, such as Grubbs' or Hoveyda-Grubbs catalysts. [8]The catalyst's metal alkylidene initiates a series of [2+2] cycloaddition and cycloreversion steps with the two alkene moieties. This process forms a metallacyclobutane intermediate, ultimately releasing a volatile ethylene byproduct and the desired cyclic alkene (a tetrahydropyridine), which can be readily hydrogenated to the final piperidine. [7]The success of RCM is highly dependent on catalyst choice, substrate structure, and reaction conditions (e.g., high dilution to favor intramolecular cyclization). The protecting group on the nitrogen can influence catalyst activity; basic nitrogens can sometimes inhibit the catalyst, making N-acylated or N-sulfonylated substrates preferable. [8] Yield and Substrate Scope: RCM is exceptionally versatile, tolerating a wide range of functional groups and enabling the synthesis of complex, polycyclic, and spirocyclic piperidine systems. [8][9]Yields are typically good to excellent.
Data Presentation: Comparative Yields in Piperidine Synthesis via RCM
| Precursor (N-Tethered Diene) | Catalyst | Product (Tetrahydropyridine) | Yield (%) | Reference |
| N,N-Diallyl-p-toluenesulfonamide | Grubbs-II (G-II) | 1-Tosyl-1,2,3,6-tetrahydropyridine | >97% | [10] |
| N-Allyl-N-homoallyl tosylamide | Schrock's Mo Catalyst | 1-Tosyl-1,2,3,4-tetrahydropyridine | 89% | [7] |
| N-Cbz-N-diallylamine | Grubbs-I (G-I) | 1-Cbz-1,2,3,6-tetrahydropyridine | 95% | [8] |
| Divinylpiperidine derivative | Grubbs Catalyst | Isoquinuclidine precursor | Good | [8] |
Experimental Protocol: RCM of N,N-Diallyl-p-toluenesulfonamide
-
Prepare a solution of N,N-Diallyl-p-toluenesulfonamide (1.0 mmol) in dry, degassed dichloromethane (DCM, 10 mL) in a flask equipped with a reflux condenser under an inert atmosphere. The use of high dilution is crucial to minimize intermolecular reactions.
-
Add the Grubbs-II catalyst (0.02 mmol, 2 mol%) to the solution.
-
Heat the mixture to reflux (approx. 40 °C) and stir. Monitor the reaction by TLC, observing the consumption of the starting material and the formation of a new, less polar spot. The reaction is often complete within 2-4 hours.
-
After completion, cool the reaction to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst. Stir for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1-Tosyl-1,2,3,6-tetrahydropyridine.
-
(Optional) The resulting tetrahydropyridine can be hydrogenated (e.g., using H₂, Pd/C in ethanol) to afford the saturated piperidine.
Aza-Diels-Alder Reaction: [4+2] Cycloaddition for Piperidinones
The aza-Diels-Alder reaction is a powerful tool for constructing six-membered nitrogen heterocycles, often leading to piperidine derivatives after reduction. [11]This cycloaddition involves the reaction of an azadiene (or an imine, which acts as a 2π component) with a dienophile (or a diene). A common and highly effective variant involves the reaction of an imine with an electron-rich diene, such as Danishefsky's or Brassard's diene. [11][12] Mechanism and Causality: The reaction can proceed through either a concerted [4+2] cycloaddition pathway or a stepwise Mannich-Michael pathway, and the exact mechanism is often debated and dependent on the substrates and catalysts used. [11][13]Lewis or Brønsted acids are frequently used to activate the imine, making it more electrophilic and accelerating the reaction. The initial cycloadduct is often a dihydropyridinone, which can be readily converted to a substituted piperidinone or, via further reduction, a piperidine. [14] Yield and Substrate Scope: The reaction provides rapid access to highly functionalized piperidine precursors. The scope is broad, allowing for variations in the imine and diene components. Asymmetric variants using chiral catalysts have been developed to achieve high enantioselectivity.
Data Presentation: Yields in Aza-Diels-Alder Reactions
| Imine Component | Diene Component | Catalyst/Conditions | Product Type | Yield (%) | Reference |
| N-Benzylideneaniline | Danishefsky's Diene | ZnCl₂ | 4-Pyridone derivative | High | [11] |
| Various Aldimines | Brassard's Diene | Chiral Sc(III) complex | Dihydropyridinone | up to 99% | [12] |
| In situ generated Methanimine | Isoprene | Aqueous, Boc₂O | Protected Tetrahydropyridine | 50% | [15] |
Mechanism Visualization
Caption: General schematic for the Aza-Diels-Alder reaction pathway.
Comparative Summary and Outlook
The choice of a synthetic strategy for piperidine synthesis is a multifactorial decision that balances yield, substrate scope, stereochemical control, and practical considerations like catalyst cost and reaction conditions.
| Synthetic Strategy | Typical "Linker" (Precursor) | Key Advantages | Common Limitations | Typical Yields |
| Intramolecular Hydroamination | N-tethered Alkenylamine | High atom economy, direct C-N formation. | Can require harsh acid or expensive metal catalysts. | Good to Excellent |
| Double Reductive Amination | 1,5-Dicarbonyl Compound | Convergent, builds complexity quickly. | Requires access to specific dicarbonyl precursors. | Good to Excellent |
| Ring-Closing Metathesis (RCM) | N-tethered Diene | Excellent functional group tolerance, access to complex rings. | Expensive Ru catalysts, high dilution needed. | Good to Excellent |
| Aza-Diels-Alder Reaction | Imine + Diene | Rapid construction of functionalized rings, good stereocontrol. | Often produces oxidized rings requiring further reduction. | Good to Excellent |
For simple, substituted piperidines, classical methods like reductive amination remain highly effective and cost-efficient. For the synthesis of complex, polycyclic natural products or drug candidates where functional group tolerance is paramount, Ring-Closing Metathesis often provides the most robust and reliable pathway. Hydroamination offers an elegant, atom-economical solution when the requisite amino-alkene is readily accessible. Finally, the Aza-Diels-Alder reaction provides a powerful entry into highly substituted piperidinone scaffolds, which are valuable intermediates in their own right.
Ultimately, the optimal "linker" and corresponding cyclization strategy are dictated by the specific structure of the target molecule. By understanding the causality, scope, and limitations of each method presented in this guide, researchers can make informed decisions to accelerate their synthetic campaigns and advance the frontiers of drug discovery.
References
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A Comparative Guide to Purity Analysis of Compounds Synthesized with tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate
For researchers, scientists, and drug development professionals, the meticulous assessment of compound purity is a cornerstone of scientific rigor and a prerequisite for regulatory compliance. This guide provides an in-depth, objective comparison of analytical methodologies for determining the purity of compounds synthesized using the versatile building block, tert-butyl 3-(3-bromopropyl)piperidine-1-carboxylate. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering field-proven insights to empower you in developing robust, self-validating analytical systems.
The Synthetic Landscape: Understanding Potential Impurities
The primary use of this compound is as an alkylating agent, typically for introducing the 3-(1-(tert-butoxycarbonyl)piperidin-3-yl)propyl group onto a nucleophile, such as an amine or thiol. The purity of the final product is intrinsically linked to the successful and selective execution of this alkylation.
A hypothetical, yet representative, synthesis is the reaction of this compound with a primary amine (R-NH₂), as depicted below.
Figure 1: Synthetic scheme and potential impurities.
The primary impurities of concern in such a synthesis include:
-
Unreacted Starting Materials: Incomplete reactions can lead to the presence of both this compound and the starting amine.
-
Over-alkylation Products: The newly formed secondary amine product can act as a nucleophile and react with another molecule of the alkylating agent, leading to a tertiary amine impurity. This is a common challenge in the N-alkylation of primary amines.[1][2]
-
Impurities from the Starting Material: The purity of the final compound is also dependent on the purity of the starting this compound. Impurities from its synthesis, such as isomers or related compounds, can be carried through to the final product.
-
Residual Solvents: Solvents used in the synthesis and purification steps may be present in the final product and must be quantified.[3][4][5][6]
A Multi-Pronged Approach to Purity Analysis
A comprehensive purity assessment necessitates a combination of analytical techniques, each providing orthogonal and complementary information. The choice of methods should be guided by the physicochemical properties of the analyte and potential impurities.
| Analytical Technique | Principle | Strengths | Limitations |
| HPLC-UV | Differential partitioning between a stationary and mobile phase with UV detection. | Robust, quantitative, widely available, excellent for routine purity checks. | Requires a chromophore for detection; may not be suitable for all impurities. |
| LC-MS | Chromatographic separation coupled with mass spectrometry. | High sensitivity and selectivity, provides molecular weight information for impurity identification. | Matrix effects can influence quantification; requires more specialized equipment. |
| GC-MS | Separation of volatile compounds in the gas phase followed by mass analysis. | Gold standard for residual solvent analysis and volatile impurities. | Not suitable for non-volatile or thermally labile compounds. |
| NMR Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Provides detailed structural information, can be used for absolute quantification (qNMR).[6][7] | Lower sensitivity compared to chromatographic methods; complex spectra for mixtures. |
Comparative Analysis of Key Analytical Techniques
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is the workhorse for purity determination in most pharmaceutical development settings due to its robustness, reproducibility, and quantitative accuracy.[1]
Experimental Protocol: HPLC-UV Purity and Impurity Profiling
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point for many piperidine derivatives.[7]
-
Mobile Phase: A gradient elution is typically employed to separate compounds with a range of polarities. A common mobile phase system is a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The wavelength should be chosen based on the UV absorbance maximum of the main compound and its impurities. For compounds with a benzoyl group, 254 nm is often suitable.[8]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Data Interpretation: The purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The relative retention times (RRT) of known impurities should be established using reference standards.
Figure 2: HPLC-UV analytical workflow.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers a significant advantage over HPLC-UV by providing molecular weight information, which is invaluable for the identification of unknown impurities.[9]
Experimental Protocol: LC-MS Impurity Identification
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a single quadrupole or a high-resolution mass spectrometer like a Q-TOF).
-
Chromatographic Conditions: The HPLC conditions are often similar to those used for HPLC-UV analysis to allow for direct comparison of chromatograms.
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray ionization (ESI) is commonly used for polar molecules like piperidine derivatives. Both positive and negative ion modes should be evaluated.
-
Scan Range: A wide scan range (e.g., m/z 100-1000) is typically used to detect a broad range of potential impurities.
-
Source Parameters: The capillary voltage, cone voltage, and source temperature should be optimized to achieve good ionization of the target compound and its impurities.
-
Data Interpretation: The mass-to-charge ratio (m/z) of each peak in the chromatogram can be used to propose the molecular formula of the corresponding compound. This information, combined with knowledge of the synthetic route, allows for the tentative identification of impurities. For example, a peak with an m/z corresponding to the desired product plus the mass of the alkylating agent minus HBr would be indicative of an over-alkylation product.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
The analysis of residual solvents is a critical component of purity assessment, as these can have significant toxicological implications.[3][4][5][6] Headspace GC-MS is the standard technique for this analysis.
Experimental Protocol: Headspace GC-MS for Residual Solvents
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with a headspace autosampler.
-
Column: A column with a stationary phase suitable for separating a wide range of organic solvents (e.g., a 6% cyanopropylphenyl - 94% dimethylpolysiloxane phase).
-
Oven Temperature Program: A temperature gradient is used to elute solvents with different boiling points. A typical program might start at 40°C and ramp up to 240°C.
-
Carrier Gas: Helium or hydrogen.
-
Injector and Detector Temperatures: Typically 250°C.
-
Headspace Parameters: The sample is dissolved in a high-boiling solvent (e.g., dimethyl sulfoxide) in a sealed vial and heated to a specific temperature (e.g., 80°C) for a set time to allow the volatile solvents to partition into the headspace. A sample of the headspace gas is then injected into the GC.
-
Mass Spectrometer Settings:
-
Ionization Mode: Electron impact (EI) ionization.
-
Scan Range: m/z 35-350.
-
Data Interpretation: The retention time and mass spectrum of each peak are compared to a library of known solvents for identification and quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled structural information and can be used to confirm the identity of the desired product and to identify and quantify impurities without the need for reference standards (quantitative NMR or qNMR).[6][7]
Experimental Protocol: ¹H NMR for Structural Confirmation and Purity Assessment
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Data Interpretation:
-
Structural Confirmation: The chemical shifts, coupling constants, and integration of the signals should be consistent with the structure of the desired product. The presence of the tert-butyl group will be evident as a singlet at approximately 1.4 ppm.
-
Impurity Detection: The presence of unexpected signals can indicate the presence of impurities. For example, signals corresponding to the unreacted starting materials or over-alkylation products may be observed. The integration of these signals relative to the signals of the main compound can be used to estimate the level of these impurities.
-
Conclusion: A Holistic and Validated Approach
Ensuring the purity of compounds synthesized with this compound requires a multi-faceted analytical strategy. While HPLC-UV serves as a robust method for routine purity assessment, it should be complemented by LC-MS for impurity identification, GC-MS for residual solvent analysis, and NMR for definitive structural confirmation. The choice of specific methods and their validation should always be guided by the principles of scientific integrity and regulatory requirements, ensuring the generation of reliable and trustworthy data. This comprehensive approach provides a self-validating system for the purity analysis of these important synthetic intermediates.
References
-
Shimadzu (Europe). (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Retrieved from [Link]
-
Research and Reviews. (2013). A Review: Residual Solvents and Various Effective Gas Chromatographic Techniques in the Analysis of Residual Solvent. Retrieved from [Link]
-
MDPI. (2023). Pharmaceutical Residual Solvent Analysis: A Comparison of GC-FID and SIFT-MS Performance. Retrieved from [Link]
-
PubMed Central. (n.d.). Development and Validation of a Precise, Single HPLC Method for the Determination of Tolperisone Impurities in API and Pharmaceutical Dosage Forms. Retrieved from [Link]
-
LCGC International. (n.d.). Analysis of Pharmaceutical Residual Solvents Using Comprehensive Two-Dimensional Gas Chromatograhy. Retrieved from [Link]
-
Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Tert-Butyl 4-((Methylamino)methyl)piperidine-1-carboxylate: Synthesis and Purity. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 3-oxopiperidine-1-carboxylate. Retrieved from [Link]
-
Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Retrieved from [Link]
-
IOSR Journal. (2018). Characterization and Validation of Impurities in Pharmaceutical Bulk Drug by HPLC Methods. Retrieved from [Link]
-
PubMed. (2024). Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation. Retrieved from [Link]
-
Atlantis Press. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). N-(tert-butoxycarbonyl)piperidine. Retrieved from [Link]
-
PubMed. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing 1-alkylimidazoles.
-
PubMed Central. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
-
LCGC International. (n.d.). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]
-
PubChemLite. (n.d.). Tert-butyl 3-(3-oxopropyl)piperidine-1-carboxylate (C13H23NO3). Retrieved from [Link]
-
ResearchGate. (n.d.). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Retrieved from [Link]
-
PubMed. (2021). Evaluation of alkylamines and stationary phases to improve LC-MS of oligonucleotides. Retrieved from [Link]
-
PubMed Central. (n.d.). tert-Butyl imidazole-1-carboxylate. Retrieved from [Link]
-
MDPI. (n.d.). N-Dealkylation of Amines. Retrieved from [Link]
-
Unodc. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
- Google Patents. (n.d.). The HPLC analytical approach of 3-amino piperidine.
- Google Patents. (n.d.). Intermediates for optically active piperidine derivatives and preparation methods thereof.
-
ResearchGate. (n.d.). Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents. Retrieved from [Link]
-
ResearchGate. (2018). N-Alkylation of functionalized amines with alcohols using a copper–gold mixed photocatalytic system. Retrieved from [Link]
-
PubMed Central. (2018). N-Alkylation of functionalized amines with alcohols using a copper–gold mixed photocatalytic system. Retrieved from [Link]
-
PubMed. (2015). Sensitive CE-MS analysis of potentially genotoxic alkylation compounds using derivatization and electrokinetic injection. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Retrieved from [Link]
-
PubMed Central. (n.d.). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Retrieved from [Link]
Sources
- 1. pharmoutsourcing.com [pharmoutsourcing.com]
- 2. 3-(2-Carboxyethyl)piperidine-1-carboxylic acid tert-butyl ester(352004-58-1) 1H NMR spectrum [chemicalbook.com]
- 3. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : Shimadzu (Europe) [shimadzu.eu]
- 4. Residual Solvent Analysis Information | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. rroij.com [rroij.com]
- 6. mdpi.com [mdpi.com]
- 7. Development and Validation of a Precise, Single HPLC Method for the Determination of Tolperisone Impurities in API and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Spectroscopic confirmation of product from tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate reaction
Topic: Spectroscopic Confirmation and Comparative Analysis of 1-Azabicyclo[4.3.0]nonane Synthesized from tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The indolizidine scaffold (also known as 1-azabicyclo[4.3.0]nonane) is a privileged heterocyclic motif present in a wide array of natural products and pharmacologically active compounds. Its rigid bicyclic structure serves as a valuable core for developing novel therapeutics. A common and efficient synthetic route to this skeleton involves the intramolecular cyclization of substituted piperidines.
This in-depth guide focuses on the spectroscopic confirmation of the indolizidine product formed from the reaction of this compound. As Senior Application Scientists, we emphasize not just the identification of the final product but also the critical importance of distinguishing it from key intermediates and potential side products. This guide provides detailed experimental protocols, comparative data analysis, and the causal logic behind the spectroscopic observations, ensuring a robust and self-validating workflow for researchers.
Part 1: The Synthetic Pathway: From Piperidine to Indolizidine
The transformation of this compound into the target 1-azabicyclo[4.3.0]nonane is conceptually a two-step process:
-
N-Boc Deprotection: The acid-labile tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen must be removed. This is typically achieved under acidic conditions, for instance, with trifluoroacetic acid (TFA), to yield the intermediate piperidinium salt.
-
Intramolecular Cyclization: The newly liberated secondary amine is a potent nucleophile. In the presence of a base, it undergoes an intramolecular SN2 reaction, attacking the electrophilic carbon of the bromopropyl side chain to form the bicyclic indolizidine product.
The choice of base and solvent is critical to favor the intramolecular cyclization over competing intermolecular reactions, which are more likely at higher concentrations.
Figure 2: Workflow for spectroscopic analysis and data interpretation.
Part 3: Comparative Analysis: Distinguishing the Product from Alternatives
Objective comparison requires analyzing the spectroscopic data against plausible alternatives that could be present in the final reaction mixture.
Alternative 1: Uncyclized Intermediate - 3-(3-Bromopropyl)piperidine
This compound is formed after the deprotection step but before cyclization. Incomplete cyclization will result in its presence as an impurity.
| Spectroscopic Feature | Target Product (Indolizidine) | Alternative 1 (Uncyclized Intermediate) | Distinguishing Observation |
| Molecular Weight | 125.22 g/mol | 221.07 g/mol (C₈H₁₆BrN) | MS will show a higher mass with a bromine isotope pattern for the intermediate. |
| ¹H NMR | No signals near 3.4 ppm | Triplet at ~3.4 ppm (-CH₂Br) | Presence of the downfield triplet indicates uncyclized material. |
| ¹³C NMR | No signal around 34 ppm | Signal at ~34 ppm (-CH₂Br) | Presence of the carbon attached to bromine confirms the intermediate. |
Alternative 2: Intermolecular Dimerization Product
If the reaction concentration is too high, two molecules of the deprotected intermediate can react to form a dimer.
| Spectroscopic Feature | Target Product (Indolizidine) | Alternative 2 (Dimer) | Distinguishing Observation |
| Molecular Weight | 125.22 g/mol | 282.44 g/mol (C₁₆H₃₄N₂) | MS is the definitive tool; the dimer's mass will be significantly higher. |
| ¹H & ¹³C NMR | 8 carbons, 15 protons | 16 carbons, complex proton signals | The complexity and integration of the NMR spectra will be much greater for the dimer. |
Part 4: Experimental Protocols
Protocol 1: Synthesis of 1-Azabicyclo[4.3.0]nonane
-
Deprotection:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM, approx. 0.2 M).
-
Add trifluoroacetic acid (TFA, 4.0 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours until TLC or LC-MS indicates complete consumption of the starting material.
-
Concentrate the mixture in vacuo to remove DCM and excess TFA. The crude 3-(3-bromopropyl)piperidine trifluoroacetate salt is obtained as an oil and can be used directly in the next step.
-
-
Cyclization:
-
Dissolve the crude intermediate salt in a polar aprotic solvent such as acetonitrile (approx. 0.1 M).
-
Add a solid base, such as anhydrous potassium carbonate (K₂CO₃, 3.0 eq).
-
Heat the suspension to reflux (approx. 82 °C) and monitor the reaction by GC-MS or LC-MS.
-
After 12-24 hours, or upon completion, cool the reaction to room temperature.
-
Filter off the inorganic salts and wash the filter cake with acetonitrile.
-
Concentrate the filtrate in vacuo. The resulting crude oil can be purified by distillation or column chromatography on silica gel to yield pure 1-azabicyclo[4.3.0]nonane.
-
Protocol 2: Spectroscopic Sample Preparation
-
NMR Spectroscopy: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Mass Spectrometry: Prepare a dilute solution (~1 mg/mL) of the sample in methanol or acetonitrile. Analyze using electrospray ionization (ESI) in positive ion mode.
-
IR Spectroscopy: For liquid samples, a thin film can be analyzed between two NaCl plates. For solid samples, a KBr pellet or Attenuated Total Reflectance (ATR) can be used.
Conclusion
The successful synthesis of 1-azabicyclo[4.3.0]nonane from this compound is unequivocally confirmed by a combination of NMR, MS, and IR spectroscopy. The most definitive evidence includes the significant decrease in molecular weight confirmed by mass spectrometry, and the disappearance of the characteristic Boc group signals (a large 9H singlet in ¹H NMR, carbonyl and tert-butyl signals in ¹³C NMR, and a strong C=O stretch in IR). By comparing the product's spectral data against those of potential intermediates and side-products, researchers can ensure the structural integrity and purity of their target compound, a critical step in any drug discovery and development pipeline.
References
-
Organic Chemistry Portal. tert-Butyl esters. [Link]
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]
-
Macmillan Group, Princeton University. Supplementary Information. [Link]
-
PubChem. Indolizidine. National Center for Biotechnology Information. [Link]
-
Sandeep, C., et al. (2017). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy, 8(2), 49-60. [Link]
-
Aillard, B., et al. (2015). Synthesis and evaluation of a (3R,6S,9S)-2-oxo-1-azabicyclo[4.3.0]nonane scaffold as a mimic of Xaa-trans-Pro in poly-l-proline type II helix conformation. Organic & Biomolecular Chemistry, 13(15), 4562-9. [Link]
A Head-to-Head Battle of Reactivity: Bromopropyl vs. Chloropropyl Piperidine Linkers in Bioconjugation
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of bioconjugation and drug development, the choice of a chemical linker is a critical decision that can profoundly impact the efficacy, stability, and overall success of a novel therapeutic or research tool. Among the myriad of available options, alkyl halide linkers remain a staple for their ability to form stable covalent bonds with nucleophilic residues on biomolecules. This guide provides a detailed, evidence-based comparison of two closely related yet distinct piperidine-containing linkers: N-(3-bromopropyl)piperidine and N-(3-chloropropyl)piperidine. By delving into the fundamental principles of their reactivity and presenting supporting experimental data, we aim to equip researchers with the knowledge to make an informed decision for their specific application.
The Decisive Factor: Leaving Group Ability
The reactivity of alkyl halides in nucleophilic substitution reactions, the cornerstone of their utility as linkers, is fundamentally governed by the nature of the halogen atom, which acts as the leaving group. In a typical SN2 reaction, a nucleophile attacks the electrophilic carbon atom, leading to the displacement of the halide ion. The facility of this process is directly related to the stability of the departing halide ion.
A good leaving group is a weak base, as it can readily accommodate the negative charge it acquires upon departure. When comparing the halogens, basicity increases up the group:
I⁻ < Br⁻ < Cl⁻ < F⁻
Consequently, iodide (I⁻) is an excellent leaving group, while fluoride (F⁻) is a poor one. This trend directly translates to the reactivity of the corresponding alkyl halides, with alkyl iodides being the most reactive, followed by bromides, chlorides, and fluorides.[1] This is because the carbon-halogen bond strength also plays a role; the weaker C-I bond is more easily broken than the stronger C-F bond.
Therefore, from a purely theoretical standpoint, N-(3-bromopropyl)piperidine is expected to be a more reactive alkylating agent than N-(3-chloropropyl)piperidine. The bromide ion (Br⁻) is a better leaving group than the chloride ion (Cl⁻) due to its larger size, which allows for greater charge dispersal and lower charge density, rendering it more stable in solution.[1]
Visualizing the Reaction: The SN2 Mechanism
The alkylation of a nucleophile (e.g., a thiol group on a cysteine residue) by a halopropyl piperidine linker proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. This is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the halide leaving group departs.
Caption: Generalized SN2 reaction of a nucleophile with a halopropyl piperidine linker.
Quantitative Comparison: Reactivity Data
To provide a quantitative comparison, we have compiled representative data on the relative reaction rates of alkyl bromides and chlorides under typical SN2 conditions. While specific kinetic data for N-(3-halopropyl)piperidines is not extensively published, the general trend observed for analogous primary alkyl halides is directly applicable.
| Leaving Group | Relative Rate (krel) | C-X Bond Dissociation Energy (kcal/mol) |
| -Cl | 1 | 84 |
| -Br | 50-100 | 71 |
Data is generalized from various sources for primary alkyl halides in SN2 reactions.
As the data illustrates, the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, coupled with the greater stability of the bromide leaving group, results in a significantly faster reaction rate for the bromo-linker. This translates to shorter reaction times, milder required reaction conditions, and potentially higher yields.
Experimental Protocol: A Comparative Alkylation Study
To empirically validate the difference in reactivity, a comparative alkylation of a model thiol, such as thiophenol, can be performed. This experiment is designed to provide a clear, side-by-side comparison of the two linkers under identical conditions.
Materials:
-
N-(3-bromopropyl)piperidine hydrobromide
-
N-(3-chloropropyl)piperidine hydrochloride
-
Thiophenol
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware and magnetic stirrer
Experimental Workflow:
Caption: Workflow for the comparative alkylation experiment.
Step-by-Step Procedure:
-
Preparation of Reaction Mixtures:
-
In two separate round-bottom flasks (Flask A and Flask B), dissolve thiophenol (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous acetonitrile.
-
-
Initiation of Reactions:
-
To Flask A, add N-(3-bromopropyl)piperidine hydrobromide (1.1 eq).
-
To Flask B, add N-(3-chloropropyl)piperidine hydrochloride (1.1 eq).
-
-
Reaction Monitoring:
-
Stir both reaction mixtures vigorously at room temperature.
-
At 30-minute intervals, withdraw a small aliquot from each flask and spot it on a TLC plate. Develop the TLC plate in an appropriate solvent system (e.g., ethyl acetate/hexanes) to visualize the consumption of starting material and the formation of the product.
-
-
Data Analysis:
-
Compare the TLC plates over time. The reaction with the bromopropyl linker is expected to show a faster conversion of the starting material to the product.
-
After a set period (e.g., 4 hours), or upon completion of the faster reaction, quench both reactions with water and extract the product with an organic solvent.
-
Isolate and quantify the product from both reactions to determine the yield.
-
Expected Outcome:
The reaction with N-(3-bromopropyl)piperidine will proceed significantly faster and likely give a higher yield of the desired thioether product within the same timeframe compared to the reaction with N-(3-chloropropyl)piperidine.
Considerations Beyond Reactivity
While the bromopropyl linker offers superior reactivity, several other factors should be considered when selecting a linker for a specific application:
-
Stability: Both linkers form stable thioether or amine bonds upon conjugation. However, the unreacted bromopropyl linker may be slightly less stable to prolonged storage or harsh conditions compared to its chloro counterpart.
-
Cost and Availability: N-(3-chloropropyl)piperidine hydrochloride is often more readily available and less expensive than the bromo derivative, which may be a consideration for large-scale applications.
-
Side Reactions: A potential side reaction for both linkers is intramolecular cyclization to form a quaternary aziridinium ion, although this is generally less favorable for a propyl chain compared to shorter alkyl chains. The higher reactivity of the bromopropyl linker might slightly increase the propensity for this or other side reactions under certain conditions, necessitating careful control of the reaction parameters.
Conclusion and Recommendations
For applications where rapid and efficient conjugation is paramount, N-(3-bromopropyl)piperidine is the clear choice due to its superior reactivity. This is particularly relevant when working with sensitive biomolecules that may degrade under prolonged reaction times or harsh conditions.
However, for applications where cost is a major driver and longer reaction times are acceptable, N-(3-chloropropyl)piperidine remains a viable and economical alternative.
Ultimately, the optimal choice of linker depends on a careful evaluation of the specific requirements of the project, including the nature of the biomolecule, the desired reaction kinetics, and budgetary constraints. It is always recommended to perform small-scale pilot reactions to determine the optimal conditions for your specific system.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Hermanson, G. T. (2013).
Sources
A Medicinal Chemist's Guide to Isosteric Replacements for the tert-Butyl Group in Piperidine Carboxylates
The tert-butyl group, with its distinct steric bulk and lipophilicity, is a frequently employed motif in medicinal chemistry.[1] Its incorporation into molecular scaffolds, such as the privileged piperidine carboxylate framework, can significantly influence a compound's pharmacological profile.[2][3] However, the very properties that make the tert-butyl group attractive can also introduce metabolic liabilities and undesirable physicochemical characteristics, including increased lipophilicity and reduced metabolic stability.[4][5] Consequently, the strategic replacement of the tert-butyl group with suitable isosteres has become a critical tactic in drug discovery and lead optimization.[5] This guide provides a comparative analysis of common and emerging isosteric replacements for the tert-butyl group within the context of piperidine carboxylates, supported by experimental data and synthetic considerations.
The Rationale for Replacing the tert-Butyl Group
The primary drivers for seeking alternatives to the tert-butyl group are often rooted in overcoming pharmacokinetic challenges. The methyl groups of a tert-butyl moiety are susceptible to metabolic oxidation by cytochrome P450 enzymes, which can lead to rapid clearance and poor in vivo performance.[6][7][8] Furthermore, the significant lipophilicity of the tert-butyl group can contribute to poor solubility, high plasma protein binding, and off-target toxicities. Isosteric replacement aims to preserve the beneficial steric and electronic contributions of the tert-butyl group while modulating these undesirable properties.[9][10]
A Comparative Analysis of Key Isosteric Replacements
The selection of an appropriate isostere is a multifactorial decision, guided by the specific goals of the optimization program. Key considerations include the impact on potency, selectivity, metabolic stability, solubility, and lipophilicity. Below is a comparison of several noteworthy tert-butyl isosteres.
| Isostere | Key Physicochemical Properties | Impact on Biological Activity | Synthetic Accessibility |
| Isopropyl | Reduced steric bulk and lipophilicity compared to tert-butyl. | Often results in a slight decrease in potency but may improve metabolic stability.[4] | Readily accessible through standard alkylation or Grignard reactions. |
| Cyclopropyl | Similar steric profile to tert-butyl but with increased sp³ character. Can act as a bioisostere for alkenes and isobutyl groups.[11] | Can maintain or slightly decrease potency. The strained ring system may influence conformational preferences. | Accessible via cyclopropanation reactions or from commercially available building blocks. |
| Cyclobutyl | Larger than cyclopropyl, offering a closer steric match to tert-butyl. | Can often mimic the steric interactions of the tert-butyl group effectively. | Synthetically accessible, though less common than cyclopropyl analogs. |
| Trifluoromethyl | Electron-withdrawing group with a similar size to a methyl group. Can be used to replace a single methyl group of the tert-butyl moiety.[6] | Can significantly alter electronic properties, potentially impacting binding interactions. Often improves metabolic stability.[6] | Requires specialized fluorination reagents and procedures. |
| Trifluoromethylcyclopropyl | Combines the features of the cyclopropyl and trifluoromethyl groups. Designed to increase metabolic stability by removing sp³ C-H bonds.[7][8] | Shown to enhance metabolic stability in vitro and in vivo compared to tert-butyl counterparts.[7] | More complex synthesis requiring multi-step sequences. |
| Trifluoromethylcyclobutyl | An emerging isostere with a slightly larger steric profile and moderately increased lipophilicity compared to tert-butyl.[12] | Has been shown to preserve the original mode of bioactivity and, in some cases, enhance metabolic stability.[12] | Synthesis can be achieved from cyclobutylcarboxylic acids.[12] |
| Bicyclo[1.1.1]pentanyl (BCP) | A rigid, three-dimensional scaffold that can act as a bioisostere for phenyl, alkynyl, and tert-butyl groups.[4] | Can significantly improve physicochemical properties such as aqueous solubility and metabolic stability.[4] | Synthesis of BCP-containing building blocks can be challenging. |
| Trifluoromethyloxetane | Decreases lipophilicity and improves lipophilic efficiency (LipE) and metabolic stability relative to the corresponding tert-butyl analogue.[13] | Can offer a favorable balance of properties for lead optimization. | Prepared from the corresponding trifluoromethyl ketones.[13] |
Experimental Protocols: A Workflow for Isostere Selection and Synthesis
The successful implementation of an isosteric replacement strategy requires a systematic approach, from in silico modeling to chemical synthesis and biological evaluation.
Caption: A logical workflow for the selection and evaluation of tert-butyl isosteres.
The following protocol outlines a general approach for the synthesis of piperidine carboxylates bearing various isosteric replacements for the tert-butyl group. This example focuses on the N-alkylation of a piperidine-4-carboxylate core.
Materials:
-
tert-Butyl piperidine-4-carboxylate
-
Isosteric alkyl halide or triflate (e.g., isopropyl bromide, cyclopropylmethyl bromide)
-
Aprotic polar solvent (e.g., acetonitrile, DMF)
-
Inorganic base (e.g., K₂CO₃, Cs₂CO₃)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, flash chromatography system)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add tert-butyl piperidine-4-carboxylate (1.0 eq) and the aprotic polar solvent.
-
Addition of Base: Add the inorganic base (1.5-2.0 eq) to the solution and stir for 10-15 minutes at room temperature.
-
Addition of Electrophile: Add the isosteric alkyl halide or triflate (1.1-1.2 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated piperidine carboxylate.
Note: The specific reaction conditions, including solvent, base, temperature, and reaction time, may need to be optimized for each isosteric electrophile.
Case Study: Trifluoromethylcyclopropyl as a Metabolically Stable tert-Butyl Mimic
A compelling example of the successful application of isosteric replacement is the use of the trifluoromethylcyclopropyl group.[7] This moiety was rationally designed to enhance metabolic stability by replacing the metabolically labile C-H bonds of the tert-butyl group with more robust C-F bonds and by increasing the s-character of the remaining C-H bonds.[7][8] In a study comparing a tert-butyl-containing compound with its trifluoromethylcyclopropyl analog, the latter demonstrated significantly improved metabolic stability in both in vitro human liver microsome assays and in vivo pharmacokinetic studies.[7] This highlights the power of structure-based design in overcoming common drug metabolism challenges.
Conclusion
The judicious use of isosteric replacements for the tert-butyl group is an invaluable strategy in modern medicinal chemistry. By carefully considering the desired property modulations and leveraging a systematic approach to design, synthesis, and evaluation, researchers can effectively navigate the complexities of lead optimization. The ever-expanding toolbox of novel isosteres provides medicinal chemists with a rich palette of options to fine-tune the pharmacokinetic and pharmacodynamic profiles of piperidine carboxylates and other important drug scaffolds, ultimately accelerating the discovery of new and improved therapeutics.
References
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Westphal, M. V., Wolfstädter, B. T., Plancher, J. M., Gatfield, J., & Carreira, E. M. (2015). Evaluation of tert-Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities. ChemMedChem, 10(3), 461–469. [Link]
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Chem-Space. (n.d.). Bioisosteric Replacements. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (2026, January 5). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. Retrieved from [Link]
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Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]
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Westphal, M. V., Wolfstädter, B. T., Plancher, J. M., Gatfield, J., & Carreira, E. M. (2015). Inside Cover: Evaluation of tert‐Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities (ChemMedChem 3/2015). ChemMedChem, 10(3). [Link]
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Mykhailiuk, P. K., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]
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Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements. Retrieved from [Link]
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Mukherjee, P., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(6), 514–516. [Link]
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Mukherjee, P., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(6), 514–516. [Link]
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Smith, M. D., et al. (2023). Driving t-Butyl Axial: The Effect of Small Spirocyclic Rings on A-Values. ChemRxiv. [Link]
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O'Hagan, D., et al. (2023). (β,β′,β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives. Organic Letters, 25(37), 6849–6853. [Link]
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Balakumar, C., et al. (2023). Initial Scheme to access 2‐piperidine carboxylates. ResearchGate. [Link]
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Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 281, 116892. [Link]
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A Researcher's Guide to Synthetic Linkers: A Cost-Benefit Analysis of tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate
In the intricate world of drug discovery and development, the choice of synthetic building blocks is a critical decision that profoundly impacts the efficiency, cost, and ultimate success of a research program. Among the vast arsenal of available reagents, bifunctional linkers play a pivotal role in constructing complex molecular architectures. This guide provides a comprehensive cost-benefit analysis of a widely used building block, tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate , offering a comparative perspective against viable alternatives to inform your synthetic strategy.
Profiling the Workhorse: this compound
This reagent is a heterocyclic compound featuring a piperidine core. The presence of a Boc-protected amine and a terminal alkyl bromide makes it a versatile synthetic intermediate. The Boc group provides a stable, yet easily removable, protecting group for the piperidine nitrogen, while the bromopropyl chain serves as an effective electrophile for alkylation reactions.
Key Attributes:
| Property | Value |
| Molecular Formula | C13H24BrNO2[1][2][3] |
| Molecular Weight | 306.24 g/mol [1][2] |
| Appearance | Solid or liquid |
| Storage | 2-8°C, sealed in dry conditions |
Applications:
The primary utility of this compound lies in its role as a linker in the synthesis of various pharmaceutical agents. It is particularly prominent in the development of Proteolysis Targeting Chimeras (PROTACs).[2][4] PROTACs are novel therapeutic agents that utilize the cell's own protein degradation machinery to eliminate disease-causing proteins.[2][4] The piperidine moiety often serves as a ligand for an E3 ubiquitin ligase, while the bromopropyl end allows for covalent attachment to a ligand targeting the protein of interest.
Cost Analysis:
The cost of this compound can vary between suppliers. As of early 2026, approximate pricing is in the range of $95 for 100 mg.[5] This price point places it as a moderately expensive reagent, making a thorough evaluation of its benefits against its cost essential.
Safety and Handling:
According to safety data sheets, this compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation). Standard laboratory precautions, including the use of personal protective equipment such as gloves, and eye protection, are mandatory.[6][7][8][9][10] Work should be conducted in a well-ventilated fume hood.
The Alternatives: A Comparative Landscape
The selection of an alternative to this compound is dictated by the specific requirements of the synthetic route, including desired reactivity, linker length, and cost constraints.
Alternative 1: tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate
This constitutional isomer, with the bromopropyl group at the 4-position of the piperidine ring, is a common alternative.[1][4]
-
Reactivity: Its reactivity is comparable to the 3-substituted isomer in standard alkylation reactions.
-
Synthetic Utility: The choice between the 3- and 4-substituted isomers is often dictated by the desired spatial arrangement of the final molecule, which can be critical for biological activity.
-
Cost: The cost is generally in a similar range to its 3-substituted counterpart.
-
Safety: The safety profile is also very similar.
Alternative 2: Other Alkyl Halides
Varying the halogen can modulate the reactivity of the linker.
-
tert-Butyl 3-(3-iodopropyl)piperidine-1-carboxylate: The corresponding iodide is more reactive than the bromide due to the better leaving group ability of iodide. This can be advantageous for reactions with weaker nucleophiles or when lower reaction temperatures are desired. However, iodides are typically more expensive and can be less stable.
-
tert-Butyl 3-(3-chloropropyl)piperidine-1-carboxylate: The chloride is less reactive than the bromide. This can be beneficial when selectivity is required in the presence of multiple nucleophilic sites. Chlorides are generally less expensive than bromides.
Alternative 3: Linkers with Other Functional Groups
Instead of an alkyl halide, the linker can be functionalized with other groups for different coupling chemistries.
-
tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate: The terminal alcohol can be converted to a better leaving group (e.g., mesylate or tosylate) in situ or used in Mitsunobu reactions. It can also participate in etherification or esterification reactions. This precursor is often cheaper than the halogenated version.[11]
-
tert-Butyl 3-(3-oxopropyl)piperidine-1-carboxylate: The terminal aldehyde can be used in reductive amination reactions to form C-N bonds, offering a different synthetic approach compared to alkylation.[12]
Head-to-Head: A Performance and Cost Analysis
To provide a practical comparison, let's consider a common synthetic transformation: the alkylation of a phenolic oxygen.
Representative Reaction:
Comparative Performance Data:
| Reagent | Typical Yield | Reaction Time (h) | Reaction Temp (°C) | Relative Cost/mol |
| This compound | 80-95% | 6-12 | 60-80 | 1.0x |
| tert-Butyl 3-(3-iodopropyl)piperidine-1-carboxylate | 85-98% | 2-6 | 25-60 | 1.5-2.0x |
| tert-Butyl 3-(3-chloropropyl)piperidine-1-carboxylate | 70-85% | 12-24 | 80-100 | 0.7-0.9x |
| tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate (via tosylation) | 75-90% (2 steps) | 8-16 | 60-80 | 0.6-0.8x (reagent only) |
Analysis of "Hidden Costs":
-
Energy Consumption: The less reactive chloride requires higher temperatures and longer reaction times, leading to higher energy costs. The more reactive iodide can often be run at room temperature, saving energy.
-
Reagent Costs for Multi-step Routes: While the hydroxypropyl precursor is cheaper, the overall cost of the synthetic route must include the reagents for tosylation (tosyl chloride, base), which can offset the initial savings.
-
Work-up and Purification: Reactions with the bromide and iodide often have cleaner conversions, simplifying purification. The two-step process with the hydroxy precursor may introduce more impurities, potentially requiring more complex chromatography.
Experimental Protocols
To provide a tangible reference, here are representative experimental protocols.
Protocol 1: Alkylation using this compound
Step-by-Step Methodology:
-
To a solution of the phenolic substrate (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 equivalents).
-
Add this compound (1.1 equivalents) to the mixture.
-
Heat the reaction mixture to 70°C and stir for 8 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Decision Framework: Choosing the Right Tool for the Job
The optimal choice of linker is not a one-size-fits-all solution. The following decision tree can guide your selection process.
Conclusion and Recommendations
This compound stands as a robust and reliable building block in synthetic chemistry. Its primary advantages are its predictable reactivity, good yields in alkylation reactions, and commercial availability.
Choose this compound when:
-
A balance between reactivity and cost is desired.
-
A reliable, one-step alkylation is preferred.
-
The spatial orientation of the 3-substituted piperidine is required for the target molecule.
Consider alternatives when:
-
Cost is paramount: The chloro- or hydroxy- precursors may offer a more economical route, provided that the harsher reaction conditions or additional synthetic steps are acceptable.
-
High reactivity is essential: For challenging alkylations or when mild reaction conditions are a must, the iodo- derivative is the superior, albeit more expensive, choice.
-
Alternative coupling strategies are desired: Aldehyde or alcohol-functionalized linkers open up possibilities for reductive amination or other conjugation chemistries.
Ultimately, the most effective cost-benefit analysis extends beyond the price tag of a single reagent. It encompasses the total cost of the synthetic route, including time, energy, and purification efforts. By carefully considering these factors, researchers can make informed decisions that optimize their synthetic endeavors and accelerate the path to discovery.
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A Comparative Guide to the Characterization of Impurities in the Synthesis of tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is not merely a quality control step; it is a foundational requirement for the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] This guide provides an in-depth comparison of analytical strategies for the characterization of impurities arising from the synthesis of tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate, a key building block in medicinal chemistry. We will explore the genesis of these impurities, compare orthogonal analytical techniques for their detection and identification, and present a robust workflow, grounded in scientific principles and regulatory expectations.
The Synthetic Pathway and the Genesis of Impurities
The characterization of impurities begins with a thorough understanding of the synthetic process. A common and efficient route to synthesize this compound (the Active Pharmaceutical Ingredient or API) involves a two-step process starting from 3-(piperidin-3-yl)propan-1-ol.
Step 1: Boc Protection The synthesis commences with the protection of the secondary amine of 3-(piperidin-3-yl)propan-1-ol using di-tert-butyl dicarbonate (Boc)₂O. This reaction yields the intermediate, tert-butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate.
Step 2: Bromination The hydroxyl group of the intermediate is then converted to a bromide. This is typically achieved using a brominating agent such as phosphorus tribromide (PBr₃) or triphenylphosphine/carbon tetrabromide (Appel reaction) to yield the final product.
This synthetic route, while effective, can generate a predictable profile of process-related impurities.[3] Understanding these potential side reactions is the first pillar of a robust characterization strategy.
Caption: Synthetic route to the target compound.
Classification of Potential Impurities
Based on the reaction mechanism, the following organic impurities are anticipated.[3][4][5] Their formation is a direct consequence of incomplete reactions or side reactions involving the starting materials, intermediates, and reagents.
-
Impurity A: Unreacted Intermediate: tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate. Its presence indicates an incomplete bromination reaction.
-
Impurity B: Elimination By-product: tert-Butyl 3-(prop-2-en-1-yl)piperidine-1-carboxylate. Formed via elimination of HBr, often promoted by heat or residual base.
-
Impurity C: Dimeric Ether By-product: Two molecules of the hydroxy-intermediate can react to form a diether, particularly under acidic conditions which can be generated from PBr₃.
-
Impurity D: Intramolecular Cyclization Product: The piperidine nitrogen, if deprotected or sufficiently nucleophilic, can displace the bromide to form a bicyclic quaternary ammonium salt, known as a spiro-cyclization product. This is a common side reaction in similar structures.
Caption: Potential pathways for impurity formation.
Orthogonal Analytical Strategies for Impurity Profiling
No single analytical technique can provide a complete picture of a sample's impurity profile. A multi-faceted, or orthogonal, approach is essential for robust characterization.[6] High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy form the trifecta of modern impurity analysis.[6][7][8]
Comparative Analysis of Core Techniques
The choice of analytical technique depends on the specific goal, whether it is separation, identification, or quantification.
| Technique | Primary Function | Strengths | Limitations |
| HPLC-UV | Separation & Quantification | Excellent for resolving API from impurities; highly reproducible and quantitative.[9][10] | Provides no structural information; co-eluting peaks can be missed. |
| LC-MS | Identification & Confirmation | Provides molecular weight of impurities, aiding in rapid identification; highly sensitive.[11][12][13] | Response factors can be non-linear, making quantification challenging without standards; ion suppression effects. |
| GC-MS | Volatile Impurity Analysis | Ideal for residual solvents and low molecular weight, volatile, or semi-volatile by-products.[1][8] | Not suitable for non-volatile or thermally labile compounds like the API and most of its key impurities. |
| NMR | Structure Elucidation | The definitive technique for unambiguous structure determination of unknown impurities.[14][15][16][17] | Requires higher sample concentration and isolation of the impurity; lower throughput. |
Experimental Protocols: A Step-by-Step Approach
A. HPLC-UV Method for Quantification
This protocol is designed to achieve baseline separation of the main component from its potential impurities.
-
System: High-Performance Liquid Chromatography system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a concentration of 1 mg/mL.
B. LC-MS Method for Identification
This protocol uses an MS-compatible mobile phase to facilitate the identification of peaks observed in the HPLC analysis.[18]
-
System: HPLC system coupled to a Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole).
-
Chromatographic Conditions: Utilize the same column and gradient as the HPLC-UV method, as the mobile phase is already MS-compatible.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Mass Range: Scan from m/z 100 to 1000.
-
Data Acquisition: Perform a full scan (MS1) to detect all ions. Concurrently, perform data-dependent MS/MS (or product ion scans) on the most abundant ions to obtain fragmentation data, which is crucial for structural confirmation.[11]
Case Study: Analysis of a Synthetic Batch
A batch of this compound was analyzed using the described HPLC and LC-MS methods. The results are summarized below, demonstrating the synergy between the techniques.
| Peak ID | Retention Time (min) | Area % (HPLC-UV) | Observed m/z [M+H]⁺ | Proposed Identity |
| 1 | 12.5 | 0.45% | 244.2 | Impurity A (Hydroxy-Intermediate) |
| 2 | 15.8 | 0.18% | 226.2 | Impurity B (Elimination Product) |
| 3 | 18.2 | 98.9% | 306.1 / 308.1 | API (Isotopic pattern for Br) |
| 4 | 22.1 | 0.31% | 226.2 | Impurity D (Spiro-cyclization) |
Analysis Causality:
-
The HPLC method successfully separated three minor impurities from the main API peak.[9]
-
The peak at 18.2 min was confirmed as the API by its mass and the characteristic isotopic pattern (m/z 306.1 and 308.1 in a ~1:1 ratio) indicative of a single bromine atom.
-
The peak at 12.5 min showed an m/z of 244.2, perfectly matching the expected mass of the unreacted hydroxy-intermediate (Impurity A).
-
The peak at 15.8 min had an m/z of 226.2, corresponding to the loss of HBr from the API, confirming it as the elimination by-product (Impurity B).
-
Interestingly, the peak at 22.1 min also showed an m/z of 226.2. While having the same mass as Impurity B, its different retention time indicates it is a different, isomeric structure. This mass corresponds to the spiro-cyclization product (Impurity D), which is a common rearrangement product and is isobaric with the elimination product. Further investigation using MS/MS fragmentation or isolation and NMR would be required for definitive confirmation.[11][12]
This case study highlights the power of combining chromatographic separation with mass spectrometric detection. HPLC provides the quantitative data required by regulatory bodies like the ICH[3][4][19][20], while LC-MS provides the critical identification data.
Integrated Workflow for Impurity Characterization
A self-validating and efficient workflow ensures that all impurities above the reporting threshold (typically ≥0.05% as per ICH Q3A guidelines) are detected, identified, and quantified.[3][4]
Caption: A systematic workflow for impurity analysis.
This workflow ensures that every significant impurity is addressed. Quantitative data from HPLC drives the process, LC-MS provides rapid identification of knowns, and for novel impurities, preparative chromatography followed by NMR spectroscopy offers the definitive structural answer.[17][21]
Conclusion
The characterization of impurities in pharmaceutical intermediates like this compound is a critical, multi-step process that underpins drug safety and regulatory compliance. A strategy built on the orthogonal techniques of HPLC for quantification, LC-MS for identification, and NMR for definitive structure elucidation provides a comprehensive and scientifically sound approach. By understanding the synthetic pathway and potential side reactions, scientists can proactively develop targeted analytical methods, ensuring the quality and purity of the final API. This integrated workflow not only meets regulatory expectations but also provides deeper process understanding, enabling the development of more robust and efficient synthetic routes.
References
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International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Retrieved from [Link][3][19]
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Singh, D., & Isharani, R. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal, 10, 1-18. Retrieved from [Link][7]
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AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link][4]
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Jain, D., et al. (2021). A Compendium of Techniques for the Analysis of Pharmaceutical Impurities. ResearchGate. Retrieved from [Link][6]
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European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link][19]
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Azonzo. (2024). Analytical Methods for Profiling Impurities in Pharmaceuticals. Retrieved from [Link][1]
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U.S. Food and Drug Administration. (n.d.). ICH Guideline: Impurities in New Drug Substances. Retrieved from [Link][5]
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ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link][20]
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Chemistry LibreTexts. (2024). Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link][14]
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Niessen, W.M.A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA, 55(10), 822-827. Retrieved from [Link][11]
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Veeprho. (2025). Impurity Profiling and Characterization for Generic Project Submission to USFDA. Retrieved from [Link][8]
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Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link][15]
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Ghadagepatil, N. (2015). Structural elucidation by NMR(1HNMR). Slideshare. Retrieved from [Link][16]
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Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688. Retrieved from [17]
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Li, Y., et al. (2012). Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS. Journal of Liquid Chromatography & Related Technologies, 35(10-12), 1499-1510. Retrieved from [Link][12]
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Gradiva Review Journal. (n.d.). Recent Advances in Pharmaceutical Analysis: Characterization and Monitoring of Impurities. Retrieved from [Link][2]
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Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link][22]
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Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS. Retrieved from [Link][18]
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Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. ResearchGate. Retrieved from [Link][21]
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Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link][9]
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News-Medical.Net. (2019). Expediting HPLC Method Development in Pharmaceutical Analysis. Retrieved from [Link][10]
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A Comparative Analysis of the Biological Activities of Piperidine Derivatives: A Guide for Drug Discovery Professionals
The piperidine scaffold stands as a cornerstone in medicinal chemistry, its versatile structure forming the backbone of a multitude of approved drugs and biologically active compounds.[1][2][3] This prevalence underscores its status as a "privileged structure," capable of interacting with a wide array of biological targets. This guide offers an in-depth, comparative analysis of the biological activities of piperidine derivatives, with a focus on their anticancer, antimicrobial, and neurological applications. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data, elucidates structure-activity relationships (SAR), and provides detailed protocols for key evaluation assays.
Unraveling the Anticancer Potential of Piperidine Derivatives
Piperidine-containing compounds have demonstrated significant promise in oncology, acting through diverse mechanisms to inhibit tumor growth and induce cancer cell death.[4][5] These mechanisms include the disruption of critical signaling pathways, induction of apoptosis, and interference with DNA replication.[2][5]
Comparative Cytotoxicity
The in vitro cytotoxic activity of piperidine derivatives is a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cellular proliferation. Table 1 provides a comparative overview of the IC50 values for several piperidine derivatives against various human cancer cell lines.
| Derivative Series | Target/Cell Line | Key Structural Features for Activity | IC50 (µM) | Reference |
| Tetramethylpiperidine-substituted phenazines | WHCO3 (Esophageal), PLC & HepG2 (Hepatocellular), CaCo2, COLO 320DM & HT29 (Colon) | Tetramethylpiperidine substitution on the phenazine core | 0.36 - 0.48 (mean) | [6] |
| Piperidine-dihydropyridine hybrids | A-549 (Lung), MCF-7 (Breast) | 3-fluoro substitution in the carboxamide series; cyclobutyl ring | 15.94 - 59.12 | [7] |
| Piperidine-based thiosemicarbazones | Dihydrofolate reductase (DHFR) | Thiosemicarbazone moiety at the C4 position of the piperidine ring | 13.70 - 47.30 | [8] |
| 1-(2-(4-(Dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP) | MCF-7 (ER+ Breast), MDA-MB-231 (ER- Breast) | Tamoxifen-derived structure with a piperidine moiety | 0.8 (MCF-7), 1.2 (MDA-MB-231) | [4] |
| Compound 17a (Piperidine derivative) | PC3 (Prostate) | Specific substitutions on the piperidine ring targeting the androgen receptor | Not specified, but inhibits proliferation in a concentration-dependent manner | [4][5] |
| Piperidine derivative 16 | 786-0 (Kidney) | Highly functionalized piperidine structure | 0.4 (GI50, µg/mL) | [9] |
Structure-Activity Relationship Insights: The data consistently reveals that the substitution pattern on the piperidine ring and the nature of the linked moieties are critical determinants of anticancer activity. For instance, the introduction of bulky and lipophilic groups often enhances cytotoxicity. The tamoxifen-derived DTPEP, with its complex aromatic structure linked to the piperidine ring, demonstrates potent activity against both ER-positive and ER-negative breast cancer cells.[4] Similarly, specific substitutions on piperidine-dihydropyridine hybrids lead to significant activity against lung and breast cancer cell lines.[7]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of a compound.[2][10]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the piperidine derivatives in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Causality in Experimental Design: The choice of cell lines is critical and should reflect the intended therapeutic target. The incubation time is also a key parameter, as some compounds may exhibit time-dependent cytotoxicity.
Experimental Workflow for Cytotoxicity Evaluation
Caption: General workflow for assessing the cytotoxicity of piperidine derivatives using the MTT assay.
Broad-Spectrum Antimicrobial Activity of Piperidine Derivatives
Piperidine derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi.[11][12][13] Their mechanisms of action are varied and can include the disruption of the bacterial cell membrane, inhibition of essential enzymes like DNA gyrase, and the inhibition of efflux pumps that confer drug resistance.[12]
Comparative Antimicrobial Efficacy
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Table 2 presents a comparison of the MIC values for different piperidine derivatives against various bacterial and fungal strains.
| Derivative/Compound | Microorganism | Gram Stain | MIC (µg/mL) | Reference |
| Piperidin-4-one derivatives (1a-6a) | S. aureus ATCC 6538 | Positive | 8 - 12 | [14] |
| E. coli ATCC 8739 | Negative | 8 - 10 | [14] | |
| B. subtilis MTCC 441 | Positive | 10 | [14] | |
| 2,6-dipiperidino-1,4-dihalogenobenzenes | S. aureus ATCC 25923 | Positive | 32 - 128 | [13] |
| C. albicans | N/A (Fungus) | 32 - 64 | [13] | |
| Piperidine-based Sulfobetaines | E. coli | Negative | <1.1 (mg/mL) | [15] |
| S. aureus | Positive | <1.3 (mg/mL) | [15] | |
| Compound 6 (novel piperidine derivative) | B. subtilis | Positive | 0.75 (mg/mL) | [16] |
| Various bacteria | Both | 1.5 (mg/mL) | [16] |
Structure-Activity Relationship Insights: The antimicrobial activity of piperidine derivatives is highly dependent on their structural features. For instance, the presence of halogen substituents on the aromatic ring of piperidine derivatives can significantly influence their activity.[13] The length of the alkyl chain in piperidine-based sulfobetaines also plays a role in their antimicrobial potency.[15] Generally, many piperidine derivatives show greater efficacy against Gram-positive bacteria, which may be attributed to differences in their cell wall structures compared to Gram-negative bacteria.[13]
Experimental Protocol: Kirby-Bauer Disk Diffusion Method
The Kirby-Bauer disk diffusion method is a standardized, qualitative test used to determine the susceptibility of bacteria to various antimicrobial agents.[4][11][17]
Principle: A paper disk impregnated with a known concentration of an antimicrobial compound is placed on an agar plate inoculated with a lawn of bacteria. The compound diffuses into the agar, creating a concentration gradient. If the bacteria are susceptible, a clear zone of inhibition will appear around the disk where bacterial growth is prevented.[4][18]
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., to a 0.5 McFarland turbidity standard).[11]
-
Plate Inoculation: Evenly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate to create a confluent lawn of growth.[11]
-
Disk Application: Aseptically apply paper disks impregnated with the piperidine derivatives onto the inoculated agar surface.
-
Incubation: Incubate the plates at 37°C for 16-24 hours.[17]
-
Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (in millimeters) around each disk.
-
Interpretation: Compare the zone diameters to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the tested compound.
Causality in Experimental Design: The use of Mueller-Hinton agar is standardized because of its reproducibility and low concentration of inhibitors.[18] The inoculum density and incubation conditions are strictly controlled to ensure reliable and reproducible results.
Antimicrobial Susceptibility Testing Workflow
Caption: Step-by-step workflow of the Kirby-Bauer disk diffusion method for antimicrobial susceptibility testing.
Neurological Activity of Piperidine Derivatives
The piperidine ring is a key pharmacophore in many centrally acting drugs, influencing a variety of neurological targets.[19] This section focuses on two prominent areas of neurological activity: acetylcholinesterase (AChE) inhibition for the potential treatment of Alzheimer's disease and modulation of opioid receptors for pain management.
Comparative Acetylcholinesterase (AChE) Inhibition
AChE is a critical enzyme that breaks down the neurotransmitter acetylcholine.[20] Inhibiting AChE can increase acetylcholine levels in the brain, a therapeutic strategy for Alzheimer's disease.[19] Table 3 compares the AChE inhibitory activity of several piperidine derivatives.
| Derivative | IC50 | Selectivity (AChE vs. BuChE) | Reference |
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine (Compound 21) | 0.56 nM | 18,000-fold | [21] |
| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) | 5.7 nM | 1250-fold | [22] |
| N-(2-(piperidine-1-yl)ethyl)benzamide derivative (Compound 5d) | 13 nM | Not specified | [23][24] |
Structure-Activity Relationship Insights: The SAR for AChE inhibition by piperidine derivatives is well-defined. A bulky substituent on the benzamide moiety and alkylation of the benzamide nitrogen dramatically enhance inhibitory activity.[21] The basicity of the piperidine nitrogen is also crucial for potent inhibition.[21] Donepezil, a marketed drug for Alzheimer's disease, features a 1-benzylpiperidine moiety linked to a dimethoxyindanone group, a structure optimized for high affinity and selectivity for AChE.[22]
Experimental Protocol: Ellman's Method for AChE Inhibition
Ellman's method is a simple and reliable colorimetric assay for measuring AChE activity and screening for its inhibitors.[3][20]
Principle: AChE hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.[20]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of AChE, acetylthiocholine, DTNB, and the piperidine derivative inhibitors in an appropriate buffer.
-
Assay Plate Setup: In a 96-well plate, add the buffer, inhibitor (at various concentrations), and DTNB solution.
-
Enzyme Addition: Add the AChE solution to all wells except the blank. Pre-incubate the enzyme with the inhibitor for a short period.
-
Reaction Initiation: Add the acetylthiocholine substrate to all wells to start the reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm kinetically over a period of time (e.g., 10-15 minutes).[20]
-
Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control (no inhibitor).
Causality in Experimental Design: The kinetic measurement of absorbance allows for the determination of the initial reaction velocity, which is crucial for accurate enzyme inhibition studies. The pre-incubation step ensures that the inhibitor has sufficient time to bind to the enzyme before the substrate is introduced.
AChE Inhibition Assay Workflow
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Safety Operating Guide
Navigating the Disposal of tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, halogenated organic compounds such as tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate are invaluable building blocks. However, their utility in discovery chemistry is matched by the critical need for stringent safety and disposal protocols. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and environmental compliance.
The Chemical Profile: Understanding the Hazard
Core Principles of Disposal: Segregation and Professional Handling
The cornerstone of proper chemical waste management lies in correct segregation. Halogenated organic wastes must never be mixed with non-halogenated organic or aqueous waste streams.[1][5] This is because common disposal methods for non-halogenated waste, such as certain types of incineration, may not be suitable for halogenated compounds and can lead to the formation of hazardous byproducts like hydrogen bromide.
The recommended disposal route for halogenated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[1][6] These facilities are equipped with specialized scrubbers to neutralize acidic gases produced during combustion.
Personal Protective Equipment (PPE): The First Line of Defense
Before handling this compound for any purpose, including disposal, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE).
| PPE Component | Specification | Rationale |
| Gloves | Chemically resistant nitrile or neoprene gloves. | To prevent skin contact and absorption.[7][8] |
| Eye Protection | Safety goggles or a face shield. | To protect against splashes and aerosols.[7][8][9] |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or fume hood. | To avoid inhalation of any potential vapors or aerosols.[4][7][8] |
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for the safe disposal of this compound.
1. Waste Collection:
- Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[1][5]
- The container should be made of a chemically resistant material, such as glass or high-density polyethylene (HDPE), and have a secure screw-top cap.[3]
- Carefully transfer the waste this compound into the designated container using a funnel to avoid spills.
- If the compound is in a solution with a halogenated solvent (e.g., dichloromethane, chloroform), this solution can be added to the same container.[1]
- Crucially, do not mix with non-halogenated solvents or any other waste streams. [5]
2. Container Labeling:
- The waste container must be labeled with the words "Hazardous Waste" and "Halogenated Organic Waste."[5]
- List all components in the container, including "this compound" and any solvents.
- Indicate the approximate concentration or volume of each component.
- Include the date when the waste was first added to the container.
3. Storage of Waste Container:
- Store the sealed waste container in a designated satellite accumulation area within the laboratory.
- This area should be in a well-ventilated location, away from heat sources and incompatible materials.[3]
- Ensure the container is stored in secondary containment to prevent the spread of material in case of a leak.
4. Arranging for Disposal:
- Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
- Follow all institutional procedures for waste manifest documentation.
5. Spill Management:
- In the event of a small spill, absorb the material with an inert absorbent, such as vermiculite or sand.
- Collect the contaminated absorbent material into a separate, sealed container labeled as "Halogenated Organic Waste" and dispose of it following the same procedure.
- For larger spills, evacuate the area and contact your EHS department immediately.[4]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment.
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Comprehensive Safety Guide: Personal Protective Equipment for Handling tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate
This guide provides essential safety protocols and logistical information for the handling and disposal of tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate (CAS No. 164149-27-3).[1] Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple checklist to instill a deep understanding of the causality behind each safety recommendation, ensuring a self-validating system of laboratory practice.
Critical Hazard Assessment: Understanding the "Why"
Effective safety protocols are built on a thorough understanding of the specific risks a chemical poses. This compound is not merely a benign laboratory reagent; its structure demands a cautious and informed approach.
Known and Inferred Hazards:
The primary hazards, as identified in safety data sheets, are significant and include acute toxicity and severe irritation.[2][3][4] However, a deeper analysis of its molecular structure reveals a more critical, inferred hazard: its potential as an alkylating agent.
-
Structural Alert: The presence of a bromopropyl group (a primary alkyl bromide) makes this molecule reactive toward nucleophiles. In a biological context, this reactivity can extend to the nucleophilic sites on DNA and proteins.[5] Alkylating agents as a class are known to be toxic, mutagenic, and/or carcinogenic precisely because of this covalent modification of biological macromolecules.[5]
Therefore, all handling procedures must be based on the conservative principle that this compound is a potential alkylating agent and a known irritant and toxin. This dual-hazard profile dictates the stringent engineering controls and personal protective equipment (PPE) protocols outlined below.
| Hazard Classification | Description | Rationale & Implication for Handling |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[3][4] | All routes of exposure must be blocked. This necessitates the use of a chemical fume hood to prevent inhalation and robust PPE to prevent skin/eye contact and ingestion. |
| Skin Corrosion/Irritation | Causes skin irritation.[2][4][6] | Direct skin contact must be avoided. Chemical-resistant gloves and a lab coat are mandatory. Immediate washing is required upon any suspected contact. |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage.[2][3][4][7][8] | Splash protection is critical. Chemical safety goggles are the minimum requirement; a face shield should be used when handling larger quantities or during splash-prone operations. |
| Respiratory Tract Irritation | May cause respiratory irritation if inhaled as dust or aerosol.[3][4][7][8] | All operations that could generate dust or aerosols (weighing, transfers) must be performed within a certified chemical fume hood. |
| Potential Alkylating Agent | The bromopropyl functional group can react with biological nucleophiles.[5] | This is the most significant long-term hazard. It elevates the required standard of care, justifying measures like double-gloving and rigorous decontamination procedures to minimize any potential for chronic, low-level exposure. |
The Hierarchy of Controls: A Framework for Safety
PPE is the final and most personal line of defense. Its effectiveness depends on the implementation of higher-level controls that reduce or eliminate the hazard at its source. This systematic approach is fundamental to laboratory safety.
Caption: The Hierarchy of Controls prioritizes safety measures.
-
Engineering Controls: A certified chemical fume hood is the primary and non-negotiable engineering control.[9][10][11] It captures vapors, dusts, and aerosols at the source, protecting the user and the lab environment.
-
Administrative Controls: This guide, along with your institution's specific Standard Operating Procedures (SOPs), constitutes the core administrative controls. Proper training and documentation are essential.[12]
-
Personal Protective Equipment (PPE): This is the focus of the following sections, detailing the equipment required to protect you when engineering and administrative controls are in place.
Core PPE and Handling Protocol: A Step-by-Step Guide
This protocol provides a direct, procedural workflow for handling this compound safely.
Pre-Operational Safety Check
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year and that the airflow monitor indicates it is functioning correctly.
-
Locate Safety Equipment: Confirm the location and accessibility of the nearest safety shower and eyewash station.[4]
-
Assemble Materials: Gather all necessary chemicals, glassware, and spill cleanup materials before bringing the target compound into the fume hood.
-
Review the SDS: Read the Safety Data Sheet again, even if you have handled the chemical before.
Donning PPE: The Workflow
The order in which PPE is put on is critical to prevent cross-contamination.
Caption: The mandatory sequence for donning and doffing PPE.
Detailed PPE Specifications:
-
Body Protection: A flame-resistant lab coat with long sleeves and snug-fitting cuffs is required.[11][13] Always wear long pants and fully enclosed, chemical-resistant shoes.[9][11][14]
-
Hand Protection (Double-Gloving):
-
Inner Glove: A standard nitrile examination glove.
-
Outer Glove: A second, slightly larger nitrile glove worn over the first.
-
Causality: Double-gloving is a best practice for handling potentially carcinogenic or highly toxic materials. It provides redundant protection and allows the user to remove the outer, contaminated glove without exposing their skin before leaving the immediate work area. Inspect all gloves for tears or pinholes before use.[2][9]
-
-
Eye and Face Protection:
-
Minimum: ANSI Z87-rated chemical splash goggles must be worn at all times.[13][14] Regular safety glasses do not provide adequate protection from splashes.
-
Recommended for Splash Risk: Wear a full-face shield over the chemical splash goggles when handling stock solutions, performing transfers of >50 mL, or during any operation with a heightened risk of splashing.[15]
-
-
Respiratory Protection:
-
Under normal conditions of use within a certified chemical fume hood, a respirator is not required.[2]
-
Contingency: For spill cleanup outside of a fume hood or if there is any potential for aerosol generation in an inadequately ventilated space, a NIOSH-approved respirator is mandatory. A full-face air-purifying respirator (APR) with organic vapor/acid gas cartridges would be appropriate.[16][17] All respirator use requires prior medical clearance and fit-testing.
-
Operational and Disposal Plans
Safe Handling Operations
-
Work Zone: Conduct all manipulations at least 6 inches inside the fume hood sash.
-
Weighing: If the compound is a solid, weigh it directly within the fume hood on a tared weigh boat or into the reaction vessel itself to prevent contamination of analytical balances.
-
Transfers: Use a pipette or a funnel for liquid transfers to minimize the risk of spills.[11] Always add reagents slowly.
-
Contamination Control: Never touch surfaces outside the fume hood (e.g., door handles, computers, pens) with your outer gloves. Remove the outer pair of gloves before leaving the work area.[2]
Spill Response Protocol (Small, Manageable Spills)
-
Alert: Alert personnel in the immediate area.
-
Evacuate (if necessary): If the spill is large or outside of a fume hood, evacuate the area.
-
Protect: Ensure you are wearing the full PPE described in Section 3.
-
Contain & Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[2][4] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully sweep the absorbed material into a labeled, sealable hazardous waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Decontamination and Waste Disposal
-
Glassware Decontamination: Rinse contaminated glassware three times with a suitable solvent (e.g., acetone, ethanol). The rinsate must be collected and disposed of as hazardous chemical waste.
-
Chemical Waste: All excess solid or liquid this compound and solutions containing it must be disposed of in a clearly labeled, sealed hazardous waste container. Do not pour this chemical down the drain. [8][10]
-
PPE Disposal: The outer pair of gloves should be disposed of as solid hazardous waste immediately after the procedure. The lab coat, if contaminated, must be professionally decontaminated or disposed of as hazardous waste. All other disposable contaminated materials (weigh boats, pipette tips, absorbent pads) must also be placed in the solid hazardous waste stream.[15]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
